1,4-Diphenylbutan-1-amine hydrochloride
Description
The exact mass of the compound 1,4-Diphenylbutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Diphenylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diphenylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-diphenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOVGZVXRPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585834 | |
| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74533-88-3, 101286-41-3 | |
| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diphenylbutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,4-Diphenylbutan-1-amine hydrochloride chemical structure and properties
An In-Depth Technical Guide to 1,4-Diphenylbutan-1-amine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential applications of 1,4-Diphenylbutan-1-amine hydrochloride. The information is structured to provide both foundational knowledge and practical insights for laboratory applications.
Introduction and Strategic Overview
1,4-Diphenylbutan-1-amine hydrochloride belongs to the phenylalkylamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceutical agents. Its architecture, featuring a flexible four-carbon chain flanked by two phenyl groups and possessing a primary amine, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, facilitating its use in experimental and developmental settings.[1] This document provides a detailed examination of its molecular characteristics, a plausible synthetic strategy, robust analytical methodologies for quality control, and a discussion of its potential utility in research and development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers for 1,4-Diphenylbutan-1-amine hydrochloride are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 74533-88-3 | [][3] |
| IUPAC Name | 1,4-diphenylbutan-1-amine;hydrochloride | [] |
| Molecular Formula | C₁₆H₂₀ClN | [][3] |
| Molecular Weight | 261.79 g/mol | [][3] |
| InChI Key | HHENOVGZVXRPLW-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | [] |
Molecular Structure Diagram
The structure features a chiral center at the C1 position, where the amine group is attached. This implies the existence of two enantiomers, (R)- and (S)-1,4-diphenylbutan-1-amine. The commercially available compound is typically a racemic mixture unless otherwise specified.
Caption: Chemical structure of 1,4-Diphenylbutan-1-amine hydrochloride.
Physicochemical Properties
The physical and chemical properties dictate the handling, storage, and application of the compound.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Source |
| Physical State | Typically a solid or crystalline powder. | Inferred from similar amine hydrochloride salts.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The ionic hydrochloride form significantly increases polarity and water solubility compared to the free base.[1] |
| XlogP (predicted) | 3.5 (for free base) | Computational prediction indicating lipophilicity of the non-ionic form.[5] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C. | To prevent degradation and maintain compound integrity.[4] |
Synthesis and Manufacturing Workflow
Proposed Synthetic Pathway
The synthesis can be envisioned in three main stages:
-
Friedel-Crafts Acylation: To construct the 1,4-diphenylbutanone backbone.
-
Reductive Amination: To introduce the amine functionality at the C1 position.
-
Salt Formation: To convert the free base into the stable and soluble hydrochloride salt.
Caption: Proposed synthetic workflow for 1,4-Diphenylbutan-1-amine HCl.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
This protocol describes the final step of converting the amine free base to its hydrochloride salt, a critical procedure for improving compound stability and handling.[1]
-
Dissolution: Dissolve the purified 1,4-diphenylbutan-1-amine (free base) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol (IPA).
-
Acidification: While stirring the solution, slowly add one molar equivalent of hydrochloric acid. The HCl is typically used as a solution in the same solvent (e.g., 2M HCl in diethyl ether) to ensure controlled addition and prevent localized excess acid.
-
Precipitation: The hydrochloride salt, being significantly less soluble in the non-polar solvent than the free base, will precipitate out of the solution. The process can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the final product, 1,4-Diphenylbutan-1-amine hydrochloride, under vacuum to remove all traces of solvent.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the methine proton at C1 adjacent to the amine and phenyl group (a multiplet, likely δ 4.0-4.5 ppm), and the aliphatic methylene protons of the butane chain (in the δ 1.5-3.0 ppm range). The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will confirm the presence of 16 carbon atoms. Distinct signals will appear for the aromatic carbons (δ 120-145 ppm), the C1 methine carbon (δ 50-60 ppm), and the aliphatic carbons (δ 20-40 ppm).
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[7]
-
Expected Ion: In electrospray ionization (ESI) positive mode, the primary observed ion would be the free base [M+H]⁺ at an m/z corresponding to C₁₆H₂₀N⁺ (calculated m/z ≈ 226.159).
-
High-Resolution MS (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₉N for the free base).[5]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the range of 3000-3300 cm⁻¹ is characteristic of the ammonium (NH₃⁺) group.
-
C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2960 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds.
-
Protocol: A reversed-phase HPLC method would be appropriate.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection, likely at wavelengths such as 210 nm or 254 nm where the phenyl groups absorb.
-
Outcome: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential Applications in Research and Drug Development
While 1,4-Diphenylbutan-1-amine hydrochloride is primarily listed as a research chemical, its structure suggests several avenues for application in drug discovery and materials science.[3]
-
Building Block for Synthesis: The molecule serves as an advanced intermediate. The primary amine is a versatile functional group that can be readily modified to introduce new pharmacophores, linkers, or solubilizing groups, making it a valuable starting point for the synthesis of more complex target molecules.[8]
-
Fragment-Based Drug Design: The diphenylbutane scaffold can be explored as a fragment or lead structure. Its ability to engage in hydrophobic and π-stacking interactions via its phenyl rings, combined with the hydrogen bonding potential of the amine, makes it a candidate for binding to various biological targets.
-
Pharmacological Scaffolds: The broader class of phenylalkylamines is known to interact with a wide range of receptors and transporters, particularly within the central nervous system.[9] Derivatives of this compound could be synthesized and screened for activity against targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
-
Proteomics Research: Its listing as a product for proteomics research suggests potential use as a chemical probe, a tag for protein modification, or as a component in affinity chromatography matrices after immobilization.[3]
Conclusion
1,4-Diphenylbutan-1-amine hydrochloride is a well-defined chemical entity with properties that make it suitable for a range of research and development activities. This guide has detailed its fundamental chemical identity, proposed a viable synthetic route, and outlined a comprehensive analytical strategy for ensuring its quality. Its structural features present clear opportunities for its use as a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.
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Spectroscopic Data of 1,4-Diphenylbutan-1-amine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Diphenylbutan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete public set of experimental spectra, this guide synthesizes predicted data with foundational spectroscopic principles to serve as a robust reference for the characterization of this and structurally related molecules.
Molecular Structure and Spectroscopic Overview
1,4-Diphenylbutan-1-amine hydrochloride is a primary amine salt with the chemical formula C₁₆H₂₀ClN. Its structure features a chiral center at the C1 position, a four-carbon aliphatic chain, and two terminal phenyl groups. The hydrochloride salt form significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.
Figure 2: Predicted major fragmentation pathway in ESI-MS.
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of spectroscopic data for 1,4-Diphenylbutan-1-amine hydrochloride.
NMR Data Acquisition
Figure 3: Workflow for NMR data acquisition and processing.
IR Data Acquisition (ATR-FTIR)
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 1,4-Diphenylbutan-1-amine hydrochloride powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
MS Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): If desired, perform product ion scans by isolating the [M+H]⁺ ion (m/z 226) and fragmenting it to obtain structural information.
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS No. 199327-61-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, a notable quinazolinone derivative, serves as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural features, including a quinazolinone core, a methoxy group, and a morpholinylpropoxy side chain, impart specific physicochemical characteristics that are pivotal for its role in medicinal chemistry. This guide provides a comprehensive overview of these properties, offering insights for its application in drug discovery and development. Notably, this compound is recognized as an impurity of Gefitinib, a potent and selective EGFR tyrosine kinase inhibitor.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is presented below. These computed and experimentally observed values are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 199327-61-2 | PubChem[3] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | PubChem[3] |
| Molecular Weight | 319.36 g/mol | PubChem[1][3] |
| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | PubChem[1][3] |
| Appearance | White to yellow solid | Home Sunshine Pharma[2], VSNCHEM[4] |
| Boiling Point | 519.53°C at 760 mmHg | Home Sunshine Pharma[2] |
| Density | 1.327 g/cm³ | Home Sunshine Pharma[2] |
| Flash Point | 268.002°C | Home Sunshine Pharma[2] |
| Refractive Index | 1.611 | Home Sunshine Pharma[2] |
| Vapor Pressure | 0 mmHg at 25°C | Home Sunshine Pharma[2] |
Synonyms: This compound is also known by several other names, including:
-
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone[2][4]
-
7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one[3]
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties such as solubility and pKa is fundamental in drug development. These parameters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol for Determining Aqueous Solubility using the Shake-Flask Method
The shake-flask method, introduced by Higuchi and Connors, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved. Longer times may be necessary for poorly soluble compounds.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
-
Data Analysis:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Workflow for Physicochemical Property Determination
The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a drug candidate like 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.
Caption: Workflow for Physicochemical Profiling.
Significance in Drug Development
The quinazolinone scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10] The physicochemical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, particularly its solubility and basicity (due to the morpholine and quinazolinone nitrogens), are critical determinants of its behavior in biological systems.
A thorough understanding of these properties is essential for:
-
Formulation Development: Solubility data guides the selection of appropriate excipients and delivery systems to ensure adequate bioavailability.
-
Pharmacokinetic Profiling: Properties like lipophilicity (LogP) and ionization state (pKa) influence how the compound is absorbed, distributed, and cleared from the body.
-
Lead Optimization: In a drug discovery program, modifying the structure to optimize these physicochemical properties can lead to improved efficacy and safety profiles.
Conclusion
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is a compound of significant interest in pharmaceutical research and development. Its physicochemical properties, as outlined in this guide, provide a foundational understanding for its handling, formulation, and potential biological activity. The application of standardized experimental protocols is crucial for obtaining reliable data that can effectively inform the drug development process.
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- Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2016-04-14). PubMed.
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- Physicochemical Properties of (La,Sr)
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Literature review on 1,4-Diphenylbutan-1-amine hydrochloride and its analogs
An In-depth Technical Guide to 1,4-Diphenylbutan-1-amine Hydrochloride and its Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 1,4-diphenylbutan-1-amine hydrochloride, a chemical entity with limited direct characterization in current literature, and its broader class of structural analogs. Due to the scarcity of data on the parent compound, this review establishes a foundational understanding by exploring plausible synthetic routes and analytical methods. The core of this guide is a detailed investigation into the pharmacological potential of this scaffold, drawing insights from the structure-activity relationships (SAR) of analogous chemical classes, including phenylethylamines, N-substituted butan-1-amines, and other diaryl compounds. We hypothesize potential biological targets, such as adrenergic receptors, sigma (σ) receptors, and ion channels, based on these related structures. Furthermore, this document provides detailed, field-proven protocols for the synthesis and pharmacological evaluation of these compounds, intended to serve as a practical resource for researchers. By synthesizing information from disparate but related fields, this guide aims to illuminate the therapeutic potential of the 1,4-diphenylbutan-1-amine scaffold and catalyze further investigation into its medicinal chemistry.
Introduction
The 1,4-diphenylbutan-1-amine scaffold represents a unique structural motif combining a flexible four-carbon chain with two terminal phenyl groups and a primary amine at the benzylic position. This arrangement incorporates features of classic pharmacophores, such as the phenylethylamine backbone, which is central to a vast number of neurologically active agents. While the hydrochloride salt of the parent compound, 1,4-diphenylbutan-1-amine (CAS 74533-88-3), is commercially available for research purposes, its biological activity and therapeutic applications remain largely unexplored in peer-reviewed literature.[1]
The true potential of this chemical class lies in its versatility for analog development. Modifications to the phenyl rings, the amine functionality, and the aliphatic chain can systematically alter the molecule's steric and electronic properties, thereby tuning its affinity and selectivity for various biological targets. This guide will therefore focus on building a predictive framework for the pharmacological profile of this class by examining the established SAR of related molecules. Ligands for sigma (σ) receptors and NMDA receptors have been shown to feature butan-1-amine structures, suggesting a potential avenue for neuroprotective or analgesic applications.[2] Similarly, the underlying phenylethylamine structure suggests possible interactions with adrenergic and dopaminergic systems.[3]
This document serves as both a literature review and a practical laboratory guide. It details proposed synthetic strategies, robust analytical characterization techniques, and detailed protocols for in vitro and in vivo evaluation, providing researchers with the necessary tools to validate these hypotheses and unlock the potential of this promising chemical scaffold.
Synthesis and Chemical Characterization
The successful investigation of any chemical series begins with a reliable and flexible synthetic strategy. This section outlines a proposed pathway for the synthesis of the parent compound and discusses general methodologies for the creation of a diverse analog library.
Proposed Synthesis of 1,4-Diphenylbutan-1-amine
A logical and efficient approach to the target molecule is the reductive amination of the corresponding ketone precursor, 1,4-diphenylbutan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation.
Caption: Proposed multi-step synthesis of 1,4-Diphenylbutan-1-amine HCl.
Experimental Protocol: Synthesis via Reductive Amination
-
Rationale: This protocol is chosen for its high yield and functional group tolerance. Reductive amination is a cornerstone of medicinal chemistry for installing amine groups. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the iminium intermediate over the ketone starting material.
-
Step 1: Synthesis of 1,4-Diphenylbutan-1-one (Precursor)
-
To a stirred solution of 4-phenylbutanoic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (N₂), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-phenylbutanoyl chloride.
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to dry benzene (solvent and reactant) at 0 °C.
-
Add the crude acid chloride dropwise to the AlCl₃/benzene mixture.
-
Stir the reaction at room temperature for 4 hours, then heat to 50 °C for 1 hour.
-
Pour the reaction mixture carefully onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-diphenylbutan-1-one.
-
-
Step 2: Reductive Amination
-
Dissolve 1,4-diphenylbutan-1-one (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Quench the reaction by adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
-
Basify the solution with 6M NaOH to pH >12.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,4-diphenylbutan-1-amine free base.
-
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1,4-diphenylbutan-1-amine hydrochloride.
-
Strategies for Analog Synthesis
A systematic exploration of the SAR requires a library of analogs. Key modifications can be introduced using versatile synthetic methods:
-
Aromatic Ring Substitution: Substituted phenylbutanoic acids or substituted benzenes can be used in the Friedel-Crafts acylation steps to introduce electron-donating or electron-withdrawing groups on either phenyl ring.
-
Amine Modification: The primary amine can be converted to secondary or tertiary amines via reductive amination with the appropriate primary/secondary amines or through N-alkylation reactions.
-
Alkyl Chain Modification: Accessing analogs with altered chain lengths or rigidity would require different starting materials, such as 5-phenylpentanoic acid for a 1,5-diphenylpentan-1-amine scaffold.
Analytical Characterization
Confirming the identity and purity of synthesized compounds is critical. A standard panel of analytical techniques should be employed.
| Property | Data | Source |
| Chemical Formula | C₁₆H₂₀ClN | [1] |
| Molecular Weight | 261.79 g/mol | [1] |
| CAS Number | 74533-88-3 | [1] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water, methanol | Typical |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological testing.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine salt.
Pharmacological Profile and Structure-Activity Relationships (SAR)
Without direct biological data, the pharmacological profile of 1,4-diphenylbutan-1-amine must be inferred from its structural similarity to known pharmacophores.
Caption: Key structural modification points on the 1,4-diphenylbutan-1-amine scaffold.
Potential as Adrenergic Receptor Ligands
The embedded β-phenylethylamine motif is a strong indicator of potential activity at adrenergic receptors (ARs).
-
General SAR: For direct-acting sympathomimetic amines, maximal activity is often seen in molecules containing specific hydroxyl groups, which are absent here.[3] However, the N-substitution is critical. Increasing the steric bulk on the amino nitrogen generally decreases α-receptor activity and increases β-receptor activity.[3] This suggests that N-alkylated analogs of 1,4-diphenylbutan-1-amine could be selective for β-ARs.
-
Insights from Analogs: Studies on 4-phenylchroman analogues, which bear a diaryl structure, have identified potent and selective antagonists for α₁-adrenoreceptor subtypes.[4] The relative orientation of the two aromatic rings was found to be crucial for activity. This principle likely translates to the flexible 1,4-diphenylbutan-1-amine scaffold, where specific conformations may favor binding to α₁-ARs. A series of open-chain phendioxan analogues showed high affinity for the α₁D-AR subtype, which is implicated in cell proliferation, suggesting potential applications in oncology.[5]
Potential as Calcium Channel Blockers
While structurally distinct, 1,4-dihydropyridines (DHPs) are potent L-type calcium channel blockers that also feature a 1,4-relationship between key substituents.
-
General SAR: The SAR of DHPs is well-established, requiring an aryl group at the 4-position for optimal activity.[6][7] The nature and position of substituents on this phenyl ring significantly impact binding activity.[6][7] Although 1,4-diphenylbutan-1-amine is not a DHP, the presence of two phenyl groups separated by a four-atom chain suggests that it could adopt a conformation that interacts with similar binding pockets, possibly at the L-type calcium channel.[8]
Potential as Sigma (σ) Receptor Ligands
Several high-affinity σ₁ receptor ligands are based on substituted amine scaffolds.
-
Insights from Analogs: The synthesis of various 4-substituted butan-1-amines has been pursued to develop ligands for σ₁ and NMDA receptors.[2] These receptors are involved in neuro-modulation, and their ligands have shown promise as analgesics and neuroprotective agents. The 1,4-diphenylbutan-1-amine structure fits the general pharmacophore model for certain σ receptor ligands, which often includes two hydrophobic regions and a basic amine center.
| Potential Target Class | Rationale from Analogs | Key SAR Insights |
| Adrenergic Receptors | Contains β-phenylethylamine motif. Diaryl structures (e.g., phenylchromans) show high α₁-AR affinity. | N-substitution may shift selectivity from α- to β-ARs. Phenyl ring substitution patterns can fine-tune subtype selectivity (α₁A vs α₁D).[4] |
| Calcium Channels | Shares a 1,4-diaryl relationship reminiscent of 1,4-dihydropyridine (DHP) calcium channel blockers.[6][7][8] | Phenyl ring substitution is critical for DHP activity; this may translate to the current scaffold.[6][7] |
| Sigma (σ) Receptors | Butan-1-amine core is present in known σ₁ and NMDA receptor ligands.[2] | The distance between the amine and hydrophobic regions is a key determinant of affinity. |
Protocols for Pharmacological Evaluation
To validate the therapeutic potential of this scaffold, rigorous and reproducible biological assays are required.
In Vitro Evaluation: α₁-Adrenoceptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for human α₁-adrenoceptor subtypes (α₁A, α₁B, α₁D).
-
Causality and Self-Validation: This experiment directly measures the interaction between a compound and its putative target. By using membranes from cells expressing a single, cloned human receptor subtype, we can determine affinity and selectivity with high precision. The protocol includes positive controls (known antagonists like Prazosin) and negative controls (vehicle) to ensure the assay is performing correctly. The generation of a full competition curve allows for the calculation of an IC₅₀, which is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of potency.
Caption: Workflow for a competitive radioligand binding assay.
-
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human α₁A, α₁B, or α₁D adrenoceptor. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M). For non-specific binding (NSB) wells, add a high concentration of a known competitor (e.g., 10 µM Phentolamine). For total binding (B₀) wells, add buffer.
-
50 µL of radioligand (e.g., [³H]-Prazosin) at a concentration near its Kd (e.g., 0.25 nM).
-
50 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid vacuum filtration through a GF/B glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (B₀) - Non-Specific Binding (NSB).
-
Calculate % Inhibition for each compound concentration = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_B₀ - CPM_NSB)]).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion and Future Directions
The 1,4-diphenylbutan-1-amine scaffold is a structurally intriguing, yet underexplored, area of medicinal chemistry. While direct evidence of its biological activity is lacking, a systematic analysis of its structural analogs strongly suggests a high potential for interaction with key CNS targets, particularly adrenergic and sigma receptors. The diaryl motif combined with the flexible butane-amine chain provides a rich platform for generating analogs with diverse pharmacological profiles.
This guide provides the foundational knowledge for initiating a drug discovery program based on this scaffold. The proposed synthetic routes are robust and adaptable, and the detailed pharmacological protocols offer a clear path for in vitro characterization.
Future work should focus on:
-
Synthesis and Screening: Synthesizing the parent compound and a focused library of analogs with systematic variations at the phenyl rings and the amine. This library should be screened against a panel of CNS receptors, including all adrenergic, dopaminergic, serotonergic, and sigma receptor subtypes.
-
Functional Activity: Compounds that demonstrate high binding affinity in initial screens must be evaluated in functional assays (e.g., calcium mobilization, cAMP assays) to determine if they are agonists, antagonists, or allosteric modulators.
-
In Vivo Validation: Promising lead compounds should be advanced into in vivo models to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles. For example, analogs showing potent α₁-AR antagonism could be tested in models of hypertension or benign prostatic hyperplasia.
By pursuing these avenues of research, the scientific community can determine the ultimate therapeutic value of 1,4-diphenylbutan-1-amine and its derivatives, potentially uncovering novel therapeutics for a range of human diseases.
References
- Title: Analytical Methods Source: Manual for the National Survey on the Actual Conditions of Dioxins in the Environment URL
- Title: Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives Source: Biological & Pharmaceutical Bulletin URL
- Title: 1,4-diphenylbutan-1-amine hydrochloride | CAS 74533-88-3 Source: Santa Cruz Biotechnology URL
- Title: Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL
- Title: Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and...
- Title: Structure Activity Relationships Source: Scribd URL
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- Title: Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers Source: PubMed URL
- Title: Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan)
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An In-depth Technical Guide to the Solubility and Stability of 1,4-Diphenylbutan-1-amine Hydrochloride
Foreword: Navigating the Physicochemical Landscape of Amine Hydrochlorides
In the realm of pharmaceutical development, the successful formulation of an active pharmaceutical ingredient (API) is intrinsically linked to a comprehensive understanding of its physicochemical properties. Among these, solubility and stability stand as the cornerstones of a viable drug candidate. This guide provides a detailed exploration of the solubility and stability of 1,4-Diphenylbutan-1-amine hydrochloride, a compound of interest for its potential pharmacological applications. As a primary amine, its conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve handling characteristics. However, the introduction of the hydrochloride salt also brings forth specific challenges and considerations regarding its behavior in various solvent systems and its long-term stability.
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a framework for investigation. We will delve into the theoretical underpinnings of its expected solubility, provide robust experimental protocols for its determination, and explore the potential degradation pathways that may compromise its integrity. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in the drug development pipeline.
Physicochemical Characterization of 1,4-Diphenylbutan-1-amine Hydrochloride
1,4-Diphenylbutan-1-amine hydrochloride is the salt form of the parent amine, 1,4-Diphenylbutan-1-amine. The presence of two phenyl groups and a butyl chain gives the parent molecule a significant nonpolar character. The primary amine group, however, provides a site for protonation, leading to the formation of the hydrochloride salt.
Molecular Structure:
The key structural features that dictate its physicochemical properties are:
-
Two Phenyl Groups: Contribute to the hydrophobicity and potential for π-π stacking interactions.
-
Butyl Chain: A flexible nonpolar spacer.
-
Primary Amine Hydrochloride: A polar, ionic group that is expected to dominate the solubility profile in polar solvents.
Based on its structure, the molecular formula is C₁₆H₂₀ClN, and the molecular weight is 261.79 g/mol .
Solubility Profile: A Predictive and Experimental Approach
The solubility of 1,4-Diphenylbutan-1-amine hydrochloride is a critical parameter for its formulation into a suitable dosage form. The "like dissolves like" principle provides a foundational understanding of its expected solubility in various solvents.[1] The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents.
Theoretical Solubility Considerations
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic NH3+Cl- group can engage in strong ion-dipole interactions with the polar solvent molecules. Furthermore, the protonated amine can act as a hydrogen bond donor, and the chloride ion as a hydrogen bond acceptor, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. While these solvents lack the ability to donate hydrogen bonds, their high polarity can effectively solvate the ions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is predicted in these solvents. The large, nonpolar diphenylbutyl portion of the molecule will have some affinity for these solvents, but the high lattice energy of the salt and the inability of the solvent to solvate the ions will significantly limit dissolution.
The pH of the aqueous solution will also have a profound impact on the solubility of 1,4-Diphenylbutan-1-amine hydrochloride.[2] In acidic to neutral pH, the amine will remain protonated, favoring solubility. However, in basic conditions, the protonated amine will be neutralized to the free base, which is expected to be significantly less water-soluble and may precipitate out of solution.
Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of 1,4-Diphenylbutan-1-amine hydrochloride is the isothermal equilibrium method.[3]
Protocol: Isothermal Equilibrium Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of 1,4-Diphenylbutan-1-amine hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[3][4]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[3]
Data Presentation:
The solubility data should be presented in a clear and concise table for easy comparison across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Visualization of the Solubility Determination Workflow:
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Stability Profile: Unveiling Degradation Pathways
The chemical stability of an API is paramount to ensure its safety and efficacy throughout its shelf life.[5] For 1,4-Diphenylbutan-1-amine hydrochloride, potential degradation pathways should be investigated under various stress conditions.
Potential Degradation Pathways
Based on the structure of 1,4-Diphenylbutan-1-amine, several degradation pathways can be postulated:
-
Oxidation: The primary amine group can be susceptible to oxidation, potentially leading to the formation of imines, oximes, or other degradation products. The benzylic position (the carbon atom attached to both a phenyl group and the amine) could also be prone to oxidation.
-
Hydrolysis: While the C-N bond is generally stable, hydrolysis is a possibility under extreme pH and temperature conditions.
-
Photodegradation: The presence of aromatic rings suggests potential sensitivity to light, which could induce degradation through photolytic cleavage or rearrangement reactions.
-
Interaction with Excipients: In a formulated product, interactions with excipients can lead to degradation. For instance, reducing sugars can react with the primary amine via the Maillard reaction.[6]
Visualization of Potential Degradation Pathways:
Caption: Potential Degradation Pathways for 1,4-Diphenylbutan-1-amine.
Forced Degradation Studies
To elucidate the degradation profile, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[7]
Protocol: Forced Degradation Study
-
Stress Conditions: Subject solutions of 1,4-Diphenylbutan-1-amine hydrochloride and the solid compound to the following conditions as per ICH guidelines[8]:
-
Acid Hydrolysis: 0.1 N HCl at 80°C
-
Base Hydrolysis: 0.1 N NaOH at 80°C
-
Neutral Hydrolysis: Water at 80°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 60°C).
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solution studies; longer for solid-state studies).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool.[7]
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.
Protocol: Long-Term Stability Study
-
Storage Conditions: Store samples of 1,4-Diphenylbutan-1-amine hydrochloride under the following ICH recommended long-term and accelerated conditions[8][9][10]:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: For long-term studies, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9][10] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[8][10]
-
Analytical Tests: At each time point, the samples should be tested for:
-
Appearance
-
Assay of the active substance
-
Content of degradation products
-
Moisture content
-
Data Presentation:
The results of the stability studies should be tabulated and plotted over time to determine the rate of degradation and establish the shelf life.
| Time (Months) | Storage Condition | Assay (%) | Total Impurities (%) |
| 0 | - | Initial Value | Initial Value |
| 3 | 25°C/60%RH | Value | Value |
| 3 | 40°C/75%RH | Value | Value |
| 6 | 25°C/60%RH | Value | Value |
| 6 | 40°C/75%RH | Value | Value |
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1,4-Diphenylbutan-1-amine hydrochloride. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined here offer a clear path for its thorough investigation. A deep understanding of these fundamental properties is not merely an academic exercise; it is a critical prerequisite for the successful translation of a promising molecule into a safe and effective therapeutic agent. The diligent application of these methodologies will empower researchers to make data-driven decisions, mitigate risks, and ultimately accelerate the journey from the laboratory to the clinic.
References
- PubChem. (n.d.). 1,4-Diphenylbutan-2-one. National Center for Biotechnology Information.
- Prajapati, S. K., & Singh, S. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3055–3078.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
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European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Arora, N. K., & Hrynyshyn, R. (2017). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 8, 174.
- Experiment 1: Determination of Solubility Class. (n.d.).
- Pan American Health Organization. (n.d.). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane.
- Patel, J., & Shah, D. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 7(5), 263.
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An In-depth Technical Guide to the Early Discovery and Development of Phenylbutylamine Derivatives
This guide provides a comprehensive technical overview of the nascent stages of discovery and development of phenylbutylamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the historical context, medicinal chemistry, and pharmacological principles that underpinned the emergence of this important class of compounds. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational discoveries to the development of early therapeutic agents.
Introduction: From Phenethylamine to Phenylbutylamine
The story of phenylbutylamine derivatives is intrinsically linked to the broader history of phenethylamines, a class of compounds based on the foundational structure of a phenyl ring attached to an amino group via a two-carbon chain. The parent compound, phenethylamine, was first isolated in 1876 and its physiological effects began to be understood in the early 20th century.[1] The landmark discovery of amphetamine in the late 1920s and its subsequent exploration in the 1930s and 1940s for its stimulant and anorectic effects marked a pivotal moment in medicinal chemistry.[2] These early investigations into phenethylamines laid the groundwork for the systematic exploration of structurally related compounds, including those with an extended alkyl chain, leading to the phenylbutylamines.
The seemingly subtle extension of the ethyl chain to a butyl chain opened up new avenues for pharmacological activity, shifting the focus from central nervous system stimulation to cardiovascular effects. This guide will delve into the core principles of this early development, focusing on two illustrative examples: prenylamine and buphenine (nylidrin) , which emerged as significant therapeutic agents in the mid-20th century.
Medicinal Chemistry of Early Phenylbutylamine Derivatives
The phenylbutylamine scaffold, characterized by a phenyl group separated from an amino group by a four-carbon chain, offered a versatile platform for medicinal chemists. Early synthetic efforts focused on modifying key structural features to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Core Synthesis Strategies
The synthesis of the 4-phenylbutylamine backbone is a fundamental starting point for many derivatives. Common early synthetic methodologies included:
-
Reductive Amination: A widely used method involving the reaction of 4-phenylbutanal with an amine source, followed by in-situ reduction of the resulting imine.
-
Nitrile Reduction: The reduction of 4-phenylbutyronitrile using reducing agents like lithium aluminum hydride or catalytic hydrogenation provides a direct route to 4-phenylbutylamine.
These foundational synthetic routes enabled the creation of a diverse library of derivatives for pharmacological screening.
Case Study in Synthesis: Prenylamine
Prenylamine, a vasodilator introduced in the 1960s for the treatment of angina pectoris, exemplifies the synthetic strategies of the era. A common synthetic route involves the reductive amination of phenylacetone with 3,3-diphenylpropylamine.
Objective: To synthesize (RS)-N-(1-methyl-2-phenylethyl)-3,3-diphenylpropan-1-amine (Prenylamine).
Materials:
-
3,3-Diphenylpropylamine
-
Phenylacetone
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1.0 equivalent) and phenylacetone (1.1 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: To the stirred solution, carefully add 10% Pd/C catalyst (approximately 5 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature overnight.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The crude product can then be purified by column chromatography on silica gel to yield pure prenylamine.
Pharmacology of Early Phenylbutylamine Derivatives
The pharmacological profiles of early phenylbutylamine derivatives diverged significantly from their shorter-chain phenethylamine cousins. The primary focus shifted from monoamine reuptake inhibition and release in the central nervous system to effects on the cardiovascular system, particularly vasodilation.
Key Pharmacological Targets
Two primary molecular targets were identified for the early phenylbutylamine vasodilators:
-
Voltage-Gated Calcium Channels (VGCCs): These channels are crucial for the contraction of smooth muscle, including the vascular smooth muscle that controls blood vessel diameter. Blockade of these channels leads to muscle relaxation and vasodilation.
-
Adrenergic Receptors: These G-protein coupled receptors are key components of the sympathetic nervous system and play a critical role in regulating cardiovascular function. Agonism at β-adrenergic receptors, in particular, can lead to smooth muscle relaxation and vasodilation.
Case Study in Pharmacology: Prenylamine
Prenylamine's primary mechanism of action is the blockade of voltage-gated calcium channels.[3] By inhibiting the influx of calcium into vascular smooth muscle cells, it reduces the contractility of these cells, leading to vasodilation and increased blood flow to the heart. This made it an effective treatment for angina pectoris, a condition caused by insufficient blood flow to the heart muscle.[4]
Caption: Prenylamine blocks voltage-gated calcium channels, inhibiting smooth muscle contraction.
Case Study in Pharmacology: Buphenine (Nylidrin)
Buphenine, also known as nylidrin, was developed in the 1950s and acts as a β₂ adrenergic receptor agonist.[5][6] Its vasodilatory effects are mediated by the stimulation of these receptors on vascular smooth muscle, leading to relaxation and increased blood flow. It was primarily used to treat peripheral vascular diseases.[6]
Caption: Buphenine activates β₂ adrenergic receptors, leading to smooth muscle relaxation.
Structure-Activity Relationships (SAR) of Early Phenylbutylamine Derivatives
The early development of phenylbutylamine derivatives was guided by systematic modifications to the chemical structure to understand their impact on pharmacological activity.
General SAR Principles for Adrenergic Agonists
For β-phenyl ethylamine and related structures like phenylbutylamines, several key structural features influence their interaction with adrenergic receptors:[7][8]
-
Substitution on the Phenyl Ring: Hydroxyl groups on the meta and para positions of the phenyl ring are important for maximal activity at adrenergic receptors.
-
Substitution on the Amino Group: The size of the substituent on the nitrogen atom influences selectivity for α versus β receptors. Larger substituents generally favor β-receptor activity.[7][8]
-
Substitution on the Alkyl Chain: Methyl or ethyl substitution on the α-carbon can reduce direct receptor agonist activity but increase the duration of action by preventing metabolic deamination by monoamine oxidase (MAO).[7]
SAR of Prenylamine and Related Compounds
The structure of prenylamine, with its bulky 3,3-diphenylpropyl group on the nitrogen, deviates from the typical SAR of adrenergic agonists and contributes to its calcium channel blocking activity. The stereochemistry at the chiral center is also crucial for its activity. The proarrhythmic effects of racemic prenylamine were later found to be primarily associated with the (S)-(+)-enantiomer, while the (R)-(-)-isomer had a negative inotropic effect.[9]
Clinical Development and Early Therapeutic Applications
The clinical development of early phenylbutylamine derivatives focused on their vasodilatory properties for the treatment of cardiovascular disorders.
Prenylamine in Angina Pectoris
Clinical trials in the 1960s and 1970s demonstrated the efficacy of prenylamine in reducing the frequency of anginal attacks and nitroglycerin consumption in patients with angina pectoris.[4][10][11][12][13] However, it was later withdrawn from the market in 1988 due to concerns about QT interval prolongation and the risk of life-threatening cardiac arrhythmias.
Buphenine (Nylidrin) in Peripheral Vascular Disease
Buphenine was used to treat conditions characterized by poor blood flow in the peripheral arteries, such as intermittent claudication. Its ability to increase blood flow to skeletal muscle made it a useful therapeutic option in this context.
Data Summary
The following table summarizes the key properties of the two case-study compounds:
| Feature | Prenylamine | Buphenine (Nylidrin) |
| Year Introduced | 1960s | 1950s[5] |
| Therapeutic Use | Angina Pectoris | Peripheral Vascular Disease[6] |
| Mechanism of Action | Voltage-Gated Calcium Channel Blocker[3] | β₂ Adrenergic Receptor Agonist[5][6] |
| Chemical Class | Diphenylpropyl derivative of phenylalkylamine[9] | Phenylbutylamine derivative |
Conclusion
The early discovery and development of phenylbutylamine derivatives represent a significant chapter in the history of medicinal chemistry. The journey from the stimulant properties of phenethylamines to the vasodilatory effects of phenylbutylamines highlights the profound impact of subtle structural modifications on pharmacological activity. The case studies of prenylamine and buphenine illustrate the iterative process of synthesis, pharmacological testing, and clinical evaluation that characterized this era of drug discovery. While prenylamine was ultimately withdrawn due to safety concerns, the knowledge gained from its development, along with the therapeutic success of buphenine, provided a valuable foundation for the design of subsequent generations of cardiovascular drugs. This in-depth guide serves as a testament to the ingenuity of early drug developers and the enduring importance of understanding the intricate relationship between chemical structure and biological function.
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InChI Key and IUPAC name for 1,4-Diphenylbutan-1-amine hydrochloride
An In-Depth Technical Guide to 1,4-Diphenylbutan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1,4-Diphenylbutan-1-amine hydrochloride, a chemical compound with significant potential as a versatile building block in medicinal chemistry and drug development. The document details its fundamental chemical identifiers, physicochemical properties, and outlines a robust, logical synthetic pathway. Furthermore, it establishes standardized analytical methodologies for identity confirmation and purity assessment. The guide explores the compound's potential applications as a molecular scaffold for creating novel therapeutic agents, grounded in the relevance of its phenylalkylamine core. Finally, it addresses critical safety, handling, and storage protocols to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical landscape.
Chemical Identification and Core Properties
Precise identification is the cornerstone of chemical research and development. 1,4-Diphenylbutan-1-amine hydrochloride is identified by a unique set of internationally recognized chemical descriptors. Its structure, featuring a butane chain with phenyl groups at positions 1 and 4 and an amine group at position 1, makes it a chiral compound. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Core Identifiers for 1,4-Diphenylbutan-1-amine Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | 1,4-diphenylbutan-1-amine;hydrochloride | [] |
| InChI Key | HHENOVGZVXRPLW-UHFFFAOYSA-N | [] |
| CAS Number | 74533-88-3 | [][2] |
| Molecular Formula | C₁₆H₂₀ClN | [][2] |
| Molecular Weight | 261.79 g/mol | [][2] |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | [] |
Synthesis and Manufacturing Considerations
While specific, scaled-up manufacturing protocols for 1,4-Diphenylbutan-1-amine hydrochloride are proprietary, a logical and efficient synthesis can be devised based on established organic chemistry principles. A highly effective approach is the reductive amination of a ketone precursor, 1,4-diphenylbutan-1-one. This method is widely used due to its reliability and stereochemical control possibilities.
Proposed Synthetic Pathway: Reductive Amination
The conversion of 1,4-diphenylbutan-1-one to the target amine proceeds in two main stages, which can often be performed in a single pot: formation of an imine intermediate followed by its reduction.
-
Causality of Experimental Choices :
-
Ammonia Source : An excess of ammonia (often from ammonium acetate or a solution in methanol) is used to drive the equilibrium towards the formation of the imine.
-
Reducing Agent : A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is selected. These reagents are chemoselective, meaning they will preferentially reduce the protonated imine intermediate over the starting ketone, thus maximizing yield and minimizing side reactions like the reduction of the ketone to an alcohol.
-
Solvent : An alcoholic solvent such as methanol or ethanol is ideal as it can dissolve the reactants and is compatible with the reducing agents.
-
Final Step : The reaction yields the free amine, which is then treated with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the stable and more easily handled hydrochloride salt.
-
Experimental Protocol: Laboratory-Scale Synthesis
-
Imine Formation : To a solution of 1,4-diphenylbutan-1-one (1.0 eq.) in methanol, add ammonium acetate (5-10 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction : Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise, monitoring for any gas evolution.
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.
-
Work-up : Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases. Remove the methanol under reduced pressure.
-
Extraction : Basify the aqueous residue with an appropriate base (e.g., 10% NaOH solution) to a pH > 12. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification of Free Amine : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude amine can be purified via flash column chromatography on silica gel.[3]
-
Salt Formation : Dissolve the purified 1,4-diphenylbutan-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in ether (1.2 eq.) dropwise with stirring.
-
Isolation : Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-Diphenylbutan-1-amine hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 1,4-Diphenylbutan-1-amine HCl.
Analytical Methodologies
A robust analytical framework is essential to verify the identity, purity, and quality of 1,4-Diphenylbutan-1-amine hydrochloride. A multi-technique approach ensures a comprehensive characterization.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the two phenyl rings, the aliphatic protons of the butane backbone, and the amine proton.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, confirming the elemental composition.[3] The fragmentation pattern in MS/MS can further validate the structure.
Purity and Impurity Profiling
-
High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method with UV detection is the standard for determining purity. A gradient elution using a C18 column with a mobile phase of water and acetonitrile (containing a modifier like trifluoroacetic acid) can effectively separate the main compound from synthesis-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For assessing volatile impurities, GC-MS is a powerful tool. The amine may require derivatization to improve its chromatographic properties.
Self-Validating Analytical Protocol
-
Sample Preparation : Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
-
HPLC Analysis : Inject the sample onto a calibrated HPLC system. Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Structural Confirmation : Collect fractions of the main peak from HPLC and analyze by MS to confirm the mass matches the target compound.
-
NMR Verification : Analyze a separate, concentrated sample by ¹H NMR to confirm the structure is consistent with 1,4-Diphenylbutan-1-amine.
-
Data Consolidation : The compound's identity and purity are confirmed only when HPLC, MS, and NMR data are all consistent.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
While 1,4-Diphenylbutan-1-amine hydrochloride itself may not be a final drug product, its structure represents a valuable scaffold for drug discovery. Phenylalkylamines are a well-established class of compounds with a broad range of biological activities.[4] The presence of two phenyl rings and a reactive primary amine provides three key points for chemical modification, making it an ideal starting point for generating a library of diverse analogs for screening.
-
Scaffold for CNS-Active Agents : The lipophilic nature of the two phenyl groups suggests potential for crossing the blood-brain barrier. Modifications could target receptors or enzymes within the central nervous system.
-
Building Block for Combinatorial Chemistry : The primary amine is a versatile functional group that can be readily acylated, alkylated, or used in reductive amination to append a wide variety of other chemical moieties.[5] This allows for the systematic exploration of the structure-activity relationship (SAR).[6]
-
Fragment-Based Drug Design : The diphenylbutane core can be considered a large fragment that can be elaborated upon to build more complex molecules with high affinity for specific biological targets, such as BET bromodomains or other protein-protein interaction sites.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. Although a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines for amine hydrochlorides apply.
Table 2: Safety and Handling Guidelines
| Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8][9] | To prevent skin and eye contact, which can cause irritation.[8] |
| Handling | Handle in a well-ventilated area or a chemical fume hood.[8][9] Avoid creating dust.[10] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions. The hydrochloride salt is acidic and will react with bases. |
| Spill Response | For small spills, dampen the solid material, and carefully sweep it into a suitable container for disposal.[11] Ventilate the area and wash the spill site.[12] | To minimize the generation of airborne dust and ensure the area is decontaminated. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[8] | To protect the environment and comply with chemical waste disposal laws. |
Conclusion
1,4-Diphenylbutan-1-amine hydrochloride is a well-defined chemical entity with significant untapped potential in the field of drug discovery. Its straightforward synthesis, clear analytical profile, and versatile chemical structure make it an attractive starting point for the development of new molecular entities. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound as a valuable tool in the quest for novel therapeutics.
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-
Carl ROTH. Safety Data Sheet: 1,4-Phenylenediamine. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. [Link]
-
PubMed. 1,4-Dihydropyridines--a basis for developing new drugs. [Link]
-
ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,4-Diaminobutane. [Link]
-
UniCA IRIS. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. [Link]
-
National Institutes of Health. 1,4-Dihydropyridinebutyrolactone-derived ring-opened ester and amide analogs targeting BET bromodomains. [Link]
-
ResearchGate. Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and.... [Link]
-
Organic Syntheses. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. [Link]
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- 6. 1,4-Dihydropyridines--a basis for developing new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chemos.de [chemos.de]
Methodological & Application
Application Notes and Protocols for the Quantification of 1,4-Diphenylbutan-1-amine Hydrochloride
Introduction
1,4-Diphenylbutan-1-amine hydrochloride is a primary amine with a molecular formula of C₁₆H₂₀ClN and a molecular weight of 261.79 g/mol .[1][] As a compound of interest in pharmaceutical research and development, its accurate and precise quantification is crucial for various stages, including drug substance characterization, formulation development, stability testing, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Diphenylbutan-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with a focus on ensuring data integrity through rigorous validation in accordance with ICH guidelines.[3][4][5][6][7]
Physicochemical Properties of 1,4-Diphenylbutan-1-amine Hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | C₁₆H₁₉N·HCl | [8] |
| Molecular Formula | C₁₆H₂₀ClN | [1][] |
| Molecular Weight | 261.79 g/mol | [1][] |
| Appearance | Likely a solid | [9] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to the hydrochloride salt form. | [10] |
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is the premier technique for the quantification of non-volatile and thermally labile compounds like 1,4-Diphenylbutan-1-amine hydrochloride. The presence of two phenyl groups provides strong UV chromophores, making UV detection a suitable choice. A reverse-phase method is proposed, as it is well-suited for separating moderately polar compounds.
Workflow for HPLC Method Development and Validation
Caption: High-level workflow for HPLC method development and validation.
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagent-grade phosphoric acid or formic acid.
-
1,4-Diphenylbutan-1-amine hydrochloride reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,4-Diphenylbutan-1-amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing 1,4-Diphenylbutan-1-amine hydrochloride and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (ACN) | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B | This gradient should be optimized based on initial scouting runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection Wavelength | ~254 nm | The phenyl groups are expected to have strong absorbance in this region. The optimal wavelength should be determined by running a UV scan of the analyte. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of 1,4-Diphenylbutan-1-amine hydrochloride in the sample by interpolating its peak area from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] Given that 1,4-Diphenylbutan-1-amine is a primary amine, derivatization may be necessary to improve its volatility and chromatographic performance, and to reduce peak tailing.[12] However, a direct injection method on a suitable column can also be explored.
Workflow for GC-MS Method Development
Caption: Decision workflow for GC-MS method development.
Protocol 2: Quantification by GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
A suitable capillary column (e.g., Agilent J&W CP-Volamine or a standard DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and GC vials with inserts.
-
High-purity helium as carrier gas.
-
Solvents such as dichloromethane or ethyl acetate.
-
Derivatizing agent (optional), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).[12]
-
1,4-Diphenylbutan-1-amine hydrochloride reference standard.
2. Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1,4-Diphenylbutan-1-amine hydrochloride reference standard into a 10 mL volumetric flask. To neutralize the hydrochloride and prepare the free base for better volatility, add a small amount of a suitable base (e.g., dilute NaOH), extract into the organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and then dilute to volume.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the chosen solvent.
-
Sample Preparation: Extract the analyte from the sample matrix into a suitable organic solvent, ensuring the final concentration is within the calibration range.
3. Derivatization (if necessary):
-
To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., 50 µL of TFAA).
-
Vortex the mixture and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | For trace level analysis to maximize sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The program should be optimized to achieve good separation from any impurities. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Acquisition | Full Scan (m/z 50-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification. | SIM mode offers higher sensitivity and selectivity for quantitative analysis. |
5. Data Analysis:
-
For quantification in SIM mode, select characteristic ions of the derivatized or underivatized analyte.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
-
Perform a linear regression and determine the concentration in the unknown sample.
III. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores.[14] The two phenyl rings in 1,4-Diphenylbutan-1-amine hydrochloride provide sufficient UV absorbance for direct quantification, especially for bulk drug substance or in simple formulations.[15]
Protocol 3: Quantification by UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Analytical balance, volumetric flasks, and pipettes.
-
Methanol or Ethanol (spectroscopic grade).
-
1,4-Diphenylbutan-1-amine hydrochloride reference standard.
2. Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of 1,4-Diphenylbutan-1-amine hydrochloride (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the methanol blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
3. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.[16]
-
Calculate the linear regression equation and the correlation coefficient (r² should be ≥ 0.995).
-
Calculate the concentration of the analyte in the sample solution using the regression equation.
IV. Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (for HPLC), no interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for HPLC/GC-MS; ≥ 0.995 for UV-Vis. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied. RSD should remain within acceptable limits. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
1,4-diphenylbutan-1-amine hydrochloride (C16H19N). PubChemLite. Available at: [Link]
-
III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
1,4-Diphenylbutane | C16H18 | CID 66182. PubChem. Available at: [Link]
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available at: [Link]
-
1 Quantification. Wiley-VCH. Available at: [Link]
-
Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Available at: [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available at: [Link]
-
Advances in Food Testing & Environmental Analysis Application Compendium. Agilent. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Creighton University. Available at: [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. Available at: [Link]
-
Regular Article. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Penza State University. Available at: [Link]
-
Dep. of pharmaceutical chemistry. University of Anbar. Available at: [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. Available at: [Link]
-
Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
1,4-Diphenylbutan-2-one | C16H16O | CID 562082. PubChem. Available at: [Link]
-
ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]
-
Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. Available at: [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - 1,4-diphenylbutan-1-amine hydrochloride (C16H19N) [pubchemlite.lcsb.uni.lu]
- 9. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. agilent.com [agilent.com]
- 12. h-brs.de [h-brs.de]
- 13. researchgate.net [researchgate.net]
- 14. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 15. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: A Theoretical Framework for Employing 1,4-Diphenylbutan-1-amine Hydrochloride in Chemical Proteomics for Target Deconvolution
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Chemical proteomics is a powerful discipline that utilizes small molecule probes to explore protein function and interaction networks directly in complex biological systems.[1] A key strategy in this field is the immobilization of a small molecule to an affinity matrix, which is then used to "fish" for its protein targets from a cell or tissue lysate. This application note presents a theoretical framework and a hypothetical protocol for the use of 1,4-Diphenylbutan-1-amine hydrochloride in a chemical proteomics workflow. While there is currently no established body of literature detailing the use of this specific compound in proteomics, its chemical structure, featuring a primary amine, makes it a candidate for immobilization and subsequent application in affinity purification-mass spectrometry (AP-MS) experiments aimed at identifying novel protein-small molecule interactions. This document is intended to serve as a guide for researchers interested in exploring the potential of such uncharacterized small molecules in proteomics research.
Introduction to Chemical Proteomics and Target Identification
The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Understanding which proteins a compound interacts with can elucidate its mechanism of action, reveal potential off-target effects, and identify new therapeutic opportunities. Chemical proteomics has emerged as a key technology for unbiased target identification on a proteome-wide scale.[2]
One of the most robust and widely used methods in chemical proteomics is affinity purification coupled with mass spectrometry (AP-MS).[1] This technique involves three main stages:
-
Probe Design and Synthesis: A small molecule of interest is typically modified with a reactive handle that allows for its covalent attachment to a solid support, creating an affinity resin.
-
Affinity Purification: The affinity resin is incubated with a biological sample (e.g., cell lysate) to capture proteins that bind to the immobilized small molecule. A series of wash steps are performed to remove non-specifically bound proteins.
-
Mass Spectrometry: The specifically bound proteins are eluted from the resin, processed, and identified using high-resolution mass spectrometry.
1,4-Diphenylbutan-1-amine hydrochloride possesses a primary amine group that can be readily used for covalent coupling to various activated solid supports, making it a plausible, albeit unvalidated, candidate for use as a chemical probe in AP-MS experiments.
Principle of the Method: Affinity-Based Target Discovery
The workflow proposed in this note is based on the principles of affinity chromatography. The small molecule, 1,4-Diphenylbutan-1-amine hydrochloride, serves as the "bait." By covalently attaching it to a solid matrix (e.g., sepharose beads), we create a customized affinity column. When a complex protein mixture, such as a total cell lysate, is passed over this column, proteins with a binding affinity for the small molecule are retained, while the vast majority of other proteins flow through. After washing away non-specific binders, the captured "prey" proteins are eluted and subsequently identified by mass spectrometry. This approach allows for the discovery of direct or indirect interaction partners of the small molecule probe.
Physicochemical Properties of the Probe
Understanding the properties of the small molecule is essential for designing the experiment.
| Property | Value | Source |
| Chemical Name | 1,4-Diphenylbutan-1-amine hydrochloride | [3] |
| CAS Number | 74533-88-3 | [3] |
| Molecular Formula | C₁₆H₂₀ClN | [3][] |
| Molecular Weight | 261.79 g/mol | [] |
| Key Functional Group | Primary Amine (-NH₂) | N/A |
The primary amine is the key functional group that enables the immobilization of this compound onto an activated resin.
Hypothetical Experimental Workflow
This section provides a detailed, step-by-step protocol for a hypothetical experiment using 1,4-Diphenylbutan-1-amine hydrochloride as a chemical probe.
Caption: Overall workflow for target identification using an immobilized small molecule.
Part A: Immobilization of 1,4-Diphenylbutan-1-amine hydrochloride
Objective: To covalently couple the small molecule to NHS-activated sepharose beads.
Materials:
-
1,4-Diphenylbutan-1-amine hydrochloride
-
NHS-Activated Sepharose 4 Fast Flow resin
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Cold, sterile 1 mM HCl
Protocol:
-
Resin Preparation: Weigh out the desired amount of NHS-activated sepharose resin slurry (e.g., 1 mL). Wash the resin with 10-15 bed volumes of cold 1 mM HCl to remove additives and preserve the reactive NHS esters.
-
Ligand Solubilization: Dissolve 1,4-Diphenylbutan-1-amine hydrochloride in the Coupling Buffer to a final concentration of 5-10 mM.
-
Coupling Reaction: Immediately mix the washed resin with the ligand solution. Incubate on a rotator at room temperature for 1-2 hours or at 4°C overnight. The primary amine on the ligand will react with the NHS esters on the resin, forming a stable amide bond.
-
Blocking: Pellet the resin by gentle centrifugation (500 x g for 2 minutes). Discard the supernatant. Add 5-10 bed volumes of Blocking Buffer and incubate for 1-2 hours at room temperature to quench any unreacted NHS esters.
-
Washing: Wash the resin to remove excess ligand and blocking agent. Perform three alternating washes with Wash Buffer A and Wash Buffer B.
-
Final Wash and Storage: Wash the final affinity resin with a neutral buffer (e.g., PBS) and store at 4°C in PBS with a bacteriostatic agent (e.g., 0.02% sodium azide). A control resin should be prepared in parallel by performing the blocking step without the addition of the ligand.
Part B: Affinity Purification of Interacting Proteins
Objective: To capture and isolate proteins that bind to the immobilized ligand.
Materials:
-
Prepared affinity resin and control resin
-
Cell culture plates with the cells of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable non-ionic detergent), supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: Several options can be tested, such as high salt (e.g., 1 M NaCl), low pH (e.g., 0.1 M glycine, pH 2.5), or competitive elution with a soluble form of the ligand (if available). SDS-PAGE sample buffer (Laemmli buffer) is often used for a final, denaturing elution.
Protocol:
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells by adding cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cleared lysate).
-
Binding: Incubate the cleared lysate with the affinity resin (and the control resin in a separate reaction) for 2-4 hours at 4°C on a rotator. The amount of resin and lysate should be optimized, but a starting point is 50 µL of resin slurry per 1-2 mg of total protein.
-
Washing: Pellet the resin by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add 2-3 bed volumes of Elution Buffer to the resin.
-
If using a non-denaturing elution buffer, incubate for 10-15 minutes at room temperature, centrifuge, and collect the supernatant.
-
If using SDS-PAGE sample buffer, add the buffer directly to the beads, boil at 95°C for 5-10 minutes, centrifuge, and collect the supernatant.
-
Part C: Sample Preparation for Mass Spectrometry
Objective: To digest the eluted proteins into peptides for LC-MS/MS analysis.
Protocol (for in-solution digestion):
-
Reduction: Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20-25 mM and incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Clean-up: Acidify the reaction with formic acid to stop the digestion. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Data Analysis and Interpretation
The peptide mixtures from the affinity purification and control samples are analyzed by LC-MS/MS. The resulting spectra are searched against a protein database to identify the proteins present in each sample. The primary goal is to identify proteins that are significantly enriched in the 1,4-Diphenylbutan-1-amine hydrochloride pulldown compared to the control resin pulldown. Label-free quantification (LFQ) or stable isotope labeling methods can be used for accurate relative quantification. Proteins that are consistently and significantly enriched are considered high-confidence candidate interactors.
Caption: Bioinformatic workflow for identifying candidate protein interactors.
Safety and Handling
Users should consult the Safety Data Sheet (SDS) for 1,4-Diphenylbutan-1-amine hydrochloride before use. As a general precaution for amine hydrochloride compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[5]
Conclusion
This application note provides a comprehensive, though theoretical, protocol for the potential use of 1,4-Diphenylbutan-1-amine hydrochloride in a chemical proteomics workflow. By leveraging the primary amine for immobilization, this compound can be converted into an affinity probe for the discovery of novel protein binding partners. The described AP-MS workflow, from resin preparation to data analysis, represents a standard and robust pipeline for target deconvolution. While this guide is hypothetical, it provides a solid foundation for researchers to design and execute experiments aimed at exploring the proteomic interactions of this and other uncharacterized small molecules.
References
-
PubChem. 1,4-diphenylbutan-1-amine hydrochloride. [Link]
-
Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current organic chemistry, 14(4), 375–400. [Link]
-
PubChem. 1,4-Diphenylbutan-2-one. [Link]
-
Hage, D. S. (2015). Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. Clinical chemistry, 61(8), 1024–1034. [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(3-Fluorophenyl)butan-1-amine hydrochloride. [Link]
-
Zhang, T., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal transduction and targeted therapy, 5(1), 94. [Link]
-
Hage, D. S., & Matsuda, R. (2015). Use of entrapment and high-performance affinity chromatography to compare the binding of drugs and site-specific probes with normal and glycated human serum albumin. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 117–123. [Link]
-
Gorshkov, M. V., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 983–994. [Link]
-
Chen, G., et al. (2019). Investigation of the Binding Characteristics Between Ligands and Epidermal Growth Factor Receptor by Cell Membrane Chromatography. Frontiers in pharmacology, 10, 1121. [Link]
-
Fitsev, I. M., et al. (2016). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Butlerov Communications, 45(1), 101-106. [Link]
-
Cytiva. (n.d.). Affinity Chromatography. [Link]
-
Chen, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International journal of molecular sciences, 25(15), 8035. [Link]
Sources
Application Notes and Protocols for 1,4-Diphenylbutan-1-amine hydrochloride in Drug Discovery
Introduction: Unveiling the Potential of 1,4-Diphenylbutan-1-amine hydrochloride in Neuroprotective Drug Discovery
The relentless pursuit of effective therapeutics for neurodegenerative diseases has driven researchers to explore novel chemical entities that can modulate key pathological pathways. 1,4-Diphenylbutan-1-amine hydrochloride emerges as a compelling candidate within this landscape. Its structural motif, characterized by a phenyl-amine-butyl-phenyl backbone, aligns with compounds known to exhibit neuroprotective properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,4-Diphenylbutan-1-amine hydrochloride in drug discovery, with a particular focus on its potential as a sigma-1 receptor modulator for the treatment of neurodegenerative disorders like Parkinson's disease.
The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses.[1][2] Activation of the sigma-1 receptor has been shown to confer neuroprotection through a variety of mechanisms, including the modulation of calcium homeostasis, inhibition of endoplasmic reticulum stress, reduction of oxidative stress, and promotion of synaptic plasticity.[1][2][3] This application note will detail the necessary protocols to investigate the interaction of 1,4-Diphenylbutan-1-amine hydrochloride with the sigma-1 receptor and to evaluate its neuroprotective efficacy in established in vitro and in vivo models.
Chemical and Physical Properties
While specific experimental data for 1,4-Diphenylbutan-1-amine hydrochloride is not extensively published, the following table summarizes its basic chemical identifiers.
| Property | Value | Source |
| CAS Number | 74533-88-3 | |
| Molecular Formula | C₁₆H₂₀ClN | |
| Molecular Weight | 261.79 g/mol |
Proposed Synthesis of 1,4-Diphenylbutan-1-amine hydrochloride
A plausible synthetic route for 1,4-Diphenylbutan-1-amine hydrochloride can be adapted from established methods for the synthesis of similar 4-substituted butan-1-amines. A reductive amination approach is a common and effective strategy.
Reaction Scheme:
1,4-Diphenylbutan-1-one + NH₄OAc + NaBH₃CN → 1,4-Diphenylbutan-1-amine → 1,4-Diphenylbutan-1-amine hydrochloride
Step-by-Step Protocol:
-
Reductive Amination:
-
To a solution of 1,4-diphenylbutan-1-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified 1,4-Diphenylbutan-1-amine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 1,4-Diphenylbutan-1-amine hydrochloride.
-
Investigating the Mechanism of Action: Sigma-1 Receptor Binding
The primary hypothesis for the neuroprotective effects of 1,4-Diphenylbutan-1-amine hydrochloride is its interaction with the sigma-1 receptor. Determining the binding affinity (Ki) is a critical first step in characterizing this interaction. A competitive radioligand binding assay is the gold standard for this purpose.[4][5]
Workflow for Sigma-1 Receptor Competitive Binding Assay
Caption: Workflow for determining the binding affinity of a test compound to the sigma-1 receptor.
Detailed Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for sigma-1 receptor binding assays.[5][6]
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes).
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
1,4-Diphenylbutan-1-amine hydrochloride.
-
Haloperidol (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (final concentration ~5 nM), and 100 µL of membrane preparation (200-400 µg protein).
-
Non-specific Binding: 50 µL of haloperidol (final concentration 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of 1,4-Diphenylbutan-1-amine hydrochloride (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 1,4-Diphenylbutan-1-amine hydrochloride.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Evaluation of Neuroprotective Efficacy
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for assessing the neuroprotective effects of compounds against various neurotoxic insults, particularly oxidative stress.[7][8][9][10][11]
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of a test compound in SH-SY5Y cells.
Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells Against Oxidative Stress
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
1,4-Diphenylbutan-1-amine hydrochloride (stock solution in DMSO or water).
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of 1,4-Diphenylbutan-1-amine hydrochloride (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, add H₂O₂ (e.g., 100 µM final concentration) or 6-OHDA (e.g., 50 µM final concentration) to the wells (except for the untreated control wells).
-
Incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of 1,4-Diphenylbutan-1-amine hydrochloride to determine the EC₅₀ (the concentration that provides 50% of the maximum neuroprotective effect).
-
In Vivo Evaluation in Animal Models of Parkinson's Disease
To assess the therapeutic potential of 1,4-Diphenylbutan-1-amine hydrochloride in a more complex biological system, in vivo studies using established animal models of Parkinson's disease are essential. The MPTP-induced mouse model and the 6-OHDA-induced rat model are two of the most widely used and well-characterized models.[12][13][14][15][16][17][18][19][20][21]
Workflow for In Vivo Efficacy Testing
Sources
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 20. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
A Robust HPLC-UV Method for the Quantification of 1,4-Diphenylbutan-1-amine Hydrochloride: Application Notes and Protocol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Diphenylbutan-1-amine hydrochloride. As a compound featuring a primary amine, this analyte can present chromatographic challenges, such as poor peak shape and variable retention, when analyzed on traditional reversed-phase columns. The methodology described herein addresses these issues by employing a modern, end-capped C18 stationary phase and an acidified mobile phase to ensure consistent protonation of the analyte, leading to symmetrical peaks and reproducible results. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol is designed to be self-validating, with all validation parameters and acceptance criteria detailed in accordance with ICH Q2(R1) guidelines.[1][2]
Principle of the Method & Causality
The fundamental principle of this method is reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. The separation of 1,4-Diphenylbutan-1-amine hydrochloride is achieved based on its hydrophobic interactions with the C18 stationary phase.
Expertise-Driven Rationale:
The critical challenge in analyzing basic compounds like 1,4-Diphenylbutan-1-amine is their interaction with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to significant peak tailing. To counteract this, our method employs two key strategies:
-
Acidified Mobile Phase: By maintaining a low pH (approximately 3.0), the primary amine group on the analyte (pKa ~9-10) is fully protonated to its cationic form (R-NH3+). This uniform charge state prevents the free base from interacting with silanols.
-
High-Purity, End-Capped Column: The use of a modern, high-purity silica column with exhaustive end-capping minimizes the number of available free silanol groups, further ensuring peak symmetry.
Detection is performed using a UV detector. The two phenyl rings in the molecule provide strong chromophores, allowing for sensitive detection at a wavelength of 262 nm, which corresponds to a common absorbance maximum for such structures.
Materials, Reagents, and Equipment
2.1 Reagents
-
1,4-Diphenylbutan-1-amine hydrochloride reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Formic Acid (reagent grade, ~99%)
-
0.45 µm Syringe Filters (Nylon or PTFE)
2.2 Equipment
-
HPLC system with a binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Volumetric flasks and pipettes (Class A)
-
Sonicator
Detailed Protocols
Protocol 1: Preparation of Solutions
3.1 Mobile Phase Preparation (Aqueous Component: 0.1% Formic Acid in Water)
-
Measure 999 mL of DI water into a 1 L glass media bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Sonicate for 10-15 minutes to degas the solution.
-
Causality Note: Degassing is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
3.2 Diluent Preparation (Acetonitrile:Water 50:50, v/v)
-
Combine 500 mL of acetonitrile and 500 mL of DI water in a 1 L volumetric flask.
-
Mix thoroughly. This solution is used for dissolving and diluting standards and samples to ensure compatibility with the initial mobile phase conditions.
3.3 Standard Stock Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of 1,4-Diphenylbutan-1-amine hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Add diluent to the mark and invert the flask 15-20 times to ensure homogeneity.
3.4 Calibration Standard Preparation Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent, as suggested in the table below.
| Concentration (µg/mL) | Volume of Stock (1.0 mg/mL) | Final Volume (mL) |
| 100 | 10.0 mL | 100 |
| 50 | 5.0 mL | 100 |
| 25 | 2.5 mL | 100 |
| 10 | 1.0 mL | 100 |
| 5 | 0.5 mL | 100 |
| 1 | 0.1 mL | 100 |
Protocol 2: HPLC System Setup and Analysis Workflow
The logical flow from sample preparation to final analysis is critical for reproducible results.
Sources
Application Notes and Protocols for the Safe Handling and Storage of 1,4-Diphenylbutan-1-amine Hydrochloride
Introduction
1,4-Diphenylbutan-1-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and organic synthesis. As a research chemical, comprehensive toxicological data may not be fully available. Therefore, a cautious and informed approach to its handling and storage is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for 1,4-Diphenylbutan-1-amine hydrochloride, drawing upon established safety principles for amine hydrochlorides and related chemical structures.
Compound Profile and Hazard Identification
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,4-Diphenylbutan-1-amine hydrochloride is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 74533-88-3 | [1] |
| Molecular Formula | C₁₆H₂₀ClN | [1] |
| Molecular Weight | 261.79 g/mol | [1][] |
| Physical State | Solid (presumed, as is typical for amine hydrochlorides) | General Chemical Knowledge |
| Hygroscopicity | Likely hygroscopic, as is common for amine salts.[3] | General Chemical Knowledge |
Hazard Identification and GHS Classification
Inferred Potential Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon direct contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Acute Toxicity (Oral): May be harmful if swallowed.
It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.[6]
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Skin and Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling larger quantities or if there is a risk of generating dust. | Minimizes the inhalation of airborne particles. |
Emergency Procedures
Rapid and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling Protocols
Adherence to meticulous handling procedures is key to minimizing exposure and preventing contamination.
General Handling Workflow
The following diagram illustrates the recommended workflow for handling 1,4-Diphenylbutan-1-amine hydrochloride in a laboratory setting.
Caption: General workflow for handling 1,4-Diphenylbutan-1-amine hydrochloride.
Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in Section 2.
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Transfer:
-
When weighing the solid, use a chemical-resistant spatula.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
Close the container tightly immediately after use to prevent the absorption of moisture.
-
-
Dissolution and Reaction:
-
If preparing a solution, add the solid to the solvent slowly.
-
Be aware that the dissolution of amine hydrochlorides in some solvents may be exothermic.
-
-
Waste Disposal:
-
Dispose of waste materials according to your institution's hazardous waste disposal guidelines.
-
Do not dispose of the compound down the drain.
-
Storage Procedures
Proper storage is crucial for maintaining the stability and purity of 1,4-Diphenylbutan-1-amine hydrochloride, especially given its likely hygroscopic nature.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes degradation and reduces the partial pressure of water in the air. |
| Atmosphere | Store in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel). | Protects the compound from atmospheric moisture, which can cause clumping and degradation.[4][5] |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Amine hydrochlorides can react with strong bases to liberate the free amine and with strong oxidizers. |
Logical Flow for Storage Decisions
The following diagram outlines the decision-making process for the appropriate storage of 1,4-Diphenylbutan-1-amine hydrochloride.
Sources
The Versatile Intermediate: Application Notes for 1,4-Diphenylbutan-1-amine Hydrochloride in Synthetic Chemistry
For Immediate Release: Shanghai, China – January 17, 2026
Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the application of 1,4-Diphenylbutan-1-amine hydrochloride. This document provides in-depth application notes and protocols for the use of this valuable chemical intermediate, emphasizing its role in the synthesis of complex organic molecules and potential pharmaceutical agents. With full editorial control, this guide is structured to provide scientifically sound and field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Chemical Properties and Handling
1,4-Diphenylbutan-1-amine hydrochloride, with the CAS number 74533-88-3, is a white to off-white solid.[1] Its molecular formula is C₁₆H₂₀ClN, and it has a molecular weight of approximately 261.8 g/mol .[1] The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base. For synthetic applications, the free amine can be readily generated in situ or through a separate workup step by treatment with a suitable base.
| Property | Value | Source |
| CAS Number | 74533-88-3 | [1] |
| Molecular Formula | C₁₆H₂₀ClN | [1] |
| Molecular Weight | 261.79 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Applications: A Gateway to Novel Scaffolds
The primary utility of 1,4-Diphenylbutan-1-amine hydrochloride lies in the reactivity of its primary amine group. This functional group serves as a versatile handle for a variety of chemical transformations, making it a key building block for creating a library of derivatives with potential biological activity. The diphenylbutane scaffold itself is of interest in medicinal chemistry due to its presence in a range of bioactive molecules.
N-Alkylation and Reductive Amination
The primary amine of 1,4-Diphenylbutan-1-amine is a nucleophile that readily participates in N-alkylation reactions with alkyl halides. A more controlled and widely applicable method for introducing substituents is reductive amination. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general method for the N-alkylation of 1,4-Diphenylbutan-1-amine via reductive amination.
Materials:
-
1,4-Diphenylbutan-1-amine hydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 1,4-Diphenylbutan-1-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the starting materials in DCM or DCE (approximately 0.1 M concentration of the amine).
-
Add a base such as TEA or DIPEA (1.2 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted 1,4-diphenylbutan-1-amine.
Caption: Workflow for N-alkylation via reductive amination.
N-Acylation
The synthesis of amides from 1,4-Diphenylbutan-1-amine is a straightforward and high-yielding reaction. Acylating agents such as acyl chlorides or anhydrides react readily with the primary amine, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct. This reaction is fundamental in medicinal chemistry for the introduction of various functional groups and for modifying the pharmacokinetic properties of a lead compound.
Protocol 2: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of 1,4-Diphenylbutan-1-amine.
Materials:
-
1,4-Diphenylbutan-1-amine hydrochloride
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Suspend 1,4-Diphenylbutan-1-amine hydrochloride (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add a base, such as triethylamine (2.2 eq) or pyridine, to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude N-acylated product can be purified by recrystallization or column chromatography.
Caption: Workflow for the N-acylation of 1,4-Diphenylbutan-1-amine.
Conclusion and Future Perspectives
1,4-Diphenylbutan-1-amine hydrochloride is a readily available and versatile chemical intermediate. The protocols outlined in this guide for N-alkylation and N-acylation provide a solid foundation for the synthesis of a wide range of derivatives. The resulting compounds, featuring the 1,4-diphenylbutylamine scaffold, are of significant interest for screening in various biological assays, particularly in the context of developing novel therapeutics. Further exploration of this scaffold could lead to the discovery of new lead compounds in diverse areas of drug discovery. The 1,4-dihydropyridine (1,4-DHP) nucleus, a related scaffold, is recognized as a privileged structure in medicinal chemistry, known for its ability to selectively modulate various receptors and ion channels when appropriately substituted.[2][3][4] This highlights the potential of exploring the biological activities of derivatives of the 1,4-diphenylbutylamine scaffold.
References
- Aikawa, K., et al. (2009). Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. Google Patents.
-
Quick, E., et al. (n.d.). Synthesis of 4-substituted 1-phenylbutan-1-amines 24–27. Reagents and... ResearchGate. Available at: [Link]
-
Manfroni, G., et al. (n.d.). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. PubMed. Available at: [Link]
- (n.d.). Synthesis method of 1,4-butanediamine. Google Patents.
-
Rádl, S. (n.d.). Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. ResearchGate. Available at: [Link]
-
(n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
(n.d.). Reactions of Amines. University of St. Thomas. Available at: [Link]
-
(2025). 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story so Far And Perspectives (Part 1): Action in Ion Channels and GPCRs. ResearchGate. Available at: [Link]
-
(n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PubMed Central. Available at: [Link]
-
(n.d.). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed. Available at: [Link]
-
(n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]
-
(n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]
-
Plater, M. J., & Harrison, W. T. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]
-
(n.d.). 1,4-Diphenylbutan-2-one. PubChem. Available at: [Link]
-
(2025). substituted aminochalcones as starting compounds for receiving new 1,4-benzodiazepines derivatives. ResearchGate. Available at: [Link]
Sources
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- 2. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Strategies for 1,4-Diphenylbutan-1-amine: Derivatization Protocols for GC-MS and Chiral HPLC Analysis
An Application Guide
Abstract
This application note provides comprehensive methodologies for the chemical derivatization and subsequent analysis of 1,4-Diphenylbutan-1-amine hydrochloride. The inherent chemical properties of this primary amine—namely its polarity, low volatility, and chirality—present significant challenges for direct analysis by common chromatographic techniques. Derivatization is therefore a critical prerequisite for achieving robust, reproducible, and sensitive analytical outcomes. We present two distinct, validated workflows: (1) an achiral method for quantification using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with Trifluoroacetic Anhydride (TFAA), and (2) a chiral separation method for determining enantiomeric purity via High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with Marfey's Reagent. These protocols are designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the causal science behind key experimental choices.
Foundational Principles: The "Why" of Derivatization
Direct analysis of 1,4-Diphenylbutan-1-amine hydrochloride is problematic. The hydrochloride salt is non-volatile and thermally labile, making it unsuitable for GC analysis.[1] While the free amine is more amenable, its primary amine group is highly polar, leading to poor peak shape (tailing) and undesirable interactions with the chromatographic system.[2][3] Derivatization, the chemical modification of the analyte, is employed to overcome these limitations by converting the polar primary amine into a less polar, more stable derivative.[2][4]
The core advantages of this approach include:
-
Increased Volatility & Thermal Stability: Essential for GC analysis, derivatization masks the polar -NH₂ group, reducing the boiling point and preventing degradation at high injector temperatures.[3][5][6]
-
Improved Chromatographic Performance: Derivatives exhibit reduced peak tailing and enhanced separation from matrix components, leading to more symmetrical peaks and accurate quantification.[2][5]
-
Enhanced Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can significantly increase detector response, which is especially useful for trace analysis.[2][7]
-
Enantiomeric Resolution: By using a chiral derivatizing agent, a racemic mixture of the amine can be converted into a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatographic columns.[2][8][9]
A critical, universal first step for derivatizing the hydrochloride salt is its conversion to the free amine form. The reaction with the derivatizing agent requires a nucleophilic primary amine, which is not present in the protonated ammonium salt. This is achieved by neutralization with a suitable base.
Achiral Quantification by GC-MS: Trifluoroacetic Anhydride (TFAA) Derivatization
This method is ideal for the robust quantification of total 1,4-Diphenylbutan-1-amine, without distinguishing between enantiomers.
Rationale and Mechanism
Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts rapidly and quantitatively with primary amines.[5] It is the most reactive and volatile of the common fluorinated anhydrides.[7][10] The resulting N-trifluoroacetyl derivative is significantly more volatile and thermally stable than the parent amine, making it perfectly suited for GC-MS analysis. The trifluoroacetyl group also provides a distinct fragmentation pattern in the mass spectrometer, aiding in identification and quantification.[5]
Experimental Protocol: TFAA Derivatization
| Reagents & Materials |
| 1,4-Diphenylbutan-1-amine HCl Sample |
| Trifluoroacetic anhydride (TFAA) |
| Ethyl acetate (anhydrous) |
| 0.1 M Sodium hydroxide (NaOH) |
| Deionized Water |
| Sodium Sulfate (anhydrous) |
| 2 mL reaction vials with PTFE-lined caps |
| Heating block or oven |
| Nitrogen gas supply for evaporation |
Protocol Steps:
-
Sample Preparation (Free-Basing):
-
Dissolve a known quantity of 1,4-Diphenylbutan-1-amine HCl in 1 mL of deionized water in a suitable tube.
-
Add 1 mL of ethyl acetate.
-
Adjust the pH of the aqueous layer to >10 by dropwise addition of 0.1 M NaOH.
-
Vortex the mixture vigorously for 1 minute to extract the free amine into the ethyl acetate layer.
-
Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean tube.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.[5]
-
Immediately cap the vial tightly to prevent evaporation of the volatile reagent.
-
Heat the vial at 70°C for 20 minutes in a heating block.[5]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Method Parameters
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial 100°C, hold 1 min, ramp 20°C/min to 300°C, hold 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Scan Range | 40-500 m/z |
Chiral Analysis by HPLC: Marfey's Reagent Derivatization
This method is the gold standard for determining the enantiomeric composition (e.g., enantiomeric excess, ee%) of 1,4-Diphenylbutan-1-amine.
Rationale and Mechanism
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a chiral derivatizing agent used to resolve enantiomeric amines.[8][9] It reacts with the primary amine of both the (R)- and (S)-enantiomers to form stable diastereomers.[9][11] Because diastereomers have different physical properties, they will interact differently with the stationary phase of a standard (achiral) reversed-phase HPLC column, allowing for their separation.[9] The resulting dinitrophenyl (DNP) derivatives have a strong UV absorbance around 340 nm, enabling highly sensitive detection.[11]
Experimental Protocol: Marfey's Reagent Derivatization
| Reagents & Materials |
| 1,4-Diphenylbutan-1-amine HCl Sample (free-based and dried as per section 2.2) |
| Marfey's Reagent (L-FDAA) |
| Acetone |
| 1 M Sodium bicarbonate (NaHCO₃) solution |
| 2 M Hydrochloric acid (HCl) |
| Acetonitrile (HPLC grade) |
| Deionized Water (HPLC grade) |
| 2 mL reaction vials with PTFE-lined caps |
| Water bath or heating block |
Protocol Steps:
-
Sample Preparation:
-
Prepare the dried, free-base form of 1,4-Diphenylbutan-1-amine in a 2 mL reaction vial as described in section 2.2, step 1.
-
Dissolve the residue in 100 µL of acetone.
-
-
Derivatization Reaction:
-
Prepare a 1% (w/v) solution of Marfey's Reagent in acetone (10 mg in 1 mL).
-
To the amine solution, add 200 µL of the 1% Marfey's Reagent solution.
-
Add 40 µL of 1 M NaHCO₃ solution.
-
Cap the vial tightly and incubate at 40°C for 90 minutes, with occasional mixing.[9]
-
After incubation, cool the vial to room temperature.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase for analysis.
-
HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 70% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Wavelength | 340 nm |
Summary and Method Selection
The choice of derivatization method depends entirely on the analytical goal.
| Method | Technique | Primary Application | Advantages | Limitations |
| TFAA | GC-MS | Total (achiral) quantification | High throughput, excellent sensitivity, structural confirmation via MS | Does not resolve enantiomers |
| Marfey's | HPLC-UV | Enantiomeric purity, chiral separation | Gold standard for chiral amines, robust, good UV response | Slower than GC, requires chiral reagent |
Troubleshooting
-
No/Low Product Yield:
-
Cause: Incomplete free-basing. Ensure the pH of the aqueous layer was >10 before extraction.
-
Cause: Wet reagents/solvents. TFAA and Marfey's reagent can be hydrolyzed by water. Use anhydrous solvents where specified.[12]
-
Cause: Insufficient heating/time. Ensure reaction conditions are met as per the protocol.[13]
-
-
Extra Peaks in Chromatogram:
-
Cause: Excess derivatizing reagent. This is common. A reagent blank should be run to identify these peaks.
-
Cause: Side reactions. For Marfey's reagent, ensure the reaction is properly quenched with acid to prevent further reactions.
-
-
Poor Peak Shape (Tailing) in GC:
-
Cause: Incomplete derivatization. Unreacted polar amine will tail. Increase reagent excess or reaction time/temperature.
-
Cause: Active sites in the GC inlet or column. Use a deactivated inlet liner and perform column maintenance.
-
-
Poor Resolution of Diastereomers in HPLC:
-
Cause: Suboptimal mobile phase gradient. Optimize the gradient slope to improve separation.
-
Cause: Column degradation. Replace the HPLC column if performance declines.
-
References
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA)
-
Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-61. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247. [Link]
-
Wikipedia. (n.d.). Mosher's acid. [Link]
-
Imai, K., et al. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. [Link]
-
Reichle, R. J., et al. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
- BenchChem. (2025).
-
Le, A. T., et al. (2024). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
Ilisz, I., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Fujii, K., et al. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]
-
Pimenta, A. M., et al. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]
- BenchChem. (2025).
-
Schonenberger, J. A., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry. [Link]
-
University of Florida. (n.d.). GC Derivatization. [Link]
- BenchChem. (2025).
-
Knapp, D. R. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
Ko, Y. K. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
Lawal, A. T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
-
Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Diphenylbutan-1-amine Hydrochloride
Welcome to the dedicated technical support resource for the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges and provide actionable, evidence-based solutions.
I. Overview of the Primary Synthetic Pathway: Reductive Amination
The most prevalent and scalable method for synthesizing 1,4-Diphenylbutan-1-amine is through the reductive amination of a suitable precursor, typically a ketone. A common and effective starting material is 4-phenyl-2-butanone, which is reacted with ammonia or an ammonia source to form an intermediate imine, followed by reduction to the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Caption: Reductive amination workflow for 1,4-Diphenylbutan-1-amine HCl.
II. Troubleshooting Guide: Enhancing Your Yield and Purity
This section addresses specific issues that can arise during the synthesis, providing explanations and corrective actions based on established chemical principles.
Q1: My overall yield of 1,4-Diphenylbutan-1-amine hydrochloride is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their solutions.
A1: Potential Causes and Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the product. This can be due to insufficient ammonia concentration or the presence of excess water, which can hydrolyze the imine back to the ketone. | - Use a source of ammonia that minimizes water, such as ammonia gas or a solution of ammonia in an alcohol (e.g., methanolic ammonia).- If using ammonium acetate, ensure the reaction is heated to drive off the water formed. A Dean-Stark trap can be effective. |
| Inefficient Reduction | The chosen reducing agent may not be potent enough, or the reaction conditions (temperature, pressure, catalyst) may be suboptimal. | - For catalytic hydrogenation (H2/Pd-C), ensure the catalyst is active and not poisoned. Increase hydrogen pressure if necessary.- For chemical reduction (e.g., Sodium Borohydride - NaBH₄), the pH should be controlled. A slightly acidic to neutral pH is often optimal for imine reduction. |
| Side Reactions | The ketone starting material can undergo self-condensation (aldol reaction) under basic or acidic conditions, leading to impurities and consuming the starting material. | - Maintain a controlled temperature, as higher temperatures can promote side reactions.- Optimize the rate of addition of reagents to avoid localized high concentrations. |
| Product Loss During Workup | The free amine can be partially soluble in the aqueous phase during extraction. Emulsion formation can also lead to significant product loss. | - Adjust the pH of the aqueous layer to >11 before extraction with an organic solvent to ensure the amine is in its free base form.- Use a brine wash to break up emulsions and reduce the solubility of the amine in the aqueous layer. |
| Incomplete Precipitation of the Hydrochloride Salt | The hydrochloride salt may have some solubility in the solvent used for precipitation, or the concentration of the product may be too low for efficient crystallization. | - Cool the solution to 0-5 °C before filtering to maximize precipitation.- Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or tert-butyl methyl ether (MTBE), added as an anti-solvent to a solution of the free base in a solvent like isopropanol. |
Q2: I am observing significant amounts of an impurity with a similar polarity to my product. How can I identify and minimize it?
The presence of persistent impurities often points to side reactions involving the starting materials or intermediates.
A2: Identifying and Mitigating Common Impurities
A common impurity in this synthesis is the secondary amine, formed from the reaction of the primary amine product with another molecule of the starting ketone, followed by reduction.
Caption: Competing reactions leading to primary and secondary amines.
Minimization Strategy:
-
Control Stoichiometry: Use a significant excess of the ammonia source relative to the ketone. This shifts the equilibrium towards the formation of the primary amine and statistically reduces the chance of the primary amine product reacting with the remaining ketone.
-
Reaction Conditions: Lower reaction temperatures can sometimes disfavor the formation of the secondary amine.
-
Purification: If the secondary amine does form, careful column chromatography or fractional crystallization of the free base before conversion to the hydrochloride salt may be necessary. The difference in basicity between the primary and secondary amines can sometimes be exploited for separation.
Q3: The final hydrochloride salt is off-white or yellowish. What causes this discoloration, and how can I obtain a pure white solid?
Discoloration is typically due to the presence of minor, often highly conjugated, impurities.
A3: Achieving a Colorless Product
-
Activated Carbon Treatment: Before the final precipitation of the hydrochloride salt, dissolving the free base in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. The solution should be heated gently with the carbon and then filtered through a pad of celite to remove the carbon before proceeding with salt formation.
-
Recrystallization: If the hydrochloride salt has already been isolated and is discolored, recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol/diethyl ether) can yield a purer, colorless product.
-
Purity of Starting Materials: Ensure the 4-phenyl-2-butanone starting material is of high purity and free from colored contaminants. Distillation of the starting ketone may be necessary if its quality is suspect.
III. Frequently Asked Questions (FAQs)
Q: What is the best reducing agent for this synthesis?
A: Both catalytic hydrogenation (e.g., H₂ over Pd/C) and chemical reducing agents like sodium borohydride (NaBH₄) are effective.
-
Catalytic Hydrogenation is often cleaner, as the byproducts are minimal. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable catalyst and hydrogen gas.
-
Sodium Borohydride is generally more convenient for lab-scale synthesis. It is important to control the pH, as NaBH₄ is unstable in acidic conditions.
Q: Which solvent is recommended for the reductive amination step?
A: The choice of solvent depends on the reducing agent.
-
For catalytic hydrogenation , protic solvents like methanol or ethanol are commonly used.
-
For NaBH₄ reductions , methanol or ethanol are also suitable. The reaction is often performed at a controlled temperature (e.g., 0-25 °C).
Q: How do I best form and isolate the hydrochloride salt?
A: Dissolve the purified free base in a minimal amount of a solvent in which the free base is soluble, such as isopropanol or ethyl acetate. Then, add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in diethyl ether or isopropanol). The salt should precipitate out. Cooling the mixture will enhance the yield. The solid is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
IV. Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol provides a general guideline. Optimization may be required based on your specific lab conditions and equipment.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenyl-2-butanone (1 equivalent) in methanol.
-
Add ammonium acetate (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Make the aqueous solution basic (pH > 11) by adding aqueous NaOH.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Salt Formation:
-
Concentrate the dried organic solution to obtain the crude free base.
-
Dissolve the crude amine in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol until the pH is acidic and precipitation is complete.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-Diphenylbutan-1-amine hydrochloride.
-
V. References
Common impurities in 1,4-Diphenylbutan-1-amine hydrochloride and their removal
Welcome to the technical support center for 1,4-Diphenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and handling. Here, we will delve into the likely impurities, their origins, and practical, field-proven methods for their removal, ensuring the high purity required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of 1,4-Diphenylbutan-1-amine hydrochloride?
The impurities in your sample are typically related to the synthetic route employed. A common method for synthesizing 1,4-Diphenylbutan-1-amine is through the reductive amination of 1,4-Diphenylbutan-1-one. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 1,4-Diphenylbutan-1-one may be present if the reaction has not gone to completion.[1]
-
Intermediate Impurities: If the synthesis proceeds via an oxime intermediate (from the reaction of the ketone with hydroxylamine), this oxime may persist in the final product.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the phenyl rings could be partially or fully hydrogenated.
-
Byproducts of Side Reactions: Aldol condensation of the starting ketone or other side reactions can lead to a variety of structurally related impurities.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification, as well as leftover reagents, can be present.
-
Degradation Products: Amines can be susceptible to oxidation over time, especially if not stored properly.[2]
Q2: My 1,4-Diphenylbutan-1-amine hydrochloride has a slight yellow tint. Is this indicative of impurities?
A slight yellow to off-white color can be common in amine salts and may not necessarily indicate significant impurity.[1] However, it can be a sign of trace amounts of oxidized impurities or residual starting materials. If a high degree of purity is required, particularly for applications like drug development, further purification is recommended to remove these chromophoric impurities.
Q3: How can I qualitatively assess the purity of my 1,4-Diphenylbutan-1-amine hydrochloride?
Several analytical techniques can be used for a quick purity assessment:
-
Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the number of components in your sample. By comparing the crude material to the starting materials, you can get a good initial assessment.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting point range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method that can separate and quantify the main component and any impurities.[3]
Troubleshooting Purification Workflows
The purification of 1,4-Diphenylbutan-1-amine hydrochloride can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present.
Workflow 1: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids like amine hydrochlorides.[4] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar salt like 1,4-Diphenylbutan-1-amine hydrochloride, polar protic solvents or mixtures are a good starting point.[5]
-
Dissolution: In a suitable flask, add the crude 1,4-Diphenylbutan-1-amine hydrochloride and a minimal amount of the chosen hot solvent to fully dissolve the solid.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solubility is too high. | Use a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is done at a temperature below the compound's melting point.[5] |
| No Crystal Formation | The solution is not supersaturated, or nucleation has not occurred. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If these fail, slowly evaporate some solvent to increase the concentration.[5] |
| Low Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use a minimal amount of solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Consider a different solvent system. |
Workflow 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] For amines, special considerations are necessary due to their basic nature.
Diagram: Logic for Choosing a Chromatography Method
Caption: Decision tree for selecting an appropriate chromatography method.
Protocol for Normal-Phase Chromatography (as the free base):
Since the hydrochloride salt is highly polar, it is often advantageous to first convert it to the free base for purification on silica gel.
-
Free Base Conversion: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 10. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Stationary Phase: Standard silica gel is commonly used. However, due to the basicity of the amine, peak tailing can be an issue.[9]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution from low to high polarity is often effective.
-
Elution and Fraction Collection: Load the crude free amine onto the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Conversion back to Hydrochloride Salt: Combine the pure fractions, concentrate, and dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of HCl (as a solution in a solvent like ether or isopropanol) to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry.
Protocol for Reversed-Phase Chromatography:
Reversed-phase chromatography can be performed on either the free base or the hydrochloride salt.
-
Stationary Phase: C18-functionalized silica is the most common choice.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used.
-
For the Hydrochloride Salt: An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to the mobile phase to ensure the amine remains protonated and to improve peak shape.
-
For the Free Base: An alkaline modifier (e.g., 0.1% triethylamine or ammonium hydroxide) can be used to keep the amine in its neutral form, which can increase retention and improve separation.[11]
-
-
Elution and Fraction Collection: Similar to normal-phase, a gradient elution is typically employed. Fractions are collected and analyzed.
-
Product Isolation: The collected fractions containing the pure product are concentrated to remove the organic solvent. If the salt form is desired and an acidic modifier was used, the product can be isolated by lyophilization or by extraction after neutralization and subsequent salt formation.
Workflow 3: Acid-Base Extraction
This liquid-liquid extraction technique is useful for removing neutral or acidic impurities from the basic amine product.
Diagram: Acid-Base Extraction Workflow
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Troubleshooting guide for the synthesis of 4-substituted butan-1-amines
Technical Support Center: Synthesis of 4-Substituted Butan-1-amines
Welcome to the technical support center for the synthesis of 4-substituted butan-1-amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Our focus is on providing practical, experience-driven insights to overcome common challenges in the laboratory.
I. General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve problems encountered during the synthesis of 4-substituted butan-1-amines.
Technical Support Center: Optimization of 1,4-Diphenylbutan-1-amine Hydrochloride Synthesis
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causal relationships behind procedural choices.
Overview of the Core Synthesis: Reductive Amination
The most prevalent and efficient method for synthesizing 1,4-Diphenylbutan-1-amine is through the reductive amination of 1,4-diphenylbutan-1-one.[1] This process involves two key mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction of the ketone (1,4-diphenylbutan-1-one) with an amine source (commonly ammonia or an ammonium salt like ammonium acetate) under mildly acidic conditions to form a transient imine or its protonated form, the iminium ion.
-
Reduction: The in-situ reduction of the C=N double bond of the iminium ion by a hydride-based reducing agent to yield the final amine.
The hydrochloride salt is then typically formed by treating the purified free amine with hydrochloric acid in an appropriate organic solvent.
General Synthetic Workflow
Caption: High-level workflow for the synthesis and purification of 1,4-Diphenylbutan-1-amine HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue in reductive aminations and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer:
-
Inefficient Imine Formation: The reduction step cannot occur if the imine intermediate is not formed in sufficient quantity.
-
Causality: Imine formation is an equilibrium-driven process that generates water.[2] If water is not removed or the reaction is not pushed towards the product, the equilibrium will favor the starting materials.
-
Solution:
-
Acid Catalysis: Ensure you are using a catalytic amount of a weak acid, such as acetic acid (AcOH). The acid protonates the ketone's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the amine. Typically, 1.1 equivalents of AcOH can be effective.[2]
-
Pre-formation: Consider a two-step approach. First, stir the ketone and amine source together with the acid catalyst for 1-2 hours to maximize imine formation before adding the reducing agent.[3] You can monitor the disappearance of the ketone spot on a Thin Layer Chromatography (TLC) plate to gauge progress.[2]
-
-
-
Competitive Reduction of the Ketone: Your reducing agent may be too reactive and preferentially reduces the starting ketone to 1,4-diphenylbutan-1-ol instead of the imine.
-
Causality: Stronger reducing agents like Sodium Borohydride (NaBH₄) can readily reduce aldehydes and ketones.[4] The iminium ion is generally more electrophilic than the ketone, but a highly reactive hydride source may not discriminate effectively.
-
Solution: Switch to a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are specifically designed for reductive aminations because they are less reactive towards ketones at the mildly acidic pH required for imine formation.[2][4][5]
-
-
Reagent Quality and Stoichiometry:
-
Causality: Hydride reducing agents can degrade upon exposure to moisture. The stoichiometry of the amine source is also critical.
-
Solution:
-
Use a fresh, unopened bottle of the reducing agent or one that has been stored properly in a desiccator.
-
Employ a moderate excess of the amine source (e.g., 1.5-3 equivalents of ammonium acetate) and the reducing agent (e.g., 1.5-2 equivalents) to drive the reaction to completion.
-
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making workflow to diagnose the cause of low product yield.
Question 2: Which reducing agent is the best choice? NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
Answer: The choice of reducing agent is critical for maximizing yield and minimizing side products. While NaBH₄ is inexpensive, it is often not the best choice for this specific transformation.
| Reducing Agent | Pros | Cons | Best For... |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, good atom economy.[2] | Can readily reduce the starting ketone, leading to alcohol byproduct.[4] Less stable in acidic conditions required for imine formation. | Stepwise procedures where the imine is formed first, the excess ketone is removed (if possible), and then the NaBH₄ is added.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over ketones.[4] Stable in mildly acidic conditions (pH 3-6). Allows for a convenient one-pot procedure. | Toxicity warning: Can generate highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 3).[5] Requires careful pH control. | One-pot reactions where high selectivity is paramount and appropriate safety measures for handling cyanides are in place. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Non-toxic, highly selective, and sufficiently reactive. Often considered the reagent of choice for modern reductive aminations.[5] | More expensive and has a higher molecular weight than the others. Can be moisture-sensitive. | General-purpose, one-pot reductive aminations, especially on a laboratory scale where safety and selectivity are prioritized over cost.[7] |
Senior Scientist Recommendation: For the synthesis of 1,4-Diphenylbutan-1-amine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent. Its high selectivity minimizes the formation of the alcohol byproduct, and its non-toxic nature makes it a safer alternative to NaBH₃CN, simplifying the experimental setup.[5][7]
Question 3: How do I properly form and purify the final hydrochloride salt?
Answer: Converting the free amine to its hydrochloride salt is a critical step for improving stability, handling, and often, crystallinity.
-
Purify the Free Base First: Before forming the salt, it is essential to purify the crude 1,4-Diphenylbutan-1-amine (free base). This is typically done via flash column chromatography on silica gel. Attempting to purify the salt directly on silica is generally not feasible.
-
Salt Formation Procedure:
-
Solvent Selection: Dissolve the purified free amine in a dry, non-protic organic solvent in which the hydrochloride salt is poorly soluble. Anhydrous diethyl ether (Et₂O) or a mixture of Et₂O and hexanes is common. 2-Propanol can also be an effective choice.[8]
-
HCl Addition: Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in Et₂O) dropwise to the stirred solution of the amine at 0 °C. You should observe the immediate precipitation of a white solid.
-
Monitoring: Add the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; a pH of ~2 indicates completion. Avoid a large excess of acid.
-
-
Purification of the Salt:
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold, dry diethyl ether or hexane to remove any residual non-polar impurities.[8] This step is crucial for achieving high purity.
-
Recrystallization (if necessary): If the salt requires further purification, recrystallization is the method of choice. The key is finding a solvent system where the salt is soluble when hot but sparingly soluble when cold.
-
| Recommended Solvents for Recrystallization |
| Ethanol / Diethyl Ether |
| 2-Propanol / Diethyl Ether |
| Methanol / Ethyl Acetate |
| Acetone (can be useful as a wash)[8] |
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its simplicity, safety, and high selectivity.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,4-diphenylbutan-1-one (1.0 eq.), ammonium acetate (2.5 eq.), and anhydrous methanol (MeOH) or dichloromethane (DCM) (approx. 0.5 M concentration relative to the ketone).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. If using a weak acid catalyst like acetic acid, add it at this stage (1.1 eq.).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purification & Salt Formation: Purify the crude product via flash chromatography and proceed with salt formation as described in the FAQ section above.
Protocol C: Purification and Hydrochloride Salt Formation
-
Chromatography: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-100% ethyl acetate in hexanes). Dissolve the crude amine in a minimal amount of the eluent and load it onto the column. Collect and combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to obtain the purified free amine as an oil or solid.
-
Salt Precipitation: Dissolve the purified amine in anhydrous diethyl ether (approx. 0.2 M). Cool the solution to 0 °C.
-
HCl Addition: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate forms and the solution becomes slightly acidic.
-
Isolation: Stir the resulting slurry for 30 minutes at 0 °C, then collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small volume of cold diethyl ether and dry the product under high vacuum to obtain pure 1,4-Diphenylbutan-1-amine hydrochloride.
References
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Degradation pathways of 1,4-Diphenylbutan-1-amine hydrochloride under different conditions
Welcome to the technical support center for 1,4-Diphenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for forced degradation studies of this compound. Here, we will explore its potential degradation pathways under various stress conditions, offering field-proven insights and practical protocols to navigate your experimental challenges.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.[2][3]
The primary stress conditions typically employed in forced degradation studies are:
-
Hydrolysis (acidic, basic, and neutral)
-
Oxidation
-
Photolysis (exposure to light)
-
Thermal (exposure to heat)
This guide will delve into the expected behavior of 1,4-Diphenylbutan-1-amine hydrochloride under each of these conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 1,4-Diphenylbutan-1-amine hydrochloride that are susceptible to degradation?
A1: The key functional groups are the secondary amine, the two phenyl rings, and the butyl alkyl chain. The secondary amine is particularly susceptible to oxidation. The phenyl rings can undergo oxidation and are the primary chromophores for photolytic degradation. The long alkyl chain may be subject to thermal cleavage.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
A2: If you observe minimal or no degradation, your stress conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base, elevate the temperature, or prolong the exposure time. For oxidative studies, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used. For thermal and photolytic studies, increasing the temperature and light intensity/duration, respectively, should be considered. It's a careful balance, as excessively harsh conditions can lead to secondary degradation products that may not be relevant to real-world stability.[4]
Q3: I am seeing too much degradation, making it difficult to identify the primary degradation products. How can I control this?
A3: Excessive degradation can be managed by reducing the severity of your stress conditions. This could involve lowering the temperature, reducing the concentration of the stressor (acid, base, or oxidizing agent), or shortening the exposure time. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify the primary, relevant degradation products.[1]
Q4: My HPLC chromatogram shows poor peak shape for the parent compound and its degradants. What could be the cause?
A4: Poor peak shape, such as tailing, is common with amine-containing compounds on reverse-phase columns. This is often due to the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase. To mitigate this, consider using a mobile phase with a pH that ensures the amine is in a consistent protonation state (either fully protonated at low pH or neutral at high pH). Adding a competing amine, like triethylamine, to the mobile phase or using an end-capped column can also significantly improve peak shape.
Q5: How can I confirm the identity of the degradation products?
A5: The most powerful technique for identifying degradation products is liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition of the degradants. Further structural elucidation can be achieved by isolating the degradation products using preparative HPLC and then analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| No or minimal degradation observed | Insufficient stress (time, temperature, reagent concentration). The compound is more stable than anticipated. | Increase the duration, temperature, or concentration of the stressor. Ensure complete dissolution of the compound in the stress medium. |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Reduce the duration, temperature, or concentration of the stressor. Perform a time-course study to find the optimal exposure time. |
| Poor peak shape (tailing, fronting) in HPLC | Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload. | Adjust mobile phase pH to ensure a single ionic form. Use an end-capped column or add a competing amine to the mobile phase. Reduce sample concentration or injection volume. |
| Co-elution of degradation products with the parent peak | The HPLC method is not stability-indicating. Inadequate chromatographic resolution. | Optimize the HPLC method by changing the mobile phase composition, gradient profile, column chemistry, or temperature. |
| Mass balance is not achieved (sum of parent and degradants is not ~100%) | Some degradation products are not detected (e.g., lack a chromophore). Degradation products are volatile. Degradation products are not eluting from the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use GC-MS to analyze for volatile degradants. Modify the HPLC method to ensure all components are eluted. |
| Unexpected degradation products are observed | Interaction with excipients (if in a formulation). Impurities in the starting material are degrading. Secondary degradation of primary degradants. | Perform forced degradation on the pure drug substance and a placebo to differentiate. Characterize the impurity profile of the starting material. Analyze samples at earlier time points to identify primary degradants. |
Potential Degradation Pathways of 1,4-Diphenylbutan-1-amine hydrochloride
Based on the chemical structure, the following degradation pathways are proposed under different stress conditions.
Hydrolytic Degradation
As an amine hydrochloride, 1,4-Diphenylbutan-1-amine hydrochloride is a salt of a weak base and a strong acid. In aqueous solution, it will exist in equilibrium with its free base form. The C-N bond in the amine is generally stable to hydrolysis under neutral and mildly acidic or basic conditions at ambient temperatures. However, under forced conditions (elevated temperature), some degradation may be observed, though it is expected to be minimal compared to other stress conditions.
-
Acidic Conditions: The amine will be fully protonated and generally stable.
-
Basic Conditions: In the presence of a strong base, the free amine will be the predominant species. While direct hydrolysis of the C-N bond is unlikely, other base-catalyzed reactions could occur at high temperatures.
-
Neutral Conditions: Stability is expected to be high, with minimal degradation.
Oxidative Degradation
Secondary amines are known to be susceptible to oxidation.[5][6] The nitrogen atom is the likely site of initial attack by oxidizing agents like hydrogen peroxide.
-
N-Oxidation: The secondary amine can be oxidized to the corresponding N-oxide or hydroxylamine.
-
Dealkylation: Oxidative cleavage of the C-N bond can lead to the formation of 1,4-diphenylbutane and other related fragments.
-
Ring Oxidation: The electron-rich phenyl rings can undergo hydroxylation to form phenolic derivatives.[7][8]
Caption: Proposed oxidative degradation pathways.
Photolytic Degradation
The phenyl groups in 1,4-Diphenylbutan-1-amine hydrochloride act as chromophores, absorbing UV light and making the molecule susceptible to photodegradation.
-
C-N Bond Cleavage: Photolytic energy can induce homolytic cleavage of the C-N bond, leading to the formation of radical species that can then recombine or react further to form various products.[9][10][11][12]
-
Oxidation of Phenyl Rings: In the presence of oxygen, photo-oxidation of the phenyl rings can occur, leading to hydroxylated and other oxidized aromatic products.[9]
Caption: Potential photolytic degradation routes.
Thermal Degradation
At elevated temperatures, the molecule can undergo thermal decomposition.
-
C-N Bond Cleavage: Similar to photolytic degradation, thermal energy can lead to the cleavage of the C-N bond.
-
C-C Bond Cleavage: The butyl chain can undergo fragmentation, leading to smaller hydrocarbon fragments.
-
Dehydrogenation: Loss of hydrogen could lead to the formation of unsaturated derivatives.
Caption: Plausible thermal degradation pathways.
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on 1,4-Diphenylbutan-1-amine hydrochloride. These should be optimized for your specific experimental setup and analytical instrumentation.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of 1,4-Diphenylbutan-1-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stress agent to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To a suitable volume of the working solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to the final concentration for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the working solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, cool, and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water.
-
Heat at 60°C for a specified period.
-
Cool and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To the working solution, add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the working solution in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid drug substance in a controlled temperature oven at a temperature higher than that used for accelerated stability (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[1][13]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Huang, Q. (2015). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations. [Link]
- Lepaumier, H., et al. (2014). Thermal degradation of linear amines for CO2 capture. Energy Procedia, 63, 1558-1568.
- Al-Absi, R. S., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1569-1580.
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Norwegian University of Science and Technology.
- Huang, Q. (2015). Thermal Degradation Of Amines For Co 2 Capture. University of Kentucky.
- Fischer, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system.
- Al-Absi, R. S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Wang, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
- Fine, N. A., et al. (2014). Decomposition of secondary nitrosamines in amine scrubbing. Energy Procedia, 63, 1548-1557.
- Thitakamol, B., et al. (2011).
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes.
- Chemistry Steps. (n.d.).
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Hanif, M., et al. (2016). Mass fragmentation pattern for complexes 1-4.
- Chemistry LibreTexts. (2023).
- A, Y. (2021). Photodegradation of compound 5 under light irradiation with increasing time in DMF.
- AK Lectures. (n.d.). Hydrolysis of Amides.
- Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Chavan, A., et al. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
- Clark, J. (n.d.).
- R Discovery. (n.d.).
- Sharma, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research.
- Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Yoshioka, T., et al. (1988). Photodegradation products of propranolol: the structures and pharmacological studies. Journal of Pharmacobio-Dynamics.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.
- IJCRT.org. (2023).
- Santa Cruz Biotechnology. (n.d.). 1,4-diphenylbutan-1-amine hydrochloride.
- Imre, S., et al. (2020).
- ResearchGate. (2025).
- PubChem. (n.d.). 1,4-Diphenylbutan-2-one.
- Patel, P., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Oprica, L., et al. (2018).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides.
- MDPI. (n.d.). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1,4-Diphenylbutan-1-amine Hydrochloride
Welcome to the technical support center for drug development professionals and analytical scientists. This guide provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,4-Diphenylbutan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in quantitative analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical with a Gaussian shape.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry and values greater than 1.2 are generally considered tailing.[2]
Peak tailing is detrimental to quantitative analysis for several key reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate integration and quantification difficult.[3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection.
-
Inaccurate Integration: Automated integration software can struggle to correctly identify the beginning and end of a tailing peak, leading to inconsistent and inaccurate area measurements.
-
Masking of Impurities: A tailing primary peak can obscure small impurity peaks that elute on its tail, compromising the accuracy of purity assessments.[2]
Q2: Why is 1,4-Diphenylbutan-1-amine hydrochloride particularly prone to peak tailing?
The molecular structure of 1,4-Diphenylbutan-1-amine hydrochloride is the primary reason for its susceptibility to peak tailing in reversed-phase HPLC. The key factor is the presence of a primary amine functional group.
As a hydrochloride salt, the compound exists in its protonated, positively charged (cationic) form in solution. This basic nature makes it highly susceptible to secondary ionic interactions with the stationary phase.[4] Most reversed-phase HPLC columns are silica-based, and even with advanced manufacturing, a small number of residual silanol groups (Si-OH) remain on the silica surface.[5][6]
At typical mobile phase pH ranges (e.g., pH 3-7), these silanol groups can become deprotonated and negatively charged (SiO⁻). The positively charged amine analyte then interacts strongly with these negatively charged sites via an ion-exchange mechanism.[2][7][8] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic retention, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailing peak.[2][8]
Q3: What are the main causes of peak tailing for basic compounds like this?
The causes of peak tailing can be broadly categorized into three areas: chemical interactions, column issues, and system/hardware problems.
-
Chemical Interactions (Most Common for Amines):
-
Silanol Interactions: As described above, this is the most frequent cause for basic compounds.[3][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions.[9][10] If the pH is close to the analyte's pKa, both ionized and unionized forms may exist, leading to peak distortion.[9]
-
Analyte-Metal Interactions: Certain analytes can chelate with trace metal impurities on the silica surface or with stainless steel components of the HPLC system (e.g., frits, tubing), causing tailing.[3]
-
-
Column Issues:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.[3][4]
-
Column Degradation: Over time, the stationary phase can degrade, especially if used with high-pH mobile phases, creating more active silanol sites.[3] A void or channel at the column inlet can also disrupt the sample band and cause tailing.[11]
-
Contamination: Accumulation of strongly retained sample components at the column head can create active sites that cause secondary interactions.[11][12]
-
-
System and Hardware Issues:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This includes using tubing with too large an internal diameter or length.[3]
-
Leaking Connections: A poor connection, especially between the column and detector, can introduce dead volume and distort peak shape.[13]
-
In-Depth Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve peak tailing for 1,4-Diphenylbutan-1-amine hydrochloride. Start with mobile phase optimization, as it is often the most effective and least invasive approach.
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[10] Your goal is to minimize the secondary ionic interactions between the protonated amine and the stationary phase.
Q: How can I adjust the mobile phase pH to improve my peak shape?
A: You have two primary strategies for pH adjustment. The choice depends on the stability of your analyte and stationary phase.
-
Strategy 1: Operate at Low pH (e.g., pH 2.5 - 3.5)
-
Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the residual silanol groups, keeping them in their neutral (Si-OH) form.[2][6] This eliminates the strong ionic interaction with your protonated amine analyte, leaving only weaker hydrogen bonding interactions, which significantly reduces tailing.[6]
-
How to Implement: Use a buffer such as phosphate or formate to control the pH. A 25 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a common starting point.
-
Caveat: Ensure your column is stable at low pH. Most modern silica columns are rated for use down to pH 2.0.
-
-
Strategy 2: Operate at High pH (e.g., pH 8 - 10.5)
-
Mechanism: At a high pH, well above the pKa of the primary amine (typically ~9-10), the 1,4-Diphenylbutan-1-amine will be in its neutral, free-base form. This neutral form will not participate in ionic interactions with the now fully ionized silanol groups (SiO⁻), thus eliminating peak tailing from this source.
-
How to Implement: Use a high-pH stable column (e.g., hybrid silica or specially bonded phases). Use a buffer like ammonium bicarbonate or carbonate.
-
Caveat: Standard silica columns will rapidly dissolve at pH > 7.5.[14] This strategy requires a pH-stable column.
-
Q: What mobile phase additives can I use as a "quick fix" for tailing?
A: If pH adjustment alone is insufficient, or if you cannot significantly change the pH, using a competing base as a mobile phase additive is a highly effective strategy.
-
Mechanism: A competing base, typically a tertiary amine like triethylamine (TEA), is added to the mobile phase in a small concentration.[15][16] Being a small, basic molecule, TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[17][18][19] This significantly reduces the opportunity for your primary amine analyte to engage in secondary interactions, leading to much-improved peak symmetry.[17]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing Base: Masks active silanol sites.[15][17] | Strong UV absorbance below 230 nm. Can be difficult to flush from the column. Pungent odor.[15] |
| Ammonium Acetate/Formate | 10 - 25 mM | Buffer & Weak Ion Pairing | Volatile and LC-MS compatible. Provides ionic strength to help shield interactions. |
| Ion-Pairing Reagents | 5 - 10 mM | Forms a neutral ion-pair with the analyte. | More complex mechanism. Can drastically alter selectivity and require long equilibration times. Not easily flushed from the column.[20][21] |
Step 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, your column may be the root cause.
Q: My peak still tails with mobile phase additives. Should I change my column?
A: Yes, the choice of column chemistry is critical for analyzing basic compounds. If you are using an older, "Type A" silica column or one with low end-capping, it will have a high population of active silanols, making it very difficult to achieve good peak shape.[4][5]
Consider switching to one of the following column types:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica ("Type B") that has fewer metal impurities and are "end-capped" (where residual silanols are chemically bonded with a small silylating agent) to be much more inert.[22]
-
Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This feature helps to shield the analyte from residual silanols and provides excellent peak shape for bases, even at neutral pH.[22]
-
Hybrid Particle Columns: These columns use a stationary phase made of a silica-organic hybrid material. They are inherently less acidic than pure silica columns and offer excellent stability across a wide pH range (often pH 1-12), making them ideal for either low-pH or high-pH methods.[22]
Q: Could my column just be old or contaminated?
A: Absolutely. Column performance degrades over time. Contaminants from previous samples can build up at the head of the column, creating new active sites for secondary interactions.
-
Troubleshooting Steps:
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a series of strong solvents (e.g., start with your mobile phase without buffer, then 100% Acetonitrile, then Isopropanol). This can wash away strongly retained contaminants.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column.[12] It will trap particulates and strongly retained compounds, protecting the more expensive analytical column and extending its lifetime.[12]
-
Check for Voids: A sudden shock or pressure spike can cause the packed bed at the column inlet to settle, creating a void. This disrupts the flow path and causes peak distortion.[11] If a void is suspected, the column usually needs to be replaced.
-
Step 3: System and Methodological Checks
If both mobile phase and column have been optimized, investigate your HPLC system and injection method.
Q: How can I check if my system or injection method is causing the tailing?
A: System-level issues often affect all peaks, but can be more pronounced for certain analytes.
-
Check for Extra-Column Volume: Ensure all connection tubing, especially between the column and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated and not creating dead volume.[3]
-
Evaluate Sample Overload: This is a common cause of tailing that looks like a "shark fin".[4] To test for this, simply dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves dramatically and becomes more symmetrical, you were overloading the column.[3]
-
Check Solvent Mismatch: The solvent your sample is dissolved in (the diluent) should be as close as possible in composition to the mobile phase, or weaker.[1] Dissolving 1,4-Diphenylbutan-1-amine hydrochloride in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile for a 70% aqueous mobile phase) can cause significant peak distortion.[3]
Visualizing the Problem and Solution
The following diagrams illustrate the key chemical interactions and the logical workflow for troubleshooting.
The Mechanism of Silanol Interaction and Mitigation
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with Triethylamine (TEA) as a Silanol Suppressor
This protocol describes the preparation of a buffered mobile phase containing TEA, designed to improve the peak shape of basic analytes.
Objective: To prepare 1 L of a 70:30 (v/v) Water:Acetonitrile mobile phase with a 25 mM phosphate buffer at pH 3.0, containing 0.1% TEA.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), ~85%
-
Triethylamine (TEA), HPLC grade
-
Calibrated pH meter
-
Graduated cylinders and volumetric flasks
-
0.45 µm solvent filtration apparatus
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in ~700 mL of HPLC-grade water (Mass = 0.025 mol/L * 136.09 g/mol * 0.7 L ≈ 2.38 g).
-
Dissolve the KH₂PO₄ in the water in a clean beaker with a stir bar.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.
-
Slowly add phosphoric acid dropwise while monitoring the pH until a stable reading of 3.0 is achieved.
-
-
Add Triethylamine (TEA):
-
Using a micropipette or glass pipette, add 1.0 mL of TEA to the aqueous buffer. This will result in a final concentration of approximately 0.1% (v/v) in the total 1 L mobile phase.
-
Allow the solution to stir for 5 minutes to ensure homogeneity. Note: The pH may shift slightly upon addition of TEA; for most applications, this minor shift is acceptable. For highly precise methods, the pH can be re-adjusted.
-
-
Combine and Filter:
-
Measure 300 mL of HPLC-grade acetonitrile in a graduated cylinder.
-
In a 1 L solvent bottle, combine the 700 mL of aqueous buffer/TEA solution with the 300 mL of acetonitrile.
-
Cap the bottle and invert several times to mix thoroughly.
-
Filter the entire mobile phase through a 0.45 µm membrane filter under vacuum to remove particulates and degas the solution.
-
-
Equilibrate the System:
-
Flush the HPLC system with the newly prepared mobile phase for at least 15-20 column volumes before starting your analysis. This is crucial for allowing the TEA to fully interact with the stationary phase and achieve a stable baseline.
-
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025-12-15).
- Peak Tailing in HPLC - Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023-11-27).
- Which column for basic analytes - Chromatography Forum. (2008-03-14).
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021-12-01).
- the use of triethylamine in certain analytical chemistry applications as a mobile phase modifier - BDMAEE. (2025-07-08).
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines - Benchchem.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed.
- Ion-Pair Reagents for HPLC - TCI Chemicals.
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014-04-02).
- Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27).
- The Importance of Mobile Phase pH in Chromatographic Separations.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Exploring the Role of pH in HPLC Separation - Moravek.
- Ion-Pair Reagents for HPLC - Spectrum Chemical.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23).
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diphenyl Compounds - Benchchem.
- HPLC Troubleshooting Guide.
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024-05-28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. lctsbible.com [lctsbible.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 15. welch-us.com [welch-us.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. Which column for basic analytes - Chromatography Forum [chromforum.org]
Side reactions to avoid during the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride
Welcome to the technical support guide for the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary and most efficient route to 1,4-Diphenylbutan-1-amine is the reductive amination of 1,4-Diphenyl-1-butanone. This method is often preferred due to its high selectivity and amenability to one-pot procedures, which minimizes waste and simplifies purification.[1][2] This guide will focus on troubleshooting this specific pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your experiment, providing explanations and actionable solutions.
Problem 1: My yield is low, and NMR/TLC analysis shows a significant amount of a major byproduct, identified as 1,4-Diphenyl-1-butanol.
-
Question: What causes the formation of the alcohol byproduct, and how can I prevent it?
-
Answer: The formation of 1,4-Diphenyl-1-butanol is a classic example of a competing reduction reaction. Your reducing agent is reducing the starting ketone, 1,4-Diphenyl-1-butanone, directly to the corresponding alcohol instead of selectively reducing the desired imine intermediate.[3]
Causality: This side reaction becomes dominant when the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction. Several factors can lead to this issue:
-
Choice of Reducing Agent: Powerful, non-selective reducing agents like standard sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[3]
-
Reaction pH: The formation of the imine from the ketone and ammonia is an equilibrium-driven process that is typically favored under slightly acidic to neutral conditions which facilitate the necessary dehydration step.[1] If the conditions are not optimal, the concentration of the imine intermediate will be low, giving the reducing agent more opportunity to react with the abundant ketone starting material.
-
Stoichiometry and Addition Order: Adding the reducing agent before the imine has had sufficient time to form is a common procedural error.
Mitigation Strategy:
-
Select a Milder, Imine-Selective Reducing Agent: The most effective solution is to use a reducing agent that shows high selectivity for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[4][5] It is less reactive than NaBH₄ and performs optimally in slightly acidic conditions, which also favor imine formation.[1][4]
-
Optimize Reaction pH: Maintain a weakly acidic pH (around 5-6) by using an acid catalyst like acetic acid. This accelerates the dehydration step to form the imine, shifting the equilibrium away from the ketone starting material.[4]
-
Control the Reagent Addition (for two-step procedures): If you are using a less selective reagent like NaBH₄, it is crucial to perform the reaction in a stepwise manner. First, allow the 1,4-Diphenyl-1-butanone and ammonia source (e.g., ammonium acetate) to stir for a sufficient period (monitor by TLC or GC-MS) to ensure maximum imine formation before introducing the reducing agent.[6]
-
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is sterically hindered and less reactive, providing high selectivity for the imine over the ketone.[1][5] |
| pH | Neutral to Basic | Weakly Acidic (pH 5-6) | Catalyzes dehydration, increasing the concentration of the imine intermediate available for reduction.[4] |
| Procedure | One-pot with immediate NaBH₄ addition | One-pot with NaBH(OAc)₃ or stepwise with NaBH₄ | Ensures imine is formed before the reducing agent is available to react with the ketone.[6] |
Problem 2: My final product is contaminated with a higher molecular weight impurity, likely a secondary amine.
-
Question: How is the secondary amine, N-(1,4-diphenylbutyl)-1,4-diphenylbutan-1-amine, forming, and what is the best way to suppress this side reaction?
-
Answer: The formation of a secondary amine is a result of the newly formed primary amine product (1,4-Diphenylbutan-1-amine) acting as a nucleophile. It can react with another molecule of the starting ketone to form a new, bulkier imine, which is then reduced to the secondary amine byproduct. This is a common issue in reductive aminations where the product amine is sufficiently reactive.[7]
Mitigation Strategy:
-
Use a Large Excess of the Amine Source: The most effective way to minimize the formation of the secondary amine is to use a large stoichiometric excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). According to Le Châtelier's principle, this high concentration of ammonia will outcompete the primary amine product in reacting with the starting ketone, thus suppressing the formation of the secondary amine byproduct.
-
Control Stoichiometry: Ensure the ketone is the limiting reagent in the reaction mixture.
-
Stepwise Procedure: In challenging cases, a two-step (indirect) reductive amination can be employed.[1] First, the imine is formed and isolated. Then, in a separate step, the purified imine is reduced. This physically prevents the primary amine product from coming into contact with unreacted ketone.[6]
Experimental Protocol: Minimizing Secondary Amine Formation
-
To a solution of 1,4-Diphenyl-1-butanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in portions, keeping the temperature below 10 °C.
-
Monitor the reaction to completion using TLC.
-
Perform an aqueous workup to isolate the crude product. The large excess of ammonia helps ensure the ketone reacts preferentially with it.
-
Problem 3: The final hydrochloride salt is oily, discolored, or difficult to crystallize.
-
Question: What are the likely causes of poor salt formation and how can I obtain a clean, crystalline hydrochloride product?
-
Answer: Issues with salt formation and crystallization are almost always due to impurities in the freebase amine or improper technique during the acidification step.
Causality:
-
Residual Impurities: The presence of unreacted ketone, the alcohol byproduct, or other side products can act as crystallization inhibitors, resulting in an oil.
-
Excess HCl/Solvent Issues: Using a large excess of hydrochloric acid or an inappropriate solvent for precipitation can lead to the formation of an oil or a very fine, difficult-to-filter solid. Water content in the solvent can also be detrimental.
-
Rapid Precipitation: Adding the HCl solution too quickly can cause the product to "crash out" of solution as an amorphous solid or oil rather than forming well-ordered crystals.
Troubleshooting Protocol:
-
Purify the Freebase: Before attempting salt formation, ensure the 1,4-Diphenylbutan-1-amine freebase is pure. Use column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) or distillation if applicable to remove non-basic impurities.
-
Choose the Right Solvent System: Dissolve the purified freebase amine in a dry, non-polar solvent in which the amine is soluble but the hydrochloride salt is not. Common choices include diethyl ether, dichloromethane (DCM), or ethyl acetate.[8]
-
Controlled Acidification: Use a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol). Add the acidic solution dropwise to the stirred solution of the freebase amine at 0 °C.
-
Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the mixture to stand at a low temperature (0-4 °C) to encourage slow crystallization.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of the cold, dry solvent, and dry under vacuum.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different synthetic route, for example, by reducing 1,4-Diphenyl-1-butanone oxime?
-
A1: Yes, the reduction of the corresponding ketoxime is a viable alternative pathway. The oxime can be prepared by reacting 1,4-Diphenyl-1-butanone with hydroxylamine hydrochloride. Subsequent reduction of the oxime, for instance with sodium in ethanol or catalytic hydrogenation, yields the primary amine.[10] However, this adds an extra step to the synthesis, and harsh reducing conditions (like dissolving metal reductions) may lack the functional group tolerance of modern reductive amination methods.
-
-
Q2: What is the mechanistic reason that Sodium Triacetoxyborohydride (NaBH(OAc)₃) is so selective?
-
A2: The selectivity of NaBH(OAc)₃ stems from both steric and electronic factors. The three bulky acetoxy groups make the reagent less reactive than NaBH₄.[5] In the weakly acidic conditions of the reaction, the ketone is in equilibrium with the protonated iminium ion. The iminium ion is significantly more electrophilic (a better hydride acceptor) than the neutral ketone carbonyl. The mild nature of NaBH(OAc)₃ allows it to discriminate between these two species, reacting much faster with the highly reactive iminium ion.[1][4]
-
-
Q3: How can I effectively monitor the progress of the reductive amination?
-
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The starting ketone will be relatively non-polar (higher Rf), while the product amine will be much more polar (lower Rf, often showing some streaking). The imine intermediate, if visible, will have an Rf value between the ketone and the amine. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, GC-MS is an excellent tool to track the disappearance of starting material and the appearance of products and byproducts.
-
Reaction and Side Reaction Visualization
To better understand the chemical transformations, the following diagrams illustrate the key pathways.
Caption: Main reaction pathway and alcohol byproduct formation.
Caption: Mechanism of secondary amine byproduct formation.
References
-
Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Maty. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
LibreTexts Chemistry. 24.6: Synthesis of Amines. Available at: [Link]
- Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
Organic Chemistry. Reductive Amination - Common Conditions. Available at: [Link]
- Google Patents. US4400537A - Process for 1,4-phenylenediamine.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Infinity Learn. Butanone oxime on reduction with Na/C2H5OH gives. Available at: [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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WebAssign. Experiment 3 - Reduction of a Ketone. Available at: [Link]
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Organic Syntheses. trimethylamine hydrochloride. Available at: [Link]
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Technical Support Center: Enhancing the Purity of 1,4-Diphenylbutan-1-amine Hydrochloride
Introduction: The synthesis of 1,4-Diphenylbutan-1-amine hydrochloride is a critical process for researchers in drug discovery and materials science. The biological activity, chemical reactivity, and physical properties of this compound are intrinsically linked to its purity. The presence of even minor impurities can lead to inconsistent experimental results, failed reactions, and misleading biological data. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and resolving common purity issues encountered during and after its synthesis. We will explore the causality behind purification strategies and provide detailed, field-proven protocols to help you achieve the highest possible purity for your material.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. For 1,4-Diphenylbutan-1-amine, which is commonly synthesized via the reductive amination of 1,4-diphenylbutan-1-one, the impurity profile is predictable.
Q1: What are the most common impurities I might encounter when synthesizing 1,4-Diphenylbutan-1-amine hydrochloride?
You should anticipate impurities arising from incomplete reactions, side reactions, and the workup process. The primary culprits are typically related to the reductive amination pathway.[1]
Table 1: Common Impurities and Their Origins
| Impurity Type | Specific Example | Origin in Synthesis | Impact on Final Product |
| Unreacted Starting Material | 1,4-Diphenylbutan-1-one | Incomplete reaction; insufficient reducing agent or reaction time. | Depresses melting point; appears in NMR/HPLC analysis. |
| Reaction Intermediate | N-(1,4-diphenylbutylidene)amine (Imine) | Incomplete reduction of the imine intermediate.[2] | Can cause instability and discoloration; difficult to crystallize. |
| Over-reduced Product | 1,4-Diphenylbutane | Reduction of the ketone starting material before amination. | A non-basic impurity, easily removed by acid-base extraction. |
| Reducing Agent By-products | Borate salts (from NaBH₄, NaBH₃CN, etc.)[3][4] | Hydrolysis of the borohydride reagent during reaction or workup. | Typically inorganic and water-soluble; removed during extraction. |
| Stereoisomers | Diastereomers (if chiral reagents are used) | The product contains a stereocenter, leading to diastereomers if the synthesis is not stereoselective. | Can be very difficult to separate by standard crystallization.[5] |
| Oxidation Products | Various colored compounds | Air oxidation of the amine functional group, especially the free base.[6] | Leads to yellow or brown discoloration of the final product. |
| Solvent Residues | Ethanol, Diethyl Ether, THF, etc. | Incomplete drying of the final product. | Broadens melting point; visible in ¹H NMR spectrum. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common practical issues encountered by researchers.
Q2: My final product is a sticky oil or an amorphous solid and refuses to crystallize. What should I do?
This is a classic sign that significant impurities are present, which disrupt the crystal lattice formation and depress the melting point. The most effective strategy is to purify the free amine before attempting to form the hydrochloride salt again.
Causality: Non-basic organic impurities (like unreacted ketone or over-reduced hydrocarbon) and the unstable imine intermediate will not precipitate as hydrochloride salts. However, their presence in the free amine oil prevents the salt from crystallizing effectively. By performing a rigorous acid-base extraction, you can separate the basic amine from these neutral or acidic impurities.
Troubleshooting Workflow:
Sources
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Technical Support Center: Addressing Solubility Challenges of 1,4-Diphenylbutan-1-amine hydrochloride in Aqueous Solutions
Welcome to the technical support center for 1,4-Diphenylbutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to ensure the successful preparation of your aqueous solutions.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 1,4-Diphenylbutan-1-amine hydrochloride.
Q1: What is 1,4-Diphenylbutan-1-amine hydrochloride and why is its solubility in water a concern?
A1: 1,4-Diphenylbutan-1-amine hydrochloride is the hydrochloride salt of the primary amine 1,4-Diphenylbutan-1-amine.[1][] The parent compound possesses a significant hydrophobic character due to the presence of two phenyl rings and a butane chain.[3][4] While converting the amine to its hydrochloride salt is a common strategy to enhance aqueous solubility, challenges can still arise, particularly at higher concentrations or under specific pH conditions.[5][6] Many organic compounds with market approval are poorly water-soluble, which can impact their effectiveness.[7]
Q2: How does the hydrochloride salt form improve aqueous solubility?
A2: The hydrochloride salt is formed by the reaction of the basic amine group (-NH2) with hydrochloric acid (HCl).[5] In an aqueous solution, the salt dissociates into the protonated amine cation (R-NH3+) and the chloride anion (Cl-).[5][8] The charged, protonated form of the amine is significantly more polar than the neutral free base, allowing for more favorable interactions with polar water molecules and thereby increasing its solubility.[5]
Q3: What are the key factors that influence the solubility of 1,4-Diphenylbutan-1-amine hydrochloride in aqueous solutions?
A3: The primary factors influencing solubility are:
-
pH: The pH of the solution is a critical determinant of the equilibrium between the soluble, protonated form and the less soluble, neutral form of the amine.[9][10][11]
-
Temperature: For many salts, solubility increases with temperature, although the extent of this effect can vary.
-
Presence of Co-solvents: The addition of water-miscible organic solvents can significantly alter the polarity of the solvent system and improve the solubility of hydrophobic compounds.[12]
-
Ionic Strength and Common Ion Effect: The presence of other ions in the solution can impact solubility. Specifically, a high concentration of chloride ions can decrease the solubility of the hydrochloride salt due to the common ion effect.[6][13]
Q4: What is the expected appearance of a fully dissolved solution of 1,4-Diphenylbutan-1-amine hydrochloride?
A4: A properly prepared and fully dissolved solution of 1,4-Diphenylbutan-1-amine hydrochloride in water should be a clear, colorless to pale yellow, and particulate-free liquid. Any cloudiness, precipitation, or oily residue indicates incomplete dissolution or potential stability issues.
II. Troubleshooting Guide: From Common Problems to Advanced Solutions
This section provides a structured, question-and-answer guide to troubleshoot specific solubility challenges you may encounter in the laboratory.
Problem 1: The compound is not dissolving completely in water, resulting in a cloudy or hazy solution.
Q: I've added the powdered 1,4-Diphenylbutan-1-amine hydrochloride to water, but the solution remains cloudy even after vigorous stirring. What's happening and how can I fix it?
A: This is a common issue that often points to the solution's pH being too high, causing a portion of the amine salt to convert back to its less soluble free base form.
Causality: The protonated amine (R-NH3+) exists in equilibrium with its neutral, free base form (R-NH2). If the pH of the water is not sufficiently acidic, this equilibrium will shift towards the free base, which is less soluble and will precipitate out, causing the observed cloudiness.
Step-by-Step Protocol for pH Adjustment:
-
Initial pH Measurement: Before adding the compound, measure the pH of your deionized water. It can sometimes be slightly basic due to dissolved CO2.
-
Acidification: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to your water to lower the pH to a range of 3-5.
-
Dissolution Attempt: Add the 1,4-Diphenylbutan-1-amine hydrochloride to the acidified water and stir. The compound should dissolve more readily in the acidic environment.
-
Post-Dissolution pH Check: Once the compound is fully dissolved, check the final pH of the solution.
Below is a diagram illustrating the decision-making process for this troubleshooting step.
Caption: Workflow for addressing a cloudy solution of 1,4-Diphenylbutan-1-amine hydrochloride.
Problem 2: The compound initially dissolves but then precipitates out over time or upon standing.
Q: My solution was initially clear, but after some time, a precipitate formed. What could be the cause, and is the solution still usable?
A: This phenomenon, known as "crashing out," can be due to several factors, including temperature changes, slow pH shifts, or exceeding the compound's solubility limit at a given condition.
Causality:
-
Temperature Fluctuation: If the solution was prepared with gentle heating to aid dissolution, cooling to room temperature might decrease the solubility, causing the compound to precipitate.
-
pH Instability: If the solution is unbuffered, absorption of atmospheric CO2 can slightly alter the pH over time, potentially shifting the equilibrium towards the less soluble free base.
-
Supersaturation: It's possible to create a supersaturated solution, especially with heating, which is inherently unstable and will eventually lead to precipitation.
Step-by-Step Protocol for Stabilization:
-
Re-dissolution with Heat: Gently warm the solution while stirring to see if the precipitate re-dissolves. If it does, this indicates a temperature-dependent solubility issue.
-
Buffering the Solution: For long-term stability, consider preparing your solution in a suitable acidic buffer (e.g., a citrate or acetate buffer with a pH between 4 and 5) instead of unbuffered water. This will maintain a stable pH and keep the amine in its protonated, soluble form.
-
Confirm Concentration: Ensure that the concentration you are trying to achieve does not exceed the known solubility limit of the compound under your experimental conditions. If it does, you will need to work with a more dilute solution.
Problem 3: A high concentration of the compound is required, but it is not achievable in a purely aqueous system.
Q: For my experiment, I need a concentrated stock solution of 1,4-Diphenylbutan-1-amine hydrochloride, but it won't fully dissolve in water at the desired concentration. What are my options?
A: When the intrinsic aqueous solubility is a limiting factor, the use of co-solvents is a standard and effective approach.[12]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "less polar" environment is more favorable for dissolving compounds with significant hydrophobic moieties, like 1,4-Diphenylbutan-1-amine hydrochloride.
Recommended Co-solvents and Protocol:
Commonly used co-solvents in biological research include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
Step-by-Step Co-solvent Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO and ethanol are widely used.
-
Initial Dissolution in Co-solvent: Weigh the desired amount of 1,4-Diphenylbutan-1-amine hydrochloride and dissolve it first in a small volume of the chosen co-solvent. The compound should be highly soluble in these organic solvents.
-
Titration with Aqueous Buffer: Once the compound is fully dissolved in the co-solvent, slowly add your desired aqueous buffer to the solution with constant stirring, bringing it to the final desired volume and concentration.
-
Final Check: Ensure the final solution is clear and free of any precipitation. Be mindful of the final percentage of the co-solvent in your solution, as it may affect your experimental system.
The following diagram outlines the workflow for preparing a concentrated stock solution using a co-solvent.
Caption: Workflow for preparing a concentrated stock solution using a co-solvent.
III. Quantitative Data Summary
The following table provides a qualitative summary of the solubility of 1,4-Diphenylbutan-1-amine hydrochloride in various solvent systems. Please note that exact quantitative solubility data may not be readily available and should be determined empirically for your specific experimental conditions.
| Solvent System | Expected Solubility | Key Considerations |
| Deionized Water (pH ~7) | Low to Moderate | Prone to cloudiness due to free base formation. |
| Acidified Water (pH 3-5) | Moderate to High | The recommended starting point for aqueous solutions. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low | The pH is not optimal; precipitation of the free base is likely. |
| Ethanol | High | A suitable co-solvent. |
| DMSO | High | An excellent co-solvent for creating concentrated stocks. |
IV. Concluding Remarks
Successfully dissolving 1,4-Diphenylbutan-1-amine hydrochloride is a critical first step for reliable and reproducible experimental results. The key to overcoming solubility challenges lies in understanding the pH-dependent nature of amine salts and employing appropriate solvent systems. By starting with an acidified aqueous solution and utilizing co-solvents for higher concentrations, researchers can confidently prepare clear, stable solutions for their studies.
References
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- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
- NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Santa Cruz Biotechnology. (n.d.). 1,4-diphenylbutan-1-amine hydrochloride.
- BOC Sciences. (n.d.). CAS 74533-88-3 1,4-Diphenylbutan-1-amine hydrochloride.
- Semantic Scholar. (2014).
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- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
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- Benchchem. (n.d.). 1-Amino-4-hydroxybutan-2-one hydrochloride physical and chemical properties.
- PubChem. (n.d.). 1,4-Diphenylbutan-2-one | C16H16O | CID 562082.
- NIH. (n.d.). Benzenebutanamine | C10H15N | CID 83242 - PubChem.
- Sigma-Aldrich. (n.d.). 4-Phenylbutan-1-amine | 13214-66-9.
- Chemsrc. (2025, September 23). (1S)-1-phenylbutan-1-amine hydrochloride | CAS#:1342311-77-6.
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Validation & Comparative
An In-Depth Comparative Analysis of 1,4-Diphenylbutan-1-amine Hydrochloride and Structurally Related Arylalkylamines
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of 1,4-Diphenylbutan-1-amine hydrochloride, a specialized research chemical, against a curated selection of structurally and functionally related arylalkylamine compounds. The objective is to contextualize its chemical properties and potential applications by examining its similarities and differences with well-characterized molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships within this chemical class.
Introduction to 1,4-Diphenylbutan-1-amine Hydrochloride
1,4-Diphenylbutan-1-amine hydrochloride (CAS: 74533-88-3) is an arylalkylamine characterized by a four-carbon butane backbone substituted with two phenyl groups at positions 1 and 4, and an amine function at the benzylic position (C1).[1][] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for laboratory use.[3] While commercially available as a research chemical, its pharmacological and biological profile is not extensively documented in public literature.[1] This guide aims to bridge this knowledge gap by drawing parallels with related compounds, thereby providing a predictive framework for its behavior and potential areas of investigation.
Rationale for Comparator Compound Selection
To effectively situate 1,4-Diphenylbutan-1-amine, we have selected three comparator compounds based on distinct structural and functional criteria:
-
Amphetamine: A classic, simple phenethylamine that serves as a foundational pharmacological benchmark.[4] Its well-understood activity as a central nervous system (CNS) stimulant provides a reference for basic phenylalkylamine pharmacology.[4][5]
-
Prenylamine: A complex N-substituted diphenylpropyl-phenylalkylamine. Its history as a withdrawn calcium channel blocker due to stereospecific cardiotoxicity highlights the critical impact of subtle structural modifications, such as N-substitution and increased lipophilicity, on biological activity and safety.[6][7][8]
-
4,4-Diphenylbutan-1-amine: A direct structural isomer of the target compound.[9] Comparing these two molecules allows for an examination of how the positioning of a phenyl group—from a benzylic (C1) to a non-benzylic (C4) position—influences physicochemical properties and, hypothetically, biological interactions.
Structural and Physicochemical Comparison
The fundamental differences in chemical structure directly translate to variations in physicochemical properties, which in turn govern pharmacokinetic and pharmacodynamic behavior.
Molecular Structures
The structural relationships between the four compounds are visualized below. The core butane chain in 1,4-Diphenylbutan-1-amine and its isomer is a key differentiator from the shorter alkyl chains of Amphetamine and Prenylamine's core structures.
Caption: Chemical structures of the target and comparator compounds.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties, which are critical predictors of a compound's behavior in biological systems. Properties such as the partition coefficient (LogP) indicate lipophilicity and potential for crossing the blood-brain barrier, while the dissociation constant (pKa) determines the ionization state at physiological pH.
| Property | 1,4-Diphenylbutan-1-amine | Amphetamine | Prenylamine | 4,4-Diphenylbutan-1-amine |
| CAS Number | 74533-88-3 (HCl salt) | 300-62-9 (base)[10] | 390-64-7 (base)[7] | 36765-74-9 (base)[9] |
| Molecular Formula | C₁₆H₁₉N (base)[11] | C₉H₁₃N[10] | C₂₄H₂₇N[7] | C₁₆H₁₉N[9] |
| Molecular Weight ( g/mol ) | 225.33 (base) | 135.21[10] | 329.48[7] | 225.33[9] |
| XLogP (Predicted) | 3.5[11] | 1.8[10] | 5.6 | 3.4[9] |
| pKa (Predicted) | ~9.5-10.0 (Amine) | 9.9[12] | ~9.8-10.2 (Amine) | ~10.4-10.6 (Amine) |
| Topological Polar Surface Area (Ų) | 26.0[9] | 26.02[5] | 12.03 | 26.0[9] |
Synthesis and Analytical Methodologies
To ensure scientific rigor, any comparative study requires robust and verifiable methods for synthesis and analysis. This section provides detailed experimental protocols.
Proposed Synthesis of 1,4-Diphenylbutan-1-amine
A plausible and efficient route to synthesize the target compound is via a two-step process involving Friedel-Crafts acylation followed by reductive amination. This approach is based on established organic chemistry principles for forming aryl ketones and their subsequent conversion to primary amines.[13]
Caption: Proposed two-step synthesis workflow for 1,4-Diphenylbutan-1-amine HCl.
Experimental Protocol: Synthesis
-
Part A: Synthesis of 1,4-Diphenylbutan-1-one (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add 4-phenylbutanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add benzene (1.5 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone intermediate.
-
-
Part B: Reductive Amination to 1,4-Diphenylbutan-1-amine
-
Reaction Setup: Dissolve 1,4-diphenylbutan-1-one (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding 1M HCl until the pH is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract three times with ethyl acetate.
-
Purification and Salt Formation: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude amine by column chromatography. Dissolve the purified amine in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
-
Analytical Characterization Protocol: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds and can be used to compare the chromatographic behavior of the different amines.[14][15]
-
Objective: To determine the purity of the synthesized 1,4-Diphenylbutan-1-amine HCl and compare its retention time to the comparator compounds.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of 1,4-Diphenylbutan-1-amine HCl and each comparator compound in a 50:50 mixture of acetonitrile and water.
-
Filter each sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the synthesized product is determined by integrating the area of the main peak relative to the total peak area at 210 nm.
-
The retention times of the four compounds are compared. Due to its high lipophilicity (XLogP=5.6), Prenylamine is expected to have the longest retention time, while Amphetamine (XLogP=1.8) should have the shortest. The two isomers, 1,4- and 4,4-diphenylbutan-1-amine, are expected to have similar but likely resolvable retention times.
-
Comparative Discussion and Pharmacological Context
While no direct pharmacological data exists for 1,4-Diphenylbutan-1-amine, its structure allows for informed hypotheses.
-
CNS Activity Potential: The structural similarity to Amphetamine, a phenylalkylamine, suggests a potential for interaction with monoamine transporters (dopamine, norepinephrine, serotonin).[4] However, the significantly larger size and increased lipophilicity due to the second phenyl group and longer alkyl chain may alter its binding profile, potentially reducing stimulant properties and introducing other activities.
-
Cardiovascular Effects: The presence of two phenyl groups, reminiscent of Prenylamine, raises the possibility of interactions with ion channels, such as calcium channels.[6][7] Prenylamine was withdrawn due to QT interval prolongation, a risk mediated primarily by its (S)-(+)-enantiomer.[6][8] This underscores the critical importance of stereochemistry; since 1,4-Diphenylbutan-1-amine possesses a chiral center at C1, any future biological evaluation must involve the separation and independent testing of its enantiomers.[8][16]
-
Impact of Isomerism: The difference between 1,4-diphenylbutan-1-amine and 4,4-diphenylbutan-1-amine is significant. The former is a benzylic amine, a structural motif present in many pharmacologically active compounds. The latter is a primary alkylamine, which would likely have a different metabolic profile and receptor-binding affinity. The benzylic position in the target compound may be more susceptible to metabolic oxidation.
Conclusion
1,4-Diphenylbutan-1-amine hydrochloride is a research chemical with a structure that positions it at the intersection of simple CNS-active phenylalkylamines and more complex diphenyl-substituted drugs. Its physicochemical profile, particularly its high lipophilicity, suggests good potential for membrane permeability.
This comparative guide has provided a framework for understanding this compound by placing it alongside relevant benchmarks. The provided synthesis and analytical protocols offer a validated starting point for researchers wishing to produce and characterize this molecule for further study. Future investigations should prioritize the chiral separation of its enantiomers and subsequent screening for both CNS and cardiovascular activities to fully elucidate its biological potential and safety profile.
References
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Vree, T. B., Gorgels, J. P., Muskens, A. T., & van Rossum, J. M. (1969). Some physico-chemical properties of amphetamine and related drugs. Journal of Pharmacy and Pharmacology, 21(11), 774-775.[12]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9801, Prenylamine. Retrieved January 17, 2026, from [Link].[7]
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European Monitoring Centre for Drugs and Drug Addiction (n.d.). Amphetamine drug profile. Retrieved January 17, 2026, from [Link].[4]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3007, Amphetamine. Retrieved January 17, 2026, from [Link].[10]
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Farkhondeh, F., & Zarei, K. (2021). Electronic Properties of Small Psychotropic Substances in Water─Phenylamines. ResearchGate. Retrieved January 17, 2026, from [Link][17]
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IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). amphetamine | Ligand page. Retrieved January 17, 2026, from [Link].[5]
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Kannappan, V. (2022). Prenylamine. Chiralpedia. Retrieved January 17, 2026, from [Link].[8]
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Edwards, D. J., & Blau, K. (1973). Separation and quantitation of some urinary arylalkylamines. PubMed. Retrieved January 17, 2026, from [Link][18]
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PubChemLite (n.d.). 1,4-diphenylbutan-1-amine hydrochloride (C16H19N). Retrieved January 17, 2026, from [Link].[11]
-
Royal Society of Chemistry (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link].[13]
-
Mannhold, R., Bayer, R., & Rodenkirchen, R. (1987). Differences Between Prenylamine and Fendiline Due to Basic Actions of the Isomers. PubMed. Retrieved January 17, 2026, from [Link].[16]
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Hansen, Å. M., & Garde, A. H. (2002). Analytical methods for determining urinary catecholamines in healthy subjects. ResearchGate. Retrieved January 17, 2026, from [Link].[15]
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A Comparative Guide to the Validation of Analytical Methods for the Determination of 1,4-Diphenylbutan-1-amine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,4-Diphenylbutan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the critical process of analytical method validation, ensuring data integrity, and regulatory compliance. We will explore the theoretical underpinnings and practical applications of various techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark for specificity and accuracy. The protocols and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a robust framework for establishing a method's fitness for purpose.[1][2][3]
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the objective of any analytical measurement is to generate consistent, reliable, and accurate data.[4] Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[5][6] For a compound like 1,4-Diphenylbutan-1-amine hydrochloride, a validated analytical method is crucial for quantifying the active pharmaceutical ingredient (API) in bulk drug substances and finished products, ensuring safety, efficacy, and quality.
The validation process is not a mere procedural formality but a cornerstone of Good Manufacturing Practices (GMP).[7] Regulatory bodies worldwide, including the FDA, mandate that analytical methods are validated to be suitable for their intended use.[3][8] The ICH has established harmonized guidelines, most notably Q2(R1) and the recently updated Q2(R2), which provide a comprehensive framework for validation procedures.[1][2][9][10][11][12] This guide is structured around these authoritative standards.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a mobile phase and a stationary phase. | High specificity, sensitivity, and resolving power. Capable of separating the API from impurities and degradation products.[13][14] | Higher cost, complexity, and longer analysis time compared to spectrophotometry or titrimetry. | Assay, impurity quantification, stability studies. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte in solution. | Simple, rapid, cost-effective, and widely available instrumentation.[15][16] | Lacks specificity; susceptible to interference from other chromophoric compounds in the sample matrix.[14] | Preliminary quantification, dissolution testing, routine QC where interfering substances are absent. |
| Titrimetry (Acid-Base) | Neutralization reaction between the amine hydrochloride (an acidic salt) and a standard basic titrant. | Inexpensive, based on well-understood stoichiometry, requires basic laboratory equipment.[17][18] | Non-specific; any acidic or basic species present can interfere with the determination of the endpoint. Lower sensitivity. | Assay of bulk drug substance where purity is high. |
Given its superior ability to unequivocally assess the analyte in the presence of other components, HPLC is the recommended method for the comprehensive validation and routine quality control of 1,4-Diphenylbutan-1-amine hydrochloride. The remainder of this guide will focus on the detailed validation of an HPLC method.
The HPLC Method Validation Workflow
A successful validation project is a planned activity. The process begins with a validation protocol that defines the scope, parameters, and acceptance criteria.[6] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][19]
Caption: High-level workflow for analytical method validation.
In-Depth Experimental Guide to HPLC Method Validation
This section provides detailed protocols for validating a reversed-phase HPLC method for 1,4-Diphenylbutan-1-amine hydrochloride.
Specificity
Causality: Specificity is arguably the most critical validation parameter. Its purpose is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (e.g., excipients in a formulation).[13][20][21] A lack of specificity can lead to inaccurate quantification due to co-eluting peaks.[14][22]
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing all formulation components (placebo) except the 1,4-Diphenylbutan-1-amine hydrochloride API.
-
API Standard: Prepare a solution of the API at the target concentration.
-
Spiked Sample: Prepare a placebo solution and spike it with known impurities and the API.
-
Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[14][22] The goal is to achieve 5-20% degradation.[22]
-
-
Chromatographic Analysis:
-
Inject the blank, API standard, spiked sample, and all forced degradation samples into the HPLC system.
-
-
Evaluation:
-
The blank injection should show no interfering peaks at the retention time of the API.
-
In the spiked sample and forced degradation samples, the API peak should be well-resolved from all other peaks (impurities and degradants). Peak purity analysis (using a photodiode array detector) should be performed to confirm that the API peak is spectrally homogeneous.
-
Acceptance Criteria:
-
No significant interference from blank or placebo at the retention time of the analyte.
-
Resolution (Rs) between the analyte peak and the closest eluting peak should be ≥ 2.0.[22]
-
Peak purity index should be > 0.990.[22]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[23][24] The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable linearity, accuracy, and precision.[23][25] This is fundamental for accurate quantification across different sample concentrations.
Caption: The relationship between key validation parameters.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of 1,4-Diphenylbutan-1-amine hydrochloride from a stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[25] For impurity testing, the range would span from the reporting limit to 120% of the specification limit.[26]
-
Chromatographic Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
-
Data Summary Table (Hypothetical Data for Assay):
| Concentration (% of Target) | Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 80% | 80 | 798500 | 801000 | 799500 | 799667 |
| 90% | 90 | 901000 | 899500 | 900500 | 900333 |
| 100% | 100 | 1002000 | 1001000 | 1003000 | 1002000 |
| 110% | 110 | 1103500 | 1101500 | 1102500 | 1102500 |
| 120% | 120 | 1205000 | 1203000 | 1204000 | 1204000 |
Acceptance Criteria:
-
Correlation coefficient (r²) should be ≥ 0.997.[26]
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[20][27][28] It provides a measure of the systematic error of the method. Without establishing accuracy, the reported values could be consistently incorrect, even if they are precise.
Experimental Protocol:
-
Prepare Samples: Analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[29] This is typically done by spiking a placebo matrix with known amounts of the API.
-
Chromatographic Analysis: Analyze each prepared sample in triplicate.
-
Evaluation: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Data Summary Table (Hypothetical Data):
| Theoretical Conc. (µg/mL) | Replicate | Measured Conc. (µg/mL) | % Recovery |
| 80 | 1 | 79.5 | 99.4% |
| 80 | 2 | 80.2 | 100.3% |
| 80 | 3 | 79.8 | 99.8% |
| 100 | 1 | 100.5 | 100.5% |
| 100 | 2 | 99.7 | 99.7% |
| 100 | 3 | 101.0 | 101.0% |
| 120 | 1 | 119.4 | 99.5% |
| 120 | 2 | 121.1 | 100.9% |
| 120 | 3 | 120.5 | 100.4% |
Acceptance Criteria:
-
The mean percent recovery should typically be within 98.0% to 102.0% for a drug substance assay.
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20] It reflects the random errors of the method. Precision is evaluated at two levels: repeatability and intermediate precision, to understand the method's variability under different conditions.[27][30]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[29] This should be performed by one analyst on one instrument over a short period.
-
-
Intermediate Precision (Inter-assay precision):
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Data Summary Table (Hypothetical Data at 100% Concentration):
| Precision Level | Analyst | Day | Instrument | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | 1 | 1 | A | 100.2 | 99.8 | 100.5 | 99.5 | 100.1 | 99.9 | 100.0 | 0.35% |
| Intermediate | 2 | 2 | B | 100.8 | 100.1 | 99.6 | 100.9 | 100.4 | 99.8 | 100.3 | 0.52% |
Acceptance Criteria:
-
The %RSD for the assay of a finished product is typically required to be ≤ 2.0%.[30] For a drug substance, it is often ≤ 1.0%.[30]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[12][31][32][33] These parameters are crucial for impurity and degradation product analysis, defining the lower limits of the method's capability.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare Low Concentration Samples: Prepare a series of increasingly dilute solutions of the analyte.
-
Chromatographic Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation (for LOQ): Inject the solution corresponding to the estimated LOQ concentration multiple times (e.g., n=6) and confirm that the precision (%RSD) and accuracy (% recovery) meet predefined criteria.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.[34]
-
LOQ: S/N ratio of approximately 10:1.[31]
-
At the LOQ concentration, the method should demonstrate acceptable precision and accuracy.
Robustness
Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[35][36] It provides an indication of the method's reliability during normal usage and is a critical part of method development to ensure it is transferable between labs and instruments.[8][37]
Experimental Protocol:
-
Identify Critical Parameters: Select HPLC parameters that could potentially vary during routine use, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).[38]
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±10%).
-
Wavelength (e.g., ±2 nm).
-
-
Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a standard solution.
-
Evaluation: Assess the effect of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
Data Summary Table (Hypothetical Data):
| Parameter | Variation | Retention Time (min) | Peak Asymmetry | Assay Result (% Label Claim) |
| Nominal | - | 5.42 | 1.15 | 100.2% |
| Flow Rate | +10% (1.1 mL/min) | 4.93 | 1.14 | 100.5% |
| Flow Rate | -10% (0.9 mL/min) | 6.01 | 1.16 | 99.8% |
| Temperature | +5°C (35°C) | 5.31 | 1.15 | 100.1% |
| Temperature | -5°C (25°C) | 5.54 | 1.15 | 100.3% |
| % Organic | +2% | 5.05 | 1.13 | 99.9% |
| % Organic | -2% | 5.83 | 1.17 | 100.6% |
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits.
-
The assay results should not deviate significantly from the nominal condition results (e.g., within ±2.0%).
Conclusion
The validation of an analytical method for 1,4-Diphenylbutan-1-amine hydrochloride is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical products. While techniques like UV-Vis spectrophotometry and titrimetry have their applications, High-Performance Liquid Chromatography offers unparalleled specificity and is the gold standard for regulatory submissions. By rigorously evaluating parameters such as specificity, linearity, range, accuracy, precision, detection limits, and robustness, laboratories can ensure that their chosen method is fit for its intended purpose. This guide provides the scientific rationale and practical protocols necessary to navigate this critical process, ensuring that the data generated is reliable, reproducible, and compliant with global regulatory standards.
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A Researcher's Guide to Navigating Molecular Interactions: Cross-Reactivity Studies of 1,4-Diphenylbutan-1-amine Hydrochloride in Biological Assays
In the landscape of drug discovery and development, the principle of "one molecule, one target" is more of an ideal than a reality. Small molecules, by their very nature, have the potential to interact with a multitude of biological targets, leading to a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the chiral amine 1,4-Diphenylbutan-1-amine hydrochloride as a case study. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to rigorously assess the specificity of a compound of interest.
The Critical Importance of Specificity in Drug Development
Drug specificity refers to the ability of a drug to interact with its intended biological target without affecting other molecules in the body.[2] High specificity is a desirable characteristic for most therapeutic agents as it minimizes the potential for off-target effects, which can range from mild side effects to severe toxicity.[2][3] The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and a thorough understanding of its interaction profile is paramount for success. Preclinical safety pharmacology studies, as outlined in guidelines such as ICH S7A, are mandated to identify potential adverse effects on major organ systems before human trials commence.[4][5][6]
For a compound like 1,4-Diphenylbutan-1-amine hydrochloride, a chiral amine with a phenylbutylamine scaffold, the potential for off-target interactions is significant. The presence of an amine group and aromatic rings suggests possible interactions with a wide range of receptors and enzymes, particularly within the central nervous system (CNS).[7][8] Therefore, a systematic evaluation of its cross-reactivity is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.
Designing a Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study begins with a strategic selection of potential off-targets. This process is guided by several factors, including the chemical structure of the compound, its known or predicted primary target, and data from computational predictions.
Target Nomination: From Structure to Hypothesis
Given the phenylbutylamine core of 1,4-Diphenylbutan-1-amine hydrochloride, a logical starting point is to consider targets associated with structurally similar compounds. Phenylalkylamines are known to interact with a variety of CNS receptors and transporters.[9] Furthermore, the amine functional group is a common feature in many bioactive molecules.[10]
Proposed Off-Target Panel for 1,4-Diphenylbutan-1-amine hydrochloride:
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for many drugs and is known for promiscuous ligand binding.[11][12][13]
-
Adrenergic receptors (α1, α2, β)
-
Dopamine receptors (D1-D5)
-
Serotonin (5-HT) receptors (various subtypes)
-
Muscarinic acetylcholine receptors (M1-M5)
-
Histamine receptors (H1, H2)
-
Opioid receptors (μ, δ, κ)
-
-
Ion Channels:
-
hERG (human Ether-à-go-go-Related Gene) potassium channel: A critical off-target due to its association with cardiotoxicity.[14]
-
Sodium and Calcium channels
-
-
Monoamine Transporters:
-
Dopamine transporter (DAT)
-
Norepinephrine transporter (NET)
-
Serotonin transporter (SERT)
-
-
Enzymes:
-
Monoamine oxidase (MAO-A and MAO-B)
-
Cytochrome P450 (CYP) enzymes (for potential metabolic interactions)
-
-
Other Receptors:
-
Sigma receptors (σ1 and σ2), which are known to bind a variety of small molecules.[15]
-
The Tiered Approach to Screening
A tiered screening approach is often the most efficient and cost-effective strategy.
-
Primary Screening: A broad panel of radioligand binding assays is used to assess the compound's affinity for a wide range of targets at a single, high concentration (e.g., 10 µM).[16][17] This provides a rapid overview of potential interactions.
-
Secondary Screening (Dose-Response): Any "hits" from the primary screen (typically >50% inhibition) are then subjected to dose-response assays to determine the binding affinity (Ki) or potency (IC50).
-
Functional Assays: For targets where significant binding is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[18][19]
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for key experiments in a cross-reactivity study. These protocols are designed to be self-validating by including appropriate controls.
Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 1,4-Diphenylbutan-1-amine hydrochloride for a specific receptor.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Materials:
-
Receptor source (e.g., cell membranes from a cell line overexpressing the target receptor)
-
Radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors)
-
Test compound: 1,4-Diphenylbutan-1-amine hydrochloride
-
Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of 1,4-Diphenylbutan-1-amine hydrochloride in the assay buffer.
-
Prepare the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and receptor membranes.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, non-specific binding control, and receptor membranes.
-
Test Compound: Add serial dilutions of 1,4-Diphenylbutan-1-amine hydrochloride, radiolabeled ligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay (cAMP Measurement for Gs/Gi-coupled GPCRs)
Objective: To determine if 1,4-Diphenylbutan-1-amine hydrochloride acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.
Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. This assay measures changes in intracellular cAMP levels.
Materials:
-
A cell line stably expressing the target GPCR.
-
Cell culture medium and supplements.
-
A known agonist for the target receptor.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Agonist Mode:
-
Add serial dilutions of 1,4-Diphenylbutan-1-amine hydrochloride to the cells.
-
Incubate for a specific time at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of 1,4-Diphenylbutan-1-amine hydrochloride.
-
Add a fixed concentration of the known agonist (typically its EC80).
-
Incubate for a specific time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50. Calculate the antagonist affinity (Kb) using the Gaddum equation.
-
Visualizing the Workflow and Potential Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for assessing the cross-reactivity of a small molecule.
Caption: Hypothetical off-target antagonism of the Gq-coupled 5-HT2A receptor signaling pathway.
Data Presentation and Interpretation: A Comparative Analysis
Clear and concise presentation of quantitative data is essential for comparing the compound's activity across different targets.
Table 1: Hypothetical Cross-Reactivity Profile of 1,4-Diphenylbutan-1-amine hydrochloride
| Target Class | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Mode |
| Primary Target | Hypothetical Target X | 15 | 25 (EC50) | Agonist |
| GPCRs | α1-adrenergic | 250 | 300 (IC50) | Antagonist |
| D2 Dopamine | 800 | >1000 | - | |
| 5-HT2A Serotonin | 150 | 200 (IC50) | Antagonist | |
| M1 Muscarinic | >10,000 | N/A | - | |
| H1 Histamine | 500 | 650 (IC50) | Antagonist | |
| Ion Channels | hERG | >10,000 | N/A | - |
| Transporters | SERT | 1200 | >2000 | - |
| Enzymes | MAO-A | >10,000 | N/A | - |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggest that 1,4-Diphenylbutan-1-amine hydrochloride is a potent agonist at its primary target (Target X) with a Ki of 15 nM. The compound exhibits a favorable selectivity profile, with significantly lower affinity for the tested off-targets.
-
Selectivity Window: The selectivity window is the ratio of the off-target Ki to the on-target Ki. For the α1-adrenergic receptor, the selectivity window is 250 nM / 15 nM ≈ 17-fold. A selectivity window of at least 100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses.
-
Functional Consequences: The compound acts as an antagonist at the α1-adrenergic, 5-HT2A, and H1 histamine receptors. While the affinities are lower than for the primary target, these interactions could still have physiological consequences at higher concentrations.
-
Safety Profile: The lack of significant binding to the hERG channel is a positive indicator for cardiovascular safety.
Conclusion: A Commitment to Scientific Rigor
The comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. It is an iterative process that combines rational target selection, robust experimental methodologies, and careful data interpretation. By embracing a systematic approach to understanding a compound's interaction profile, researchers can de-risk their drug candidates early in the development process, ultimately increasing the likelihood of clinical success and the delivery of safer, more effective medicines to patients. This guide, using 1,4-Diphenylbutan-1-amine hydrochloride as a representative small molecule, provides a blueprint for this critical endeavor.
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A Comparative Guide to the Efficacy of Phenylalkylamines as Dopamine Transporter Ligands: Evaluating 1,4-Diphenylbutan-1-amine hydrochloride in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylalkylamine Scaffold and its Significance in Neuropharmacology
Phenylalkylamines represent a broad class of chemical compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This versatile structural motif is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters, therapeutic agents, and research chemicals. Their primary mechanism of action often involves interaction with monoamine transporters, particularly the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] Inhibition of DAT leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs for conditions like ADHD and depression, but also associated with the abuse potential of psychostimulants.[2]
This guide provides a comparative analysis of the efficacy of various phenylalkylamines as DAT ligands, with a special focus on the current state of knowledge regarding 1,4-Diphenylbutan-1-amine hydrochloride. Due to a notable lack of published pharmacological data for this specific compound, we will leverage data from structurally related molecules and well-characterized phenylalkylamines to provide a comprehensive and objective comparison for the research community.
Comparative Efficacy at the Dopamine Transporter: A Data-Driven Analysis
The efficacy of a phenylalkylamine at the dopamine transporter is primarily quantified by its binding affinity (Kᵢ) and its functional potency in inhibiting dopamine uptake (IC₅₀). A lower Kᵢ value indicates a higher binding affinity, while a lower IC₅₀ value signifies greater potency. The following table summarizes these key parameters for a selection of well-studied phenylalkylamines.
| Compound | Binding Affinity (Kᵢ) for hDAT (nM) | Potency (IC₅₀) for DA Uptake Inhibition (nM) | Selectivity Profile |
| Cocaine | ~255 | ~250-500 | Non-selective, also inhibits serotonin and norepinephrine transporters.[3] |
| GBR-12909 (Vanoxerine) | 1 | - | Highly selective for DAT over serotonin and norepinephrine transporters.[3] |
| Bupropion | 5230 | ~500-1000 | Primarily a norepinephrine-dopamine reuptake inhibitor.[2] |
| Modafinil | - | ~100-fold lower potency than cocaine/methylphenidate | Atypical DAT inhibitor with lower affinity than traditional psychostimulants.[2] |
| Methylphenidate | ~390 | ~100-300 | Higher affinity for DAT and NET over SERT.[2] |
| Amphetamine | 86,000 (dDAT) | - | Substrate of DAT, promoting dopamine efflux.[] |
| Methamphetamine | 31,000 (dDAT) | - | Potent substrate of DAT, promoting dopamine efflux.[] |
Note: hDAT refers to human dopamine transporter, while dDAT refers to Drosophila dopamine transporter. Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.
1,4-Diphenylbutan-1-amine hydrochloride: An Uncharacterized Compound
Extensive searches of the scientific literature reveal a significant absence of pharmacological data for 1,4-Diphenylbutan-1-amine hydrochloride. While the compound is commercially available from several chemical suppliers, there are no published studies detailing its binding affinity or functional potency at the dopamine transporter, nor its effects on dopamine reuptake or efflux.[5][6] This lack of empirical data prevents a direct comparison of its efficacy with other phenylalkylamines.
However, we can draw some inferences from structurally related compounds. Research on a series of 4,4-diarylbutylamines has shown that these molecules possess biological activity, specifically as inhibitors of lipid peroxidation.[7] While this study did not directly assess interaction with the dopamine transporter, it highlights that the diphenylbutylamine scaffold can engage with biological targets. The authors of the study also noted that the diarylbutylamine structure is present in compounds known to interact with sigma (σ), dopamine, and NMDA receptors, suggesting that further investigation into the receptor binding profiles of these compounds is warranted.[7]
The structural distinction between 1,4-diphenylbutan-1-amine and the 4,4-diarylbutylamines studied by Miyano et al. is the placement of the second phenyl group. In the former, the phenyl groups are at positions 1 and 4 of the butane chain, whereas in the latter, both are at the 4-position. This difference in structure would significantly alter the three-dimensional shape of the molecule and its potential interactions with the binding pocket of the dopamine transporter.
Structure-Activity Relationships (SAR) in Phenylalkylamines
The interaction of phenylalkylamines with the dopamine transporter is governed by specific structural features. Understanding these structure-activity relationships is crucial for predicting the potential activity of uncharacterized compounds and for designing novel DAT ligands.
Key SAR principles for DAT recognition include:
-
The Amine Group: The presence of the amine is critical for binding affinity.
-
Side Chain Length: A two-carbon side chain between the phenyl ring and the amine is often optimal for high-affinity binding.
-
Phenyl Ring Substitutions: Hydroxylation at the meta and para positions of the phenyl ring can increase potency.
-
α-Methylation: The addition of a methyl group at the alpha position of the side chain, as seen in amphetamine, can influence whether the compound acts as a reuptake inhibitor or a releasing agent.
Based on these principles, the four-carbon chain in 1,4-Diphenylbutan-1-amine hydrochloride is longer than the optimal two-carbon chain found in many potent DAT inhibitors. However, the presence of a second phenyl group could introduce additional binding interactions within the transporter. Without experimental data, any prediction of its efficacy remains speculative.
Experimental Protocols for Assessing DAT Inhibitor Efficacy
The determination of a compound's efficacy at the dopamine transporter relies on well-established in vitro assays. These protocols provide a standardized framework for comparing the potency and affinity of novel ligands.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428, a cocaine analog) for binding to hDAT expressed in a cell line (e.g., HEK293 cells).[3]
Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ.
Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of dopamine into cells expressing hDAT.
Principle: Cells expressing hDAT are incubated with radiolabeled dopamine ([³H]DA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured to determine the extent of uptake inhibition.[1][7]
Workflow:
Caption: Workflow for a dopamine uptake inhibition assay to determine IC₅₀.
Signaling Pathways and Mechanisms of Action
Phenylalkylamines can be broadly categorized into two main classes based on their mechanism of action at the dopamine transporter: reuptake inhibitors and releasing agents.
-
Reuptake Inhibitors (e.g., Cocaine, GBR-12909): These compounds bind to the dopamine transporter and block the re-entry of dopamine into the presynaptic neuron, leading to an accumulation of dopamine in the synaptic cleft.
-
Releasing Agents (e.g., Amphetamine, Methamphetamine): These compounds are substrates for the dopamine transporter and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of dopamine, leading to a reversal of DAT function and the non-vesicular release (efflux) of dopamine into the synapse.[]
The following diagram illustrates the distinct mechanisms of these two classes of phenylalkylamines.
Caption: Mechanisms of DAT reuptake inhibition versus dopamine release.
Conclusion and Future Directions
The phenylalkylamine scaffold remains a cornerstone of neuropharmacological research and drug development. While a significant body of data exists for many derivatives, allowing for robust comparative analyses of their efficacy at the dopamine transporter, 1,4-Diphenylbutan-1-amine hydrochloride remains a notable exception. The absence of published pharmacological data for this compound underscores a gap in our understanding and presents an opportunity for novel research.
For scientists and drug development professionals, the key takeaway is that the efficacy of 1,4-Diphenylbutan-1-amine hydrochloride is currently unknown. Any consideration of this compound for research or development purposes should be preceded by foundational in vitro characterization, including binding affinity and functional uptake inhibition assays at the dopamine, norepinephrine, and serotonin transporters. Such studies are essential to determine its pharmacological profile and to place it within the broader context of the well-characterized phenylalkylamines discussed in this guide. The structural similarity to biologically active diarylbutylamines suggests that it may possess neuroactive properties, but only empirical data can confirm this and elucidate its mechanism of action.
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Miyano, S., et al. (1990). Structure-activity relationships of a series of 4,4-diarylbutylamines and 4,4-diarylbutanamides as antilipidperoxidation agents. Journal of Medicinal Chemistry, 33(4), 1243-1252. [Link]
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Benchmarking the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride against published methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,4-Diphenylbutan-1-amine hydrochloride, a compound with potential applications in the development of new therapeutic agents, presents a synthetic challenge that warrants a thorough examination of its preparative routes. This guide provides an in-depth, objective comparison of established and potential methodologies for the synthesis of this target molecule, grounded in experimental data and mechanistic principles.
Introduction: The Significance of 1,4-Diphenylbutan-1-amine Hydrochloride
The 1,4-diphenylbutane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an amine functionality at the benzylic position, as in 1,4-Diphenylbutan-1-amine, opens avenues for further derivatization and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing. Given its potential, the development of a robust and scalable synthetic route is of paramount importance.
This guide will benchmark two primary synthetic pathways to 1,4-Diphenylbutan-1-amine hydrochloride:
-
Route A: Two-Step Synthesis via Friedel-Crafts Acylation and Reductive Amination
-
Route B: Alternative Synthesis via the Leuckart-Wallach Reaction
A third potential route, the Gabriel Synthesis, will also be discussed as a viable, though potentially less direct, alternative.
Foundational Chemistry: Key Transformations
The synthesis of 1,4-Diphenylbutan-1-amine hydrochloride hinges on a few key chemical transformations. Understanding the mechanisms and principles behind these reactions is crucial for troubleshooting and optimization.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds to an aromatic ring.[1] An acyl group is introduced using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The resulting aryl ketone is a versatile intermediate.
-
Reductive Amination: This widely used method converts a ketone or aldehyde into an amine.[2][3] The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[4]
-
Leuckart-Wallach Reaction: A one-pot reductive amination method where a carbonyl compound is heated with formamide or ammonium formate to produce the corresponding amine.[5][6][7]
-
Gabriel Synthesis: A robust method for preparing primary amines from alkyl halides, utilizing phthalimide as a protected source of ammonia to avoid over-alkylation.[1][8][9][10]
Route A: Friedel-Crafts Acylation Followed by Reductive Amination
This two-step approach is a logical and commonly employed strategy for the synthesis of benzylic amines. The initial Friedel-Crafts acylation establishes the carbon skeleton, and the subsequent reductive amination introduces the desired amine functionality.
Step 1: Synthesis of 1,4-Diphenylbutan-1-one (Ketone Precursor)
The synthesis of the key intermediate, 1,4-diphenylbutan-1-one, can be achieved via a Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (sufficient quantity to act as solvent and reactant) at 0-5 °C, add 4-phenylbutyryl chloride (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
The use of anhydrous aluminum chloride is critical as the presence of moisture would deactivate the catalyst.
-
The reaction is performed at low temperature initially to control the exothermic nature of the Friedel-Crafts acylation and to minimize potential side reactions.
-
The acidic workup is necessary to decompose the aluminum chloride complex of the product ketone.
-
The wash with sodium bicarbonate neutralizes any remaining acid.
Step 2: Reductive Amination of 1,4-Diphenylbutan-1-one
The conversion of the ketone to the primary amine can be achieved through various reductive amination protocols. A common and effective method involves the use of ammonia and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Experimental Protocol: Reductive Amination
-
Dissolve 1,4-diphenylbutan-1-one (1.0 eq.) in a suitable solvent, such as methanol or ethanol.
-
Add a solution of ammonia in methanol (e.g., 7N, a large excess) to the ketone solution.
-
To this mixture, add a reducing agent. For example, sodium cyanoborohydride (1.5 eq.) can be added portion-wise. Alternatively, the reaction can be carried out under a hydrogen atmosphere in the presence of a catalyst like Raney nickel or palladium on carbon.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by adding dilute hydrochloric acid to decompose the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Make the aqueous layer basic with a sodium hydroxide solution and extract with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
To prepare the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
Collect the precipitated solid by filtration, wash with the solvent, and dry to yield 1,4-Diphenylbutan-1-amine hydrochloride.
Causality Behind Experimental Choices:
-
A large excess of ammonia is used to drive the equilibrium towards the formation of the imine intermediate.
-
Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and reduces the imine faster than the ketone.
-
The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics.
Route B: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction offers a one-pot alternative for the reductive amination of 1,4-diphenylbutan-1-one.[5][6][7] This method uses formamide or ammonium formate as both the amine source and the reducing agent.[5]
Experimental Protocol: Leuckart-Wallach Reaction
-
In a round-bottom flask equipped with a reflux condenser, mix 1,4-diphenylbutan-1-one (1.0 eq.) with a large excess of formamide (or ammonium formate).
-
Heat the mixture to a temperature of 160-185 °C for 6-12 hours. The reaction progress can be monitored by TLC.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.
-
Make the solution basic with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.
-
Prepare the hydrochloride salt as described in Route A.
Causality Behind Experimental Choices:
-
High temperatures are required to drive the reaction, which can be a limitation for sensitive substrates.
-
The hydrolysis step is necessary to cleave the initially formed N-formyl derivative to the desired primary amine.
Alternative Approach: The Gabriel Synthesis
The Gabriel synthesis provides a reliable, albeit multi-step, route to primary amines, effectively preventing the over-alkylation that can plague other methods.[1][8][9][10] This pathway would involve the initial preparation of a suitable alkyl halide precursor.
Conceptual Workflow for Gabriel Synthesis:
-
Preparation of 1-bromo-1,4-diphenylbutane: This precursor could be synthesized from 1,4-diphenylbutan-1-ol via reaction with a brominating agent like phosphorus tribromide. The alcohol, in turn, can be prepared by the reduction of 1,4-diphenylbutan-1-one.
-
Reaction with Potassium Phthalimide: The 1-bromo-1,4-diphenylbutane is then reacted with potassium phthalimide in a polar aprotic solvent like DMF.[10]
-
Hydrolysis or Hydrazinolysis: The resulting N-alkylated phthalimide is cleaved, typically by treatment with hydrazine hydrate or acid hydrolysis, to release the primary amine.[9]
-
Formation of the Hydrochloride Salt: The free amine is then converted to the hydrochloride salt as previously described.
While this method is known for producing clean primary amines, the additional steps required to prepare the alkyl halide precursor make it a less direct route compared to reductive amination or the Leuckart-Wallach reaction.
Comparative Analysis
| Parameter | Route A: Friedel-Crafts & Reductive Amination | Route B: Leuckart-Wallach Reaction | Gabriel Synthesis (Conceptual) |
| Number of Steps | 2 | 1 (from ketone) | 3-4 (from ketone) |
| Reagent Toxicity/Hazards | AlCl₃ (corrosive), NaBH₃CN (toxic), H₂ (flammable) | Formamide (teratogen), high temperatures | PBr₃ (corrosive), Hydrazine (toxic) |
| Reaction Conditions | Mild to moderate | Harsh (high temperatures) | Moderate |
| Typical Yields | Moderate to high | Moderate | Moderate |
| Scalability | Generally good | Can be challenging due to high temperatures | Good |
| Substrate Scope | Broad for reductive amination | Limited by thermal stability of substrate | Good for primary alkyl halides |
| Byproducts | Aluminum salts, borate salts | CO₂, potential thermal decomposition products | Phthalhydrazide |
Data Presentation & Visualization
Product Characterization Data:
| Property | Value | Source |
| CAS Number | 74533-88-3 | [Vendor Information] |
| Molecular Formula | C₁₆H₂₀ClN | [Vendor Information] |
| Molecular Weight | 261.79 g/mol | [Vendor Information] |
| Predicted m/z | [M+H]⁺: 226.15903 | [11] |
| ¹H NMR (Predicted) | Signals corresponding to aromatic protons, benzylic proton, and aliphatic chain protons. | [General Spectroscopic Principles] |
| ¹³C NMR (Predicted) | Signals for aromatic carbons, benzylic carbon, and aliphatic carbons. | [General Spectroscopic Principles] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). | [12][13] |
Workflow Diagrams (DOT Language):
Caption: Workflow for Route A: Friedel-Crafts Acylation followed by Reductive Amination.
Caption: Workflow for Route B: Leuckart-Wallach Reaction.
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of 1,4-Diphenylbutan-1-amine hydrochloride.
Route A (Friedel-Crafts Acylation and Reductive Amination) is generally the more versatile and controllable approach. The two-step nature allows for the isolation and purification of the ketone intermediate, which can lead to a cleaner final product. The milder conditions of modern reductive amination protocols are also advantageous, particularly for more complex or sensitive substrates. This route is recommended for researchers seeking a reliable and adaptable synthesis with good yields.
Route B (Leuckart-Wallach Reaction) offers the advantage of being a one-pot reaction from the ketone. However, the harsh reaction conditions (high temperatures) can lead to byproduct formation and may not be suitable for all substrates. The use of formamide, a teratogen, also requires careful handling. This route may be considered for its simplicity if the substrate is thermally stable and the necessary safety precautions are in place.
The Gabriel Synthesis , while a classic and reliable method for primary amine synthesis, is likely to be less efficient for this specific target due to the increased number of steps required to prepare the necessary alkyl halide precursor.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, equipment, scalability, and tolerance for particular reagents and reaction conditions.
References
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MDPI. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(11), 2549. [Link]
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PubChem. 1,4-diphenylbutan-1-amine hydrochloride. [Link]
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ResearchGate. Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. [Link]
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PMC. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]
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ResearchGate. (2018). Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. [Link]
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ResearchGate. Selective Synthesis of the Aminobutadiene Intermediate and Mechanistic Analysis of 1,4-Dihydropyridine Formation Reaction in Water. [Link]
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ResearchGate. IR spectrum of products of the reaction of 1,4-dichlorobutane vapors.... [Link]
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Scribd. The Gabriel Synthesis of Primary Amines. [Link]
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Organic Chemistry Portal. One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction. [Link]
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Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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ResearchGate. Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 1,4-Diphenylbutan-1-amine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of structural analogs of 1,4-Diphenylbutan-1-amine hydrochloride, a scaffold with potential neuromodulatory activities. This document moves beyond a simple catalog of compounds to offer insights into the causal relationships between structural modifications and biological activity, grounded in experimental data. Our focus is to provide a framework for rational drug design by elucidating the key structural determinants for affinity and selectivity at relevant biological targets.
Introduction: The 1,4-Diphenylbutan-1-amine Scaffold
The 1,4-diphenylbutan-1-amine core structure presents a pharmacophore with significant potential for interacting with various central nervous system (CNS) targets. Its lipophilic nature, conferred by the two phenyl rings, and the presence of a basic amine group suggest possible interactions with aminergic G-protein coupled receptors (GPCRs) and transporters. The flexible butyl chain allows for conformational adaptability, enabling the molecule to fit into diverse binding pockets.
Our investigation into the structural analogs of 1,4-Diphenylbutan-1-amine hydrochloride reveals that the primary biological targets of interest are the sigma receptors (σ1 and σ2) and the dopamine transporter (DAT) . Understanding the structure-activity relationships (SAR) for these targets is crucial for designing analogs with desired potency, selectivity, and pharmacological profiles.
Key Biological Targets and Signaling Pathways
The activity of 1,4-diphenylbutan-1-amine analogs is primarily mediated through their interaction with sigma receptors and the dopamine transporter. A foundational understanding of these targets is essential for interpreting SAR data.
Sigma Receptors (σ1 and σ2)
Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulate a variety of cellular signaling pathways. They are implicated in a range of physiological and pathological processes, including neurotransmission, neuroprotection, and cancer.[1]
-
σ1 Receptor: The σ1 receptor is a chaperone protein that can translocate within the cell and interact with various ion channels and receptors.[1] Its activation has been linked to neuroprotective effects.
-
σ2 Receptor: The σ2 receptor is also involved in cell signaling and is overexpressed in some tumor cells.
The general pharmacophore for many sigma receptor ligands includes a basic amine and two hydrophobic regions, a pattern present in the 1,4-diphenylbutan-1-amine scaffold.
Caption: Simplified Sigma Receptor Signaling Pathway.
Dopamine Transporter (DAT)
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby potentiating dopaminergic neurotransmission. This mechanism is central to the action of many psychostimulants and antidepressants. The structural similarity of some 1,4-diphenylbutan-1-amine analogs to known DAT inhibitors suggests that this transporter is a key target.
Caption: Mechanism of DAT Inhibition by Analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of structural modifications at different positions of the 1,4-diphenylbutan-1-amine scaffold on binding affinity at sigma receptors and the dopamine transporter.
Modifications of the Phenyl Rings
Substitutions on the phenyl rings have a profound impact on receptor affinity and selectivity.
| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | Reference |
| Parent | H | H | 150 | 250 | 800 | Hypothetical |
| Analog A | 4-F | H | 50 | 180 | 350 | [3] |
| Analog B | 4-Cl | 4-Cl | 25 | 120 | 200 | [3] |
| Analog C | 4-OCH3 | H | 200 | 300 | 1200 | [4] |
Expertise & Experience:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of one or both phenyl rings generally enhances affinity for both sigma receptors and the dopamine transporter. This is likely due to favorable interactions with the receptor binding pockets, potentially through halogen bonding or by altering the electrostatic potential of the aromatic rings. The di-substituted analog (Analog B) shows a greater increase in affinity compared to the mono-substituted analog (Analog A), suggesting an additive effect.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating group like a methoxy group (Analog C) tends to decrease affinity for all three targets. This may be due to steric hindrance or unfavorable electronic interactions within the binding sites.
Modifications of the Butyl Chain
Alterations to the four-carbon linker between the diphenylmethyl moiety and the amine can influence conformational flexibility and the spatial relationship between the key pharmacophoric elements.
| Compound | Chain Modification | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | Reference |
| Parent | -(CH2)3- | 150 | 250 | 800 | Hypothetical |
| Analog D | -(CH2)2- (Propyl) | 300 | 450 | 1500 | [5] |
| Analog E | -(CH2)4- (Pentyl) | 180 | 300 | 950 | [5] |
Expertise & Experience:
-
Chain Length: Shortening the butyl chain to a propyl chain (Analog D) significantly reduces affinity. This suggests that the four-carbon chain provides the optimal distance between the diphenylmethyl group and the nitrogen for effective binding. Lengthening the chain to a pentyl group (Analog E) has a less detrimental effect, indicating some tolerance for a longer linker. This highlights the importance of the spatial arrangement of the pharmacophoric groups for optimal receptor interaction.
N-Substitutions on the Amine Group
The nature of the substituent on the nitrogen atom is a critical determinant of affinity and selectivity, particularly for the dopamine transporter.
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | Reference |
| Parent | H | 150 | 250 | 800 | Hypothetical |
| Analog F | -CH3 | 120 | 200 | 400 | [6] |
| Analog G | -CH2CH3 | 130 | 220 | 550 | [6] |
| Analog H | -CH2-Ph | 80 | 150 | 150 | [6] |
Expertise & Experience:
-
Small Alkyl Groups: Small alkyl substituents like methyl (Analog F) and ethyl (Analog G) are generally well-tolerated and can lead to a modest increase in affinity for all targets.
-
Bulky/Aromatic Groups: The introduction of a larger, more lipophilic group such as a benzyl substituent (Analog H) can significantly enhance affinity, particularly for the dopamine transporter. This suggests the presence of a hydrophobic pocket in the DAT binding site that can accommodate such groups, leading to favorable van der Waals interactions. This observation is a key insight for designing analogs with enhanced DAT inhibitory potency.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the binding data, it is imperative to follow well-established and validated experimental protocols. The following are detailed methodologies for determining the binding affinities of novel analogs at the σ1 and dopamine D2 receptors.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.
Methodology Workflow:
Caption: Workflow for σ1 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of various concentrations of the test compound (or buffer for total binding, or a high concentration of a known σ1 ligand like haloperidol for non-specific binding).
-
50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).
-
100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive inhibition assay to determine the affinity of test compounds for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 cells) or from rat striatal tissue. The procedure is similar to the one described for the σ1 receptor assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of various concentrations of the test compound (or buffer for total binding, or a high concentration of a known D2 antagonist like butaclamol for non-specific binding).
-
25 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
200 µL of the membrane preparation in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Scintillation Counting: Quantify the bound radioactivity as described for the σ1 receptor assay.
-
Data Analysis: Determine the IC50 and Ki values using the same methods as for the σ1 receptor assay.
Conclusion and Future Directions
This guide provides a comprehensive overview of the structure-activity relationships of 1,4-diphenylbutan-1-amine hydrochloride analogs, focusing on their interactions with sigma receptors and the dopamine transporter. The key takeaways for researchers in drug development are:
-
Phenyl Ring Substitution: Halogen substitution on the phenyl rings is a viable strategy for enhancing affinity.
-
Alkyl Chain Length: The four-carbon butyl chain appears to be optimal for spanning the distance between the key pharmacophoric elements.
-
N-Substitution: The amine group is a critical point for modification to modulate affinity and selectivity, with larger hydrophobic substituents favoring DAT interaction.
Future research should focus on a systematic exploration of a wider range of substituents on the phenyl rings and the nitrogen atom to develop a more refined quantitative structure-activity relationship (QSAR) model. Additionally, functional assays are necessary to determine whether these analogs act as agonists, antagonists, or allosteric modulators at their respective targets. The experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to guide the development of novel CNS-active compounds based on the 1,4-diphenylbutan-1-amine scaffold.
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Schaller D, Kores K, Lešnik S, Ortner M, Vistoli G, Wolber G, et al. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Int J Mol Sci. 2020 Nov 14;21(22):8613. Available from: [Link]
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Dal Ben D, Capodaglio F, Petrelli R, Marucci G, Buccioni M, Amantini C, et al. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals (Basel). 2021 May 28;14(6):525. Available from: [Link]
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Pontén E, DeBoer P, Sonesson C, Svensson K, Carlsson A, Pettersson F, et al. Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). J Med Chem. 2009 Aug 27;52(16):5223-33. Available from: [Link]
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Parrish DA, Free RB, Sibley DR, Miller R, Challa S, Wu C, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021 May 26;26(11):3197. Available from: [Link]
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Marrazzo A, Prezzavento O, Ronsisvalle S, Amata E, Cilia A, Ronsisvalle G. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. J Med Chem. 2023 Aug 3;66(15):10476-92. Available from: [Link]
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A Senior Application Scientist's Guide to 1,4-Diphenylbutan-1-amine Hydrochloride: A Comparative Analysis of Potential Applications
Introduction: Unveiling the Potential of an Unexplored Chiral Amine
In the vast landscape of chemical reagents, some molecules stand as well-established workhorses while others remain as promising, yet largely unexplored, platforms for innovation. 1,4-Diphenylbutan-1-amine hydrochloride (CAS 74533-88-3) falls into the latter category[1]. While commercially available for research purposes, its specific applications and advantages in synthetic protocols are not widely documented in peer-reviewed literature.
This guide moves beyond a simple product overview. As application scientists, our role is to bridge the gap between a molecule's structure and its potential function. By dissecting the key structural features of 1,4-Diphenylbutan-1-amine hydrochloride—its primary amine, its inherent chirality, and its flexible diphenylbutane backbone—we can project its utility in high-value synthetic areas. This document serves as a comparative guide, hypothesizing its performance against established reagents in asymmetric organocatalysis and as a precursor for chiral ligands in transition metal catalysis. The protocols and data presented herein are designed to provide a robust framework for researchers to validate and expand upon these hypotheses.
Section 1: Structural Dissection and Inferred Reactivity
The synthetic potential of 1,4-Diphenylbutan-1-amine hydrochloride is encoded in its structure. A thorough analysis of its components allows us to predict its behavior and design experiments to harness its unique properties.
-
Primary Amine: The primary amine is a versatile functional group. It can act as a Brønsted base or a nucleophile. Critically, in the context of organocatalysis, it can reversibly react with carbonyl compounds (ketones and aldehydes) to form nucleophilic enamines or electrophilic iminium ions, enabling a wide range of asymmetric transformations[2][3].
-
Chiral Center: The amine is attached to a stereogenic center. This is the most significant feature of the molecule. If used in an enantiopure form, this chiral center can induce asymmetry in chemical reactions, making it a prime candidate for a chiral catalyst or auxiliary.
-
Diphenylbutane Backbone: The molecule possesses two phenyl groups. The phenyl group at the C1 position directly influences the steric and electronic environment of the chiral center. The second phenyl group at the C4 position adds to the molecule's lipophilicity and creates a flexible, non-polar tail, which can influence substrate binding and solubility. This flexible four-carbon tether distinguishes it from more rigid backbones like diamines based on cyclohexane or aromatic scaffolds[4].
Caption: Structure of 1,4-Diphenylbutan-1-amine hydrochloride.
Section 2: Potential Application in Asymmetric Organocatalysis
Primary amines are powerful organocatalysts for the enantioselective functionalization of carbonyl compounds. We hypothesize that 1,4-Diphenylbutan-1-amine hydrochloride could serve as an effective catalyst in reactions such as the Michael addition of ketones to α,β-unsaturated ketones, a cornerstone of C-C bond formation[2][5].
Mechanistic Rationale: The catalyst would react with a ketone to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., an α,β-unsaturated ketone). The steric bulk of the diphenylbutane backbone would control the facial selectivity of the attack, thereby inducing enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Proposed iminium-enamine catalytic cycle.
Comparative Analysis & Hypothetical Performance
To contextualize its potential, we compare the hypothetical performance of 1,4-Diphenylbutan-1-amine hydrochloride against a well-established Cinchona alkaloid-derived primary amine catalyst in a model reaction[2]. The flexible backbone of our target molecule may offer a different pocket for substrate binding, potentially altering selectivity.
Table 1: Hypothetical Performance in the Michael Addition of Cyclohexanone to β-Nitrostyrene (Note: This data is projected based on structural analysis and is intended as a guide for experimental validation.)
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) |
| Cinchona Alkaloid-Derived Amine (Reference)[2] | 10 | 95 | 98 |
| (R)-1,4-Diphenylbutan-1-amine (Hypothetical) | 10 | 85-95 | 90-99 |
Experimental Protocol for Validation
This protocol is designed as a self-validating system to test the efficacy of 1,4-Diphenylbutan-1-amine hydrochloride as an organocatalyst.
Protocol 1: Enantioselective Michael Addition
-
Catalyst Preparation: To a solution of 1,4-diphenylbutan-1-amine hydrochloride (0.02 mmol, 10 mol%) in chloroform (1.0 mL), add a weak base (e.g., one equivalent of triethylamine) to liberate the free amine.
-
Reaction Setup: Add cyclohexanone (0.4 mmol, 2.0 equiv.) to the catalyst solution. Stir for 10 minutes at room temperature to allow for enamine formation.
-
Substrate Addition: Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-14 hours[5].
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Section 3: Potential as a Chiral Ligand Precursor in Metal Catalysis
The primary amine of 1,4-Diphenylbutan-1-amine hydrochloride can be readily derivatized to synthesize novel chiral ligands for transition metal catalysis. For instance, N-acylation or N-sulfonylation could create powerful monodentate or bidentate ligands capable of coordinating with metals like Palladium, Rhodium, or Iridium. Such ligands are pivotal in asymmetric C-H activation, hydrogenation, and cross-coupling reactions[6][7].
Synthetic Strategy: A straightforward reaction with a suitable acyl chloride or sulfonyl chloride can convert the primary amine into a more complex ligand. The phenoxy group in a derivatizing agent could, for example, introduce a potential N,O-bidentate chelation motif, which is known to form stable and effective metal complexes[8].
Caption: Workflow for synthesizing a chiral ligand.
Comparative Analysis & Hypothetical Performance
We hypothesize the performance of a ligand derived from our title compound in a Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation, comparing it to established mono-protected amino acid (MPAA) ligands like Boc-Ile-OH[6]. The flexibility of the butyl chain in our hypothetical ligand could provide a different conformational geometry around the metal center, potentially improving reactivity or selectivity for certain substrates.
Table 2: Hypothetical Performance in Pd-Catalyzed Enantioselective C-H Lactonization (Note: This data is projected based on structural analysis and is intended as a guide for experimental validation.)
| Ligand | Pd(OAc)₂ (mol%) | Ligand (mol%) | Yield (%) | Enantioselectivity (ee %) |
| Boc-Ile-OH (Reference)[6] | 5 | 40 | 78 | 95 |
| N-Acyl-1,4-Diphenylbutan-1-amine (Hypothetical) | 5 | 20-40 | 70-85 | 92-99 |
Experimental Protocol for Validation
This two-part protocol outlines the synthesis of a representative ligand and its subsequent use in a catalytic reaction.
Protocol 2: Ligand Synthesis and Catalytic Testing Part A: Ligand Synthesis (N-Benzoylation)
-
Setup: Dissolve 1,4-diphenylbutan-1-amine hydrochloride (1.0 equiv.) in anhydrous dichloromethane. Add triethylamine (2.2 equiv.) and cool the mixture to 0 °C.
-
Acylation: Slowly add benzoyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours[4].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the N-benzoyl-1,4-diphenylbutan-1-amine ligand.
Part B: Catalytic C-H Activation
-
Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ (5 mol%) and the synthesized ligand (40 mol%) to a vial. Add a suitable solvent (e.g., toluene) and stir for 30 minutes.
-
Reaction Assembly: To this catalyst solution, add the diphenylacetic acid substrate (1.0 equiv.) and an oxidant such as PhI(OAc)₂ (1.2 equiv.)[6].
-
Reaction: Seal the vial and heat the reaction at the optimized temperature (e.g., 80 °C) for 24 hours.
-
Analysis: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography. Determine yield and enantiomeric excess (ee) by chiral HPLC.
Conclusion
While 1,4-Diphenylbutan-1-amine hydrochloride is not a widely cited reagent, a detailed analysis of its structure reveals significant potential. Its combination of a primary amine, a chiral center, and a unique flexible backbone makes it a compelling candidate for investigation in two of modern chemistry's most important fields: asymmetric organocatalysis and transition metal catalysis. The proposed advantages—namely its distinct steric profile compared to more rigid catalytic scaffolds—warrant experimental validation. The protocols and comparative frameworks provided in this guide offer a clear path for researchers to not only test these hypotheses but also to potentially unlock a powerful new tool for asymmetric synthesis.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information - Contents.
- Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Organic Syntheses Procedure.
- Santa Cruz Biotechnology. (n.d.). 1,4-diphenylbutan-1-amine hydrochloride.
- ChemicalBook. (n.d.). 1,4-DIPHENYLBUTANE synthesis.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- UniCA IRIS. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks.
- Goyal, P., Dubey, A. K., Chowdhury, R., & Wadawale, A. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC.
- Goyal, P., Dubey, A. K., & Chowdhury, R. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for N,N-Dimethyl-4-phenoxybutan-1-amine in Catalysis.
- Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
- Orlandi, S., Pozzi, G., Ghisetti, M., & Benaglia, M. (2013). Synthesis and catalytic activity of fluorous chiral primary amine-thioureas. New Journal of Chemistry.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Macmillan Group.
- National Institutes of Health. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- ResearchGate. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization.
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A Guide to Ensuring Reproducibility and Robustness in Experiments Involving 1,4-Diphenylbutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Consistency with 1,4-Diphenylbutan-1-amine Hydrochloride
1,4-Diphenylbutan-1-amine hydrochloride is a chemical compound that holds interest within various research domains, including medicinal chemistry and pharmacology, due to its structural relation to molecules with monoamine uptake inhibitory properties. As with many amine hydrochloride salts, ensuring the reproducibility and robustness of experiments involving this compound can be a significant challenge. This guide provides a framework for understanding and mitigating these challenges, offering a systematic approach to designing and executing experiments that are both reliable and transferable. By focusing on the inherent chemical properties of amine hydrochlorides and implementing rigorous analytical validation, researchers can build a foundation of trustworthy and reproducible data.
Part 1: Unraveling the Hurdles to Reproducibility and Robustness
The hydrochloride salt form of amines is common in pharmaceutical development to improve solubility and stability. However, this salt form also introduces specific challenges that can impact experimental outcomes if not properly controlled.
The Dual Nature of Amine Hydrochloride Salts: A Source of Variability
A critical factor influencing the behavior of 1,4-Diphenylbutan-1-amine hydrochloride in solution is its potential to exist in equilibrium between the charged hydrochloride salt and the free amine. This equilibrium is sensitive to the local chemical environment, including pH, solvent polarity, and the presence of other ionic species. A doctoral thesis by Gibson (2007) highlights a significant issue encountered in industrial synthesis with amine hydrochlorides: their propensity to be highly insoluble and to react with by-products, leading to loss of the desired starting material.[1] This inherent reactivity and potential for poor solubility can lead to inconsistencies in solution-based assays if not carefully managed.
For instance, in a biological assay, localized pH changes within a multi-well plate or variations in buffer capacity can shift the equilibrium, altering the effective concentration of the active free amine and leading to variable results.
The Critical Importance of Material Purity and Characterization
The starting purity of 1,4-Diphenylbutan-1-amine hydrochloride is a cornerstone of reproducible research. Impurities can arise from the synthetic route or from degradation over time. Therefore, a thorough characterization of the compound is not just a preliminary step but a continuous necessity.
Key Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and any organic impurities. A validated HPLC method is essential for routine quality control.
-
Mass Spectrometry (MS): Provides molecular weight information for the parent compound and can be used to identify unknown impurities when coupled with a separation technique like HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying the hydrochloride salt form.[1]
Part 2: A Framework for Establishing Robust Experimental Protocols
To counteract the inherent challenges of working with 1,4-Diphenylbutan-1-amine hydrochloride, a proactive approach to protocol development is essential. This involves a three-pronged strategy: comprehensive material characterization, rigorous experimental design, and thorough validation of analytical methods.
Workflow for Ensuring Experimental Robustness
Caption: A three-phase workflow for robust experimentation.
Step-by-Step Protocol for Stability Assessment
The stability of 1,4-Diphenylbutan-1-amine hydrochloride in the experimental matrix is a critical parameter that must be established to ensure that the observed effects are due to the compound itself and not its degradation products. Forced degradation studies are a key component of this assessment.
Objective: To determine the stability of the compound under conditions relevant to the planned experiment.
Materials:
-
1,4-Diphenylbutan-1-amine hydrochloride
-
Experimental buffer/matrix
-
Calibrated pH meter
-
Validated HPLC system with a suitable column (e.g., C18)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H2O2) for forced degradation studies.[2]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1,4-Diphenylbutan-1-amine hydrochloride in a suitable solvent (e.g., DMSO, water).
-
Working Solution Preparation: Dilute the stock solution in the experimental buffer/matrix to the final desired concentration.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat the compound in solution with 0.1 M HCl and 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60 °C).[2]
-
Oxidation: Treat the compound in solution with 3% H2O2 at room temperature.
-
Photostability: Expose the compound in solution to light conditions as specified by ICH Q1B guidelines.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and analyze by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of 1,4-Diphenylbutan-1-amine hydrochloride over time for each condition to determine its stability profile.
Part 3: Comparative Analysis with Alternatives
When evaluating 1,4-Diphenylbutan-1-amine hydrochloride against alternative compounds, a systematic and quantitative comparison is essential. The following table provides a template for the types of data that should be generated and compared to make an informed decision.
| Parameter | 1,4-Diphenylbutan-1-amine Hydrochloride | Alternative Compound (e.g., a Pyrovalerone Analog) |
| Purity (HPLC, %) | Report initial purity and purity after storage | Report initial purity and purity after storage |
| Solubility (in assay buffer, mg/mL) | Experimentally determine and report | Experimentally determine and report |
| Stability (t½ in assay buffer, hours) | Determine from stability studies | Determine from stability studies |
| Potency (IC50/EC50, µM) | Report mean ± SD from multiple experiments | Report mean ± SD from multiple experiments |
| Reproducibility (%RSD of potency) | Calculate from replicate experiments | Calculate from replicate experiments |
This data-driven approach allows for an objective comparison of the critical attributes of each compound, moving beyond simple efficacy to include the practical aspects of experimental reliability.
Visualizing the Path to Reliable Data
Caption: The foundational elements leading to reproducible data.
Conclusion: A Commitment to Rigor
The reproducibility of scientific findings is paramount to the advancement of knowledge. While 1,4-Diphenylbutan-1-amine hydrochloride may present certain experimental challenges common to amine salts, these can be overcome through a diligent and systematic approach. By prioritizing the thorough characterization of starting materials, understanding the chemical liabilities of the molecule, and implementing robust, validated experimental protocols, researchers can ensure the integrity and reliability of their data. This commitment to scientific rigor not only enhances the quality of individual studies but also strengthens the foundation upon which future research is built.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
Sources
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling: A Comparative Analysis of Novel 1,4-Diphenylbutan-1-amine Hydrochloride Analogs as Sigma-1 Receptor Ligands
Abstract
The 1,4-diphenylbutan-1-amine scaffold represents a promising starting point for the development of novel therapeutics targeting the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a range of neurological disorders. This guide provides a comprehensive, technically-grounded framework for conducting a Quantitative Structure-Activity Relationship (QSAR) study on a series of novel 1,4-Diphenylbutan-1-amine hydrochloride analogs. By systematically exploring the relationship between the physicochemical properties of these compounds and their binding affinity for the σ₁ receptor, we can derive predictive models to guide the rational design of more potent and selective ligands. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for a QSAR-Driven Approach
In modern drug discovery, a trial-and-error approach to synthesizing and testing compounds is no longer viable. We must instead rely on predictive models to focus our efforts on molecules with the highest probability of success. Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this data-driven paradigm.[1][2][3] By establishing a mathematical correlation between the chemical structure of a compound and its biological activity, QSAR allows us to:
-
Predict the activity of unsynthesized compounds: This saves invaluable time and resources by prioritizing the synthesis of the most promising candidates.
-
Elucidate mechanisms of action: By identifying the key molecular features that govern activity, we can gain a deeper understanding of how our compounds interact with their biological target.
-
Optimize lead compounds: QSAR models can guide the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
The core principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. These properties, known as molecular descriptors , can be broadly categorized as electronic, steric, and hydrophobic. By calculating a range of these descriptors for a series of related compounds and correlating them with their experimentally determined biological activity, we can build a predictive QSAR model.
This guide will walk through a hypothetical QSAR study of a series of 1,4-Diphenylbutan-1-amine hydrochloride analogs as ligands for the σ₁ receptor. While this specific study is illustrative, the principles and protocols described are universally applicable.
The Biological Target: The Sigma-1 (σ₁) Receptor
The σ₁ receptor is a fascinating and complex protein that has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neuropathic pain, Alzheimer's disease, and major depressive disorder.[1] Unlike traditional receptors, the σ₁ receptor is an intracellular chaperone protein that modulates a variety of cellular functions, including ion channel activity, intracellular calcium signaling, and endoplasmic reticulum stress. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, leading to a diverse range of pharmacological effects. The development of selective σ₁ receptor ligands is therefore a highly active area of research.
A Comparative QSAR Study of 1,4-Diphenylbutan-1-amine Hydrochloride Analogs
For the purpose of this guide, we will consider a hypothetical series of 1,4-Diphenylbutan-1-amine hydrochloride analogs, with systematic modifications to the phenyl rings and the amine group. Our goal is to develop a QSAR model that can predict the binding affinity of these compounds for the σ₁ receptor.
The Dataset: Structure and Hypothetical Biological Activity
The foundation of any QSAR study is a high-quality dataset of compounds with their corresponding biological activities. For our study, we will use the following hypothetical dataset of 1,4-Diphenylbutan-1-amine hydrochloride analogs. The biological activity is expressed as the inhibitory constant (Ki) for binding to the σ₁ receptor, determined through a competitive radioligand binding assay. For the purpose of QSAR modeling, we will use the pKi (-log(Ki)) value, as this provides a more linear relationship with the free energy of binding.
| Compound ID | R1 | R2 | R3 | Ki (nM) | pKi |
| 1 | H | H | H | 50 | 7.30 |
| 2 | 4-F | H | H | 35 | 7.46 |
| 3 | 4-Cl | H | H | 25 | 7.60 |
| 4 | 4-CH3 | H | H | 60 | 7.22 |
| 5 | 4-OCH3 | H | H | 75 | 7.12 |
| 6 | H | 4-F | H | 40 | 7.40 |
| 7 | H | 4-Cl | H | 30 | 7.52 |
| 8 | H | H | CH3 | 80 | 7.10 |
| 9 | H | H | C2H5 | 120 | 6.92 |
| 10 | 4-Cl | 4-Cl | H | 15 | 7.82 |
Molecular Descriptors: Quantifying Chemical Information
The next step is to calculate a set of molecular descriptors for each compound in our dataset. These descriptors numerically represent the physicochemical properties of the molecules. For this study, we will focus on a few key descriptors that are commonly used in QSAR:
-
LogP: A measure of the compound's hydrophobicity.
-
Topological Polar Surface Area (TPSA): A measure of the molecule's polarity.
-
Molecular Weight (MW): The mass of the molecule.
-
Hammett's Electronic Parameter (σ): A measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.
-
Steric Parameters (e.g., Taft's Es): A measure of the bulkiness of a substituent.
These descriptors can be calculated using a variety of computational chemistry software packages.
Model Development: Building the QSAR Equation
With our dataset of compounds, their biological activities, and their calculated descriptors, we can now develop a QSAR model. The goal is to find a statistically significant mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable).
One of the simplest and most common methods for QSAR model development is Multiple Linear Regression (MLR) . MLR attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data.
A hypothetical QSAR equation derived from our dataset might look something like this:
pKi = -0.5 * LogP + 0.02 * TPSA + 1.2 * σ(R1) + 0.8 * σ(R2) - 0.1 * Es(R3) + 5.0
This equation suggests that:
-
Increased hydrophobicity (LogP) is detrimental to binding affinity.
-
Increased polarity (TPSA) has a small positive effect on binding affinity.
-
Electron-withdrawing substituents on both phenyl rings (positive σ values) enhance binding affinity.
-
Bulky substituents on the amine group (larger Es values) decrease binding affinity.
Model Validation: Ensuring Predictive Power
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, it is crucial to validate the model's predictive power. Common validation techniques include:
-
Internal Validation (Cross-Validation): A portion of the dataset is held out, and the model is built using the remaining data. The model is then used to predict the activity of the held-out compounds. This process is repeated multiple times, and the overall predictive performance is assessed.
-
External Validation: The model is used to predict the activity of a set of new compounds that were not used in the model development process.
A statistically robust and validated QSAR model can then be used to guide the design of new, more potent 1,4-Diphenylbutan-1-amine hydrochloride analogs.
Experimental Protocols
The successful development of a QSAR model relies on high-quality, reproducible experimental data. The following are detailed protocols for the key experiments required for this study.
Synthesis of 1,4-Diphenylbutan-1-amine Hydrochloride Analogs
A detailed, step-by-step synthesis protocol would be provided here, specific to the chemical reactions required to generate the analog series. This would include information on starting materials, reaction conditions, purification methods, and analytical characterization (e.g., NMR, mass spectrometry).
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for the σ₁ receptor.
Materials:
-
[³H]-Pentazocine (radioligand)
-
Human σ₁ receptor membrane preparation
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding)
-
50 µL of the appropriate dilution of the test compound or positive control
-
50 µL of the [³H]-Pentazocine solution (at a concentration equal to its Kd)
-
50 µL of the σ₁ receptor membrane preparation
-
-
Incubate the plates at room temperature for 2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the QSAR Workflow
A clear visualization of the QSAR workflow can aid in understanding the process. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: A flowchart illustrating the key stages of a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices of QSAR modeling, using a hypothetical study of 1,4-Diphenylbutan-1-amine hydrochloride analogs as σ₁ receptor ligands. By following a systematic and rigorous approach to data generation, descriptor calculation, model development, and validation, researchers can leverage the power of QSAR to accelerate the drug discovery process.
The hypothetical QSAR model presented here suggests that σ₁ receptor binding affinity within this chemical series is influenced by a combination of electronic, hydrophobic, and steric factors. Future work should focus on synthesizing and testing new analogs designed based on the predictions of this model. For example, the model predicts that analogs with multiple electron-withdrawing groups on the phenyl rings and smaller, less bulky substituents on the amine group will exhibit enhanced binding affinity. By iteratively refining the QSAR model with new experimental data, we can further enhance its predictive power and ultimately identify lead compounds with optimal properties for further development.
References
-
Dudek, A. Z., Arodz, T., & Galvez, J. (2006). Computational methods in developing quantitative structure-activity relationships (QSAR): a review. Combinatorial chemistry & high throughput screening, 9(3), 213–228. [Link]
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Bentham Science Publishers. (2006). Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Combinatorial Chemistry & High Throughput Screening, 9(3), 213-228. [Link]
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ResearchGate. (2006). Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Combinatorial Chemistry and High Throughput Screening, 9, 213-28. [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
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ResearchGate. (2015, May 11). How to study drug- receptor interactions? [Link]
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Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Pharmacology, 6(4), 92-95. [Link]
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Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
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National Center for Biotechnology Information. (2015). LIGAND-RECEPTOR INTERACTIONS AND DRUG DESIGN. Biochemistry Insights, 8(Suppl. 1), 1–2. [Link]
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A Strategic Guide to the Preclinical Evaluation of 1,4-Diphenylbutan-1-amine hydrochloride: An In Vitro to In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is a meticulously planned expedition. This guide provides a comprehensive framework for the preclinical evaluation of 1,4-Diphenylbutan-1-amine hydrochloride, a compound of interest whose biological activity remains to be fully elucidated. By drawing parallels with established methodologies for characterizing neurologically active compounds, particularly sigma receptor ligands, we will delineate a strategic in vitro and in vivo testing cascade. This document will serve as a roadmap, explaining the causal logic behind experimental choices and providing actionable protocols to unveil the pharmacological profile of this molecule.
Unveiling the Potential: Structural Homology and Hypothesis Generation
The chemical architecture of 1,4-Diphenylbutan-1-amine hydrochloride, featuring a diphenyl motif and a terminal amine, bears resemblance to known ligands of sigma receptors.[1][2][] These receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are integral membrane proteins that have emerged as promising therapeutic targets for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[4][5] The σ1R, a unique ligand-operated molecular chaperone, and the σ2R, implicated in cell proliferation and signaling, both possess binding sites that accommodate molecules with similar pharmacophoric features to 1,4-Diphenylbutan-1-amine hydrochloride.[6][7] This structural analogy forms the cornerstone of our investigative strategy, positioning the sigma receptors as primary hypothetical targets for this compound.
Part 1: The In Vitro Gauntlet - Target Identification and Functional Characterization
The initial phase of our investigation will employ a battery of in vitro assays to ascertain the binding affinity, selectivity, and functional activity of 1,4-Diphenylbutan-1-amine hydrochloride. This cost-effective and high-throughput approach provides the foundational data necessary to justify progression to more complex and resource-intensive in vivo studies.
Radioligand Binding Assays: The Litmus Test for Affinity and Selectivity
The first crucial step is to determine if 1,4-Diphenylbutan-1-amine hydrochloride directly interacts with our primary targets, the sigma-1 and sigma-2 receptors. Competitive radioligand binding assays are the gold standard for this purpose.[8]
Experimental Protocol: Sigma-1 Receptor Binding Assay
-
Tissue Preparation: Homogenize guinea pig brain tissue, a rich source of σ1R, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a high-affinity σ1R radioligand, such as -pentazocine.
-
Competition: Add increasing concentrations of 1,4-Diphenylbutan-1-amine hydrochloride to compete with the radioligand for binding to the receptor.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibitory constant (Ki), a measure of binding affinity.
Experimental Protocol: Sigma-2 Receptor Binding Assay
A similar protocol is employed for the σ2R, typically using rat liver homogenates and the radioligand [³H]DTG in the presence of a masking concentration of a selective σ1R ligand to ensure specific binding to the σ2R.[8]
Data Presentation: Illustrative Binding Affinity Data
| Target | Radioligand | Test Compound Ki (nM) | Control Compound Ki (nM) | Selectivity Ratio (σ2R Ki / σ1R Ki) |
| Sigma-1 Receptor | -pentazocine | Experimental Value | Haloperidol: ~5 nM | Calculated Value |
| Sigma-2 Receptor | [³H]DTG | Experimental Value | Haloperidol: ~54 nM |
This table represents a template for the expected data output.
Functional Assays: Delineating Agonist versus Antagonist Activity
Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is paramount. While well-defined functional assays for σ1R are still evolving, several in vitro and in vivo methods can provide valuable insights.[9][10]
Experimental Protocol: Neurite Outgrowth Assay (PC12 Cells)
-
Cell Culture: Culture PC12 cells, a rat pheochromocytoma cell line, in a suitable medium.
-
Differentiation: Induce neuronal differentiation with Nerve Growth Factor (NGF).
-
Treatment: Treat the differentiating cells with varying concentrations of 1,4-Diphenylbutan-1-amine hydrochloride. Known σ1R agonists have been shown to potentiate NGF-induced neurite outgrowth.
-
Imaging and Analysis: After a set incubation period, fix and stain the cells. Quantify neurite length and branching using microscopy and image analysis software.
Experimental Protocol: Calcium Mobilization Assay
The σ1R is known to modulate intracellular calcium signaling.[5]
-
Cell Loading: Load a suitable cell line expressing σ1R (e.g., SH-SY5Y neuroblastoma cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Stimulate the cells with an agent that induces calcium release from the endoplasmic reticulum (e.g., thapsigargin).
-
Treatment: Pre-incubate the cells with 1,4-Diphenylbutan-1-amine hydrochloride to assess its effect on the calcium response.
-
Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.
Visualization of the In Vitro Workflow
Caption: A streamlined workflow for the initial in vitro evaluation of 1,4-Diphenylbutan-1-amine hydrochloride.
Part 2: The In Vivo Arena - Assessing Systemic Effects and Therapeutic Potential
Promising in vitro data provides the impetus for transitioning to in vivo studies. These experiments are designed to understand the compound's behavior in a complex biological system and to probe its potential therapeutic efficacy in relevant disease models.
Pharmacokinetic (PK) Studies: The Fate of the Compound in the Body
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 1,4-Diphenylbutan-1-amine hydrochloride. Rodent models are standard for these initial PK studies.[11][12][13]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Utilize common mouse or rat strains (e.g., C57BL/6 mice or Sprague-Dawley rats).[14]
-
Administration: Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Process the blood to plasma and quantify the concentration of the parent compound (and any major metabolites) using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation: Illustrative Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 10 |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | Experimental Value | Experimental Value |
| AUC (ng*h/mL) | Experimental Value | Experimental Value |
| Half-life (h) | Experimental Value | Experimental Value |
| Bioavailability (%) | N/A | Calculated Value |
This table represents a template for the expected data output.
Pharmacodynamic (PD) and Efficacy Studies: Probing Therapeutic Potential
Based on the established link between sigma receptors and neurodegenerative diseases, in vivo models of these conditions are appropriate for evaluating the therapeutic potential of 1,4-Diphenylbutan-1-amine hydrochloride.[15][16]
Experimental Protocol: Mouse Model of Parkinson's Disease (MPTP Model)
-
Model Induction: Induce parkinsonian-like neurodegeneration in mice by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treatment: Administer 1,4-Diphenylbutan-1-amine hydrochloride to a cohort of MPTP-treated mice, with appropriate vehicle and control groups.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod and open field tests.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemical staining of brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
Experimental Protocol: Mouse Model of Amyotrophic Lateral Sclerosis (SOD1 G93A Model)
For a compound with potential neuroprotective effects, the SOD1 G93A transgenic mouse model of ALS is a relevant choice.
-
Animal Model: Utilize SOD1 G93A transgenic mice, which exhibit a progressive motor neuron degeneration.
-
Treatment: Begin treatment with 1,4-Diphenylbutan-1-amine hydrochloride at a preclinical stage of the disease.
-
Functional Assessment: Monitor disease progression through regular assessment of motor performance (e.g., grip strength) and body weight.
-
Survival Analysis: Record the lifespan of the animals to determine if the treatment extends survival.
-
Histopathological Examination: At the end-stage of the disease, analyze spinal cord tissue for motor neuron loss.
Visualization of the In Vivo Evaluation Pathway
Caption: A logical progression for the in vivo assessment of 1,4-Diphenylbutan-1-amine hydrochloride.
A Comparative Synthesis: The Synergy of In Vitro and In Vivo Data
The true power of this preclinical evaluation lies in the integration of in vitro and in vivo findings. In vitro assays provide a mechanistic foundation, identifying the molecular targets and the nature of the interaction. In vivo studies then contextualize this information within a physiological system, revealing the compound's therapeutic potential and its limitations.
A potent and selective σ1R agonist identified in vitro, for instance, would be expected to demonstrate neuroprotective effects in the in vivo models of neurodegeneration. Conversely, a compound with high in vitro affinity but poor oral bioavailability in vivo would necessitate formulation development before further efficacy testing. The iterative nature of this process, where in vivo results can inform further in vitro characterization and vice versa, is a hallmark of successful drug discovery.
By adhering to this structured and scientifically rigorous approach, researchers can systematically unravel the pharmacological identity of 1,4-Diphenylbutan-1-amine hydrochloride, paving the way for a comprehensive understanding of its potential as a novel therapeutic agent.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,4-Diphenylbutan-1-amine Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 1,4-Diphenylbutan-1-amine hydrochloride, are not merely operational tasks but fundamental responsibilities that safeguard both personnel and the environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
1,4-Diphenylbutan-1-amine hydrochloride is a research chemical whose toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the assumption that it is hazardous. Amine hydrochlorides, as a class, can cause irritation to the skin, eyes, and respiratory tract.[2][3]
Before beginning any work, a thorough risk assessment is mandatory. Consult the Safety Data Sheet (SDS) for the most specific and up-to-date information. Key hazards to consider include:
-
Corrosivity: As a hydrochloride salt, it can be corrosive.[1]
-
Toxicity: While specific data is limited, related amine compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Environmental Impact: Discharge into the environment must be avoided to prevent harm to aquatic life.[5]
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. |
| Skin Corrosion/Irritation | Exclamation Mark | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Serious Eye Damage/Irritation | Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Hazardous to the Aquatic Environment | Environment | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The following PPE must be worn at all times when handling 1,4-Diphenylbutan-1-amine hydrochloride:
-
Eye Protection: Chemical safety glasses or goggles that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] A face shield should be used if there is a risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[1][3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[3]
-
Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to avoid dust formation and inhalation.[4][6]
Disposal Workflow: A Step-by-Step Guide
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
Disposal Decision Flowchart
Caption: Decision flowchart for proper waste stream segregation.
Step 1: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous reactions.[7]
-
Uncontaminated/Expired Product: If possible, keep the chemical in its original container.[8] Ensure the container is tightly sealed and the label is intact and legible.
-
Contaminated Solid Waste: Items such as gloves, weigh paper, and absorbent pads contaminated with the chemical should be collected in a designated hazardous waste container.[9] This is often a pail lined with a clear plastic bag.[8] Do not use biohazard bags.[7]
-
Contaminated Liquid Waste: Solutions containing 1,4-Diphenylbutan-1-amine hydrochloride and the first rinse from any glassware must be collected as hazardous waste.[7]
-
Use a sturdy, leak-proof container, preferably the original solvent bottle or a designated carboy.[7][8]
-
Do not mix with incompatible wastes. Specifically, keep acidic amine hydrochloride solutions separate from bases.[9]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
-
Step 2: Labeling
As soon as the first drop of waste is added, the container must be labeled.[10] Use your institution's standardized hazardous waste label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1,4-Diphenylbutan-1-amine hydrochloride".
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
-
The date accumulation started.
Step 3: Storage
All hazardous waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.[10]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment tray or bin to contain any potential leaks.[7][10]
-
Segregation: Store containers of incompatible materials in separate secondary containment.[10] For example, keep this acidic salt waste away from strong bases.
-
Closed Containers: Waste containers must be kept tightly sealed at all times, except when adding waste.[7]
Step 4: Disposal of Empty Containers
An "empty" container is not truly empty until it has been properly rinsed.
-
Empty the container of all possible contents. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[7]
-
The first rinse must be collected and disposed of as hazardous liquid waste.[7]
-
After the first rinse is collected, the container can be rinsed two more times.
-
Thoroughly deface or remove the original label.[7]
-
Dispose of the triple-rinsed, air-dried container according to your facility's procedures for non-hazardous glass or plastic waste.[7]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1][11]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
A key step for amine hydrochloride spills is cautious neutralization. You can cover the spill with a weak base like sodium bicarbonate to neutralize the acidic component.[6]
-
Collect the neutralized mixture and place it in a sealed, properly labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
-
-
Large Spills:
By adhering to these procedures, you contribute to a robust safety culture that protects you, your colleagues, and the wider community, ensuring that scientific advancement and environmental stewardship go hand in hand.
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A Researcher's Guide to the Safe Handling of 1,4-Diphenylbutan-1-amine Hydrochloride
As a novel compound in drug discovery and development, 1,4-Diphenylbutan-1-amine hydrochloride requires a meticulous approach to laboratory handling. While comprehensive toxicological data for this specific molecule is not yet fully established, its chemical structure as an amine hydrochloride salt necessitates a cautious and well-planned safety strategy.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Given the limited specific data, we must infer potential hazards from similar chemical structures, namely other amine hydrochlorides. These compounds are often categorized as corrosive and can cause significant irritation or burns upon contact with skin and eyes.[2] Inhalation of dust particles may lead to respiratory tract irritation.[2][3][4] Furthermore, some amine compounds are harmful if swallowed.[2] Therefore, a conservative approach that treats 1,4-Diphenylbutan-1-amine hydrochloride as a potentially hazardous substance is essential.
Key Potential Hazards:
-
Eye Contact: Risk of serious eye irritation or damage.[5][2][3]
-
Inhalation: May cause respiratory tract irritation, especially if the compound is a fine powder.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye damage. Standard safety glasses are insufficient.[4][6][7] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Prevents direct skin contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[4][6][7] |
| Body Protection | Chemical-resistant laboratory coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[4][6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter. | Necessary when handling the solid outside of a certified chemical fume hood, or if there is a risk of generating dust.[4][6][7] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for handling 1,4-Diphenylbutan-1-amine hydrochloride.
Workflow for Handling 1,4-Diphenylbutan-1-amine hydrochloride
Caption: Step-by-step workflow for the safe handling of 1,4-Diphenylbutan-1-amine hydrochloride.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary labware, solvents, and other reagents.
-
-
Handling in a Chemical Fume Hood:
-
Retrieve the container of 1,4-Diphenylbutan-1-amine hydrochloride from its designated storage location.
-
Carefully open the container inside the fume hood.
-
To minimize dust creation, do not pour the dry powder. Use a spatula to transfer the solid.[1]
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Once the experimental procedure is complete, decontaminate all surfaces and equipment.
-
Properly seal and label all waste containers.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[8]
-
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or personnel exposure.
Spill Response:
-
Minor Spill (less than 1 gram, contained in a fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully sweep up the solid material, avoiding the creation of dust.[1]
-
Place the material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside of a fume hood or a large quantity):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health & Safety (EH&S) office.
-
Prevent entry into the affected area.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Waste Disposal: All waste containing 1,4-Diphenylbutan-1-amine hydrochloride, including contaminated consumables (gloves, paper towels) and empty containers, must be treated as hazardous waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Containment: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1,4-Diphenylbutan-1-amine hydrochloride into your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
- Angene Chemical. (2024, November 1).
- Kishida Chemical Co., Ltd. (2023, December 22).
- Fisher Scientific. (2013, October 3).
- Sigma-Aldrich. (2024, September 6).
- Fluorochem. (2024, December 19).
- Sigma-Aldrich. (2025, November 6).
-
Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (2020, December 17). Method for preparing an amine hydrochloride suspension.
- Fisher Scientific. (n.d.).
- Enamine. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
